3,7-Dihydroxydodecanoyl-CoA
Description
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Properties
Molecular Formula |
C33H58N7O19P3S |
|---|---|
Molecular Weight |
981.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7-dihydroxydodecanethioate |
InChI |
InChI=1S/C33H58N7O19P3S/c1-4-5-6-8-20(41)9-7-10-21(42)15-24(44)63-14-13-35-23(43)11-12-36-31(47)28(46)33(2,3)17-56-62(53,54)59-61(51,52)55-16-22-27(58-60(48,49)50)26(45)32(57-22)40-19-39-25-29(34)37-18-38-30(25)40/h18-22,26-28,32,41-42,45-46H,4-17H2,1-3H3,(H,35,43)(H,36,47)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50) |
InChI Key |
ZRUCHQFIGQRFTO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3,7-Dihydroxydodecanoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dihydroxydodecanoyl-CoA is a specialized acyl-coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex natural products. The presence of hydroxyl groups at the C-3 and C-7 positions suggests its potential involvement in unique biological processes, possibly as an intermediate in specialized fatty acid oxidation or as a building block for secondary metabolite biosynthesis. The precise biological role and enzymatic machinery associated with this compound are not extensively characterized, making its chemical synthesis a critical step for enabling further research into its function, metabolism, and therapeutic potential.
This technical guide provides a comprehensive overview of proposed synthetic strategies for this compound, targeting researchers in biochemistry, natural product synthesis, and drug development. Due to the absence of a direct established protocol in the current literature, this document outlines plausible chemoenzymatic and multi-step chemical synthesis routes for the precursor acid, 3,7-dihydroxydodecanoic acid, followed by its conversion to the final CoA thioester. Detailed experimental protocols, data presentation in tabular format, and pathway visualizations are provided to facilitate the practical implementation of these synthetic approaches.
Proposed Synthetic Pathways for 3,7-Dihydroxydodecanoic Acid
The primary challenge in synthesizing this compound lies in the stereospecific and regiospecific introduction of two hydroxyl groups onto the dodecanoic acid backbone. Two main strategies are proposed: a chemoenzymatic approach leveraging the specificity of enzymes, and a multi-step chemical synthesis offering broader applicability but potentially requiring more complex protecting group chemistry.
Chemoenzymatic Synthesis Approach
This approach combines the versatility of chemical synthesis with the high selectivity of enzymatic catalysis. The key step is the specific dihydroxylation of a suitable dodecanoic acid precursor.
Experimental Protocol: Enzymatic Dihydroxylation (Hypothetical)
-
Enzyme Selection and Engineering:
-
Candidate Enzymes: Cytochrome P450 monooxygenases (CYP450s) are prime candidates due to their known ability to hydroxylate fatty acids. Specifically, P450s from the CYP4 family, which are known to be involved in fatty acid ω-hydroxylation, could be engineered for altered regiospecificity. Other potential candidates include bacterial hydroxylases that exhibit activity on long-chain fatty acids.
-
Directed Evolution: A directed evolution campaign would be necessary to engineer an enzyme with the desired 3,7-dihydroxylation activity. This would involve:
-
Creating a mutant library of the chosen parent enzyme through error-prone PCR or site-directed mutagenesis targeting active site residues.
-
Developing a high-throughput screening method to identify mutants with the desired activity. This could involve LC-MS analysis of the reaction products or a colorimetric assay linked to substrate consumption or product formation.
-
Iterative rounds of mutagenesis and screening to enhance the activity and specificity of the evolved enzyme.
-
-
-
Whole-Cell Biotransformation:
-
Host Strain: Escherichia coli is a suitable host for expressing the engineered hydroxylase.
-
Culture Conditions: Grow the recombinant E. coli strain in a suitable medium (e.g., TB medium) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Biotransformation: Resuspend the harvested cells in a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing glucose (as a source of reducing equivalents) and the dodecanoic acid substrate. Incubate the reaction mixture at 30°C with shaking.
-
Extraction and Purification: After the reaction, acidify the mixture and extract the 3,7-dihydroxydodecanoic acid with an organic solvent like ethyl acetate (B1210297). The crude product can then be purified by silica (B1680970) gel chromatography.
-
Multi-Step Chemical Synthesis Approach
A multi-step chemical synthesis provides a more traditional and potentially more scalable route to 3,7-dihydroxydodecanoic acid, albeit with the complexity of protecting group manipulations.
Experimental Protocol: Multi-Step Chemical Synthesis (Proposed)
This proposed synthesis starts from a precursor with unsaturation at positions that can be converted to the desired hydroxyl groups.
-
Synthesis of a Dienic Ester Precursor: A suitable starting material would be a dodecadienoic acid ester with double bonds at the Δ³ and Δ⁶ positions. This could be synthesized through various olefination and coupling reactions known in organic synthesis.
-
Stereoselective Dihydroxylation:
-
Reagents: Sharpless asymmetric dihydroxylation using AD-mix-α or AD-mix-β would be the method of choice to introduce the hydroxyl groups with high stereocontrol.
-
Procedure: To a solution of the dienic ester in a t-BuOH/water mixture, add the AD-mix reagent and a catalytic amount of osmium tetroxide. Stir the reaction at room temperature until completion.
-
-
Purification of the Dihydroxy Ester: Quench the reaction with sodium sulfite. Extract the product with an organic solvent and purify by column chromatography on silica gel.
-
Saponification to the Dihydroxy Acid:
-
Procedure: Treat the purified dihydroxy ester with a solution of lithium hydroxide (B78521) in a THF/water mixture. Stir at room temperature until the ester is fully hydrolyzed.
-
Workup: Acidify the reaction mixture with dilute HCl and extract the 3,7-dihydroxydodecanoic acid with ethyl acetate. The final product can be further purified by recrystallization or chromatography.
-
Synthesis of this compound from the Precursor Acid
Once 3,7-dihydroxydodecanoic acid is obtained, it can be converted to its CoA thioester using established chemical methods. The most common and effective method involves the activation of the carboxylic acid with carbonyldiimidazole (CDI) followed by reaction with coenzyme A.
Experimental Protocol: Acyl-CoA Synthesis via Carbonyldiimidazole Activation
-
Activation of the Carboxylic Acid:
-
Dissolve 3,7-dihydroxydodecanoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add N,N'-carbonyldiimidazole (CDI) (1.1 equivalents) and stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours, or until the activation is complete (can be monitored by TLC).
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve coenzyme A (free acid or trilithium salt, 1.2 equivalents) in an aqueous buffer (e.g., 0.5 M sodium bicarbonate, pH 8.0).
-
Slowly add the solution of the activated acyl-imidazolide from step 1 to the coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification of this compound:
-
The crude reaction mixture can be purified by solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
SPE: Use a C18 cartridge to remove unreacted starting materials and byproducts.
-
RP-HPLC: A C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate or potassium phosphate) is typically used for the final purification. The elution of the acyl-CoA can be monitored by UV absorbance at 260 nm.
-
-
Characterization:
-
The purified this compound should be characterized by mass spectrometry (MS) to confirm the correct molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to verify its structure.
-
Data Presentation
Table 1: Proposed Reaction Conditions and Expected Outcomes
| Step | Reaction | Key Reagents/Enzymes | Solvent | Temperature (°C) | Expected Yield |
| Chemoenzymatic Route | |||||
| 1 | Enzymatic Dihydroxylation | Engineered Cytochrome P450 | Aqueous Buffer | 30 | Variable (dependent on enzyme efficacy) |
| Chemical Route | |||||
| 1 | Dihydroxylation | AD-mix-α/β, OsO₄ (cat.) | t-BuOH/H₂O | Room Temp. | 70-90% |
| 2 | Saponification | LiOH | THF/H₂O | Room Temp. | >90% |
| Final CoA Synthesis | |||||
| 3 | Acyl-CoA Synthesis | CDI, Coenzyme A | THF/Aqueous Buffer | Room Temp. | 50-70% |
Table 2: Analytical Data for Characterization
| Compound | Analytical Technique | Expected Key Data |
| 3,7-Dihydroxydodecanoic Acid | ¹H NMR | Signals corresponding to protons adjacent to hydroxyl groups and the carboxylic acid proton. |
| ¹³C NMR | Signals for carbons bearing hydroxyl groups and the carbonyl carbon of the carboxylic acid. | |
| Mass Spectrometry (ESI-) | [M-H]⁻ ion corresponding to the calculated molecular weight. | |
| This compound | ¹H NMR | Characteristic signals for the coenzyme A moiety in addition to the acyl chain protons. |
| Mass Spectrometry (ESI+) | [M+H]⁺ or [M+Na]⁺ ions corresponding to the calculated molecular weight. | |
| UV-Vis Spectroscopy | Absorbance maximum at ~260 nm due to the adenine (B156593) ring of coenzyme A. |
Conclusion
The synthesis of this compound, while not yet described in the literature, is a feasible objective for researchers equipped with expertise in organic synthesis and/or biocatalysis. The chemoenzymatic route offers the potential for high stereospecificity, contingent on the successful engineering of a suitable hydroxylase. The multi-step chemical synthesis provides a more predictable, albeit potentially less stereoselective, pathway. The final conversion of the precursor acid to its CoA thioester is a well-established process. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for the successful synthesis of this important molecule, thereby enabling further investigations into its biological significance.
Enzymatic Synthesis of 3,7-Dihydroxydodecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible enzymatic pathway for the synthesis of 3,7-dihydroxydodecanoyl-CoA, a dually hydroxylated fatty acyl-CoA. Given that this specific molecule is not extensively documented in readily available literature, this guide outlines a theoretical multi-step enzymatic cascade, leveraging known enzyme families and their established catalytic activities. The information presented herein is intended to serve as a foundational resource for the development of experimental strategies to achieve this synthesis.
Proposed Biosynthetic Pathway
The synthesis of this compound from dodecanoyl-CoA is hypothesized to occur through a two-stage enzymatic process. The first stage involves the introduction of a hydroxyl group at the C-3 position, a reaction characteristic of the fatty acid β-oxidation pathway. The second stage introduces a hydroxyl group at the C-7 position, likely catalyzed by a cytochrome P450 monooxygenase.
Stage 1: 3-Hydroxylation
The initial step involves the conversion of dodecanoyl-CoA to 3-hydroxydodecanoyl-CoA. This is a well-characterized step in the mitochondrial β-oxidation of fatty acids.
-
Dehydrogenation: Dodecanoyl-CoA is first dehydrogenated by an acyl-CoA dehydrogenase to form trans-Δ²-dodecenoyl-CoA.
-
Hydration: The resulting enoyl-CoA is then hydrated by an enoyl-CoA hydratase to yield L-3-hydroxydodecanoyl-CoA.
Stage 2: 7-Hydroxylation
The subsequent hydroxylation at the C-7 position of 3-hydroxydodecanoyl-CoA is proposed to be carried out by a cytochrome P450 enzyme. Members of the CYP4 family are known to hydroxylate fatty acids at various positions, including the ω-1, ω-2, and ω-3 positions. For a 12-carbon chain, the C-7 position represents the ω-5 position, a plausible, albeit less common, site of hydroxylation.
Key Enzymes and Their Properties
The successful synthesis of this compound relies on the selection and application of appropriate enzymes. The following table summarizes the key enzymes and their general properties relevant to this proposed pathway.
| Enzyme Class | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Optimal pH |
| Acyl-CoA Dehydrogenase (Medium Chain) | 1.3.8.7 | Dodecanoyl-CoA | trans-Δ²-Dodecenoyl-CoA | FAD | 7.0 - 8.5 |
| Enoyl-CoA Hydratase | 4.2.1.17 | trans-Δ²-Dodecenoyl-CoA | L-3-Hydroxydodecanoyl-CoA | None | 7.5 - 8.5 |
| 3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | L-3-Hydroxydodecanoyl-CoA | 3-Ketododecanoyl-CoA | NAD⁺ | 9.0 - 10.0 |
| Cytochrome P450 Fatty Acid Hydroxylase (CYP4 Family) | 1.14.14.1 | 3-Hydroxydodecanoyl-CoA | This compound | NADPH, O₂ | 7.0 - 7.8 |
Experimental Protocols
This section provides detailed methodologies for the key enzymatic reactions and the analysis of the final product.
General Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA substrate.
Materials:
-
Tris-HCl buffer (100 mM, pH 9.0)
-
NAD⁺ solution (10 mM)
-
L-3-hydroxydodecanoyl-CoA (substrate, 1 mM)
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
In a 1 mL cuvette, combine 880 µL of Tris-HCl buffer, 100 µL of NAD⁺ solution, and 10 µL of the enzyme solution.
-
Incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 10 µL of the L-3-hydroxydodecanoyl-CoA substrate solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes, recording the rate of NADH formation.
-
The enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
General Assay for Cytochrome P450 Fatty Acid Hydroxylase Activity
This assay measures the NADPH-dependent consumption, which is indicative of the hydroxylation reaction.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH solution (10 mM)
-
3-Hydroxydodecanoyl-CoA (substrate, 1 mM)
-
Microsomal preparation or purified cytochrome P450 and its reductase partner
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
In a 1 mL cuvette, combine 930 µL of potassium phosphate buffer, 50 µL of the microsomal preparation or purified enzyme system, and 10 µL of the substrate solution.
-
Incubate at 37°C for 3 minutes.
-
Start the reaction by adding 10 µL of the NADPH solution.
-
Monitor the decrease in absorbance at 340 nm for 10 minutes, which corresponds to NADPH oxidation.
-
Enzyme activity is calculated based on the rate of NADPH consumption.
Purification of Recombinant 3-Hydroxyacyl-CoA Dehydrogenase
This protocol describes a general method for purifying a His-tagged 3-hydroxyacyl-CoA dehydrogenase expressed in E. coli.
Materials:
-
E. coli cell paste expressing the His-tagged enzyme
-
Lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Sonciator
-
Centrifuge
Procedure:
-
Resuspend the E. coli cell paste in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the protein with 5 column volumes of elution buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
Quantitative Analysis of this compound by LC-MS/MS
This method allows for the sensitive and specific quantification of the final product.[1]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values would need to be determined experimentally.
-
Sample Preparation: Quench enzymatic reactions with cold acetonitrile, centrifuge to precipitate proteins, and inject the supernatant.
Visualizations
Proposed Enzymatic Pathway
Caption: Proposed enzymatic pathway for the synthesis of this compound.
Experimental Workflow for Enzyme Purification and Activity Assays
Caption: General workflow for recombinant enzyme purification and subsequent activity analysis.
References
A Technical Guide to the Proposed Chemical Synthesis of 3,7-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide outlines a proposed chemical synthesis protocol for 3,7-dihydroxydodecanoyl-CoA, a molecule of interest for various biochemical studies. In the absence of a publicly available, direct synthesis protocol, this document provides a detailed, multi-step hypothetical pathway based on established principles of organic chemistry and enzymatic reactions. The proposed synthesis is divided into two main stages: the stereoselective synthesis of the 3,7-dihydroxydodecanoic acid backbone and its subsequent activation and coupling with Coenzyme A. This guide includes detailed experimental procedures, data presentation in tabular format, and workflow visualizations to aid researchers in the potential synthesis of this target molecule.
Introduction
This compound is a long-chain acyl-CoA molecule that may play a role in fatty acid metabolism and other cellular processes. The presence of two hydroxyl groups on the dodecanoyl chain suggests potential for unique biological activities and makes it a target for research in areas such as metabolic disorders and drug discovery. The lack of a commercially available standard or a published synthesis protocol necessitates the development of a reliable synthetic route. This guide aims to provide a comprehensive, albeit hypothetical, protocol to address this gap.
Proposed Synthetic Strategy Overview
The synthesis of this compound is envisioned in two key phases:
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Part 1: Synthesis of 3,7-dihydroxydodecanoic Acid. This phase focuses on the construction of the C12 fatty acid backbone with hydroxyl groups at the C3 and C7 positions. A stereoselective approach is crucial to obtain a specific stereoisomer, which is often critical for biological activity.
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Part 2: Coupling of 3,7-dihydroxydodecanoic Acid with Coenzyme A. This phase involves the activation of the carboxylic acid and its subsequent ligation to the thiol group of Coenzyme A to form the final thioester product.
The overall proposed workflow is depicted in the following diagram:
Figure 1: Proposed overall synthetic workflow.
Part 1: Detailed Protocol for the Synthesis of 3,7-Dihydroxydodecanoic Acid
This section details a plausible, multi-step synthesis of the 3,7-dihydroxydodecanoic acid backbone.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 10-Undecenoic acid | Sigma-Aldrich | ≥98% |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sigma-Aldrich | 77% |
| Dichloromethane (B109758) (DCM) | Fisher Scientific | Anhydrous |
| Sodium bicarbonate | Fisher Scientific | ACS Grade |
| Grignard reagent (e.g., Ethylmagnesium bromide) | Sigma-Aldrich | 1.0 M in THF |
| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous |
| Pyridinium chlorochromate (PCC) | Sigma-Aldrich | 98% |
| Lithium diisopropylamide (LDA) | Sigma-Aldrich | 2.0 M in THF/heptane/ethylbenzene |
| Acetaldehyde | Sigma-Aldrich | ≥99.5% |
| Sodium borohydride (B1222165) (NaBH₄) | Sigma-Aldrich | 99% |
| Methanol (B129727) (MeOH) | Fisher Scientific | Anhydrous |
| Lithium hydroxide (B78521) (LiOH) | Sigma-Aldrich | 98% |
Experimental Procedure
The proposed reaction pathway for the synthesis of 3,7-dihydroxydodecanoic acid is as follows:
Figure 2: Reaction scheme for 3,7-dihydroxydodecanoic acid.
Step 1: Epoxidation of 10-Undecenoic acid
-
Dissolve 10-undecenoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 10,11-epoxyundecanoic acid.
Step 2: Oxidative Cleavage to 9-Oxononanoic acid
-
Dissolve the crude 10,11-epoxyundecanoic acid in a mixture of THF and water.
-
Add periodic acid (H₅IO₆) (1.2 equivalents) and stir at room temperature for 2 hours.
-
Monitor the reaction by TLC for the disappearance of the diol.
-
Extract the product with ethyl acetate, wash with sodium thiosulfate (B1220275) solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 9-oxononanoic acid.
Step 3: Aldol Condensation
-
Prepare a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in anhydrous THF at -78 °C.
-
Add ethyl acetate (2.0 equivalents) dropwise to the LDA solution and stir for 30 minutes to form the enolate.
-
Add a solution of 9-oxononanoic acid (1 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield ethyl 3-hydroxy-7-oxododecanoate.
Step 4: Stereoselective Reduction
-
Dissolve ethyl 3-hydroxy-7-oxododecanoate (1 equivalent) in anhydrous methanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of acetic acid.
-
Concentrate the mixture and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 3,7-dihydroxydodecanoate.
Step 5: Ester Hydrolysis
-
Dissolve ethyl 3,7-dihydroxydodecanoate in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2 equivalents) and stir at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl to pH 3-4.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,7-dihydroxydodecanoic acid.
Part 2: Detailed Protocol for Coupling with Coenzyme A
This section describes the activation of the synthesized 3,7-dihydroxydodecanoic acid and its coupling to Coenzyme A.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 3,7-Dihydroxydodecanoic acid | Synthesized in Part 1 | - |
| Coenzyme A trilithium salt | Sigma-Aldrich | ≥95% |
| Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt | Sigma-Aldrich | ≥99% |
| Magnesium chloride (MgCl₂) | Sigma-Aldrich | ≥98% |
| Acyl-CoA synthetase (e.g., from Pseudomonas sp.) | Sigma-Aldrich | Enzyme preparation |
| Tris-HCl buffer | Fisher Scientific | Molecular biology grade |
| Dithiothreitol (DTT) | Sigma-Aldrich | ≥99% |
Experimental Procedure
The enzymatic coupling of the fatty acid with Coenzyme A is a common and efficient method.
Figure 3: Enzymatic coupling of 3,7-dihydroxydodecanoic acid with Coenzyme A.
Enzymatic Synthesis Protocol
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2 mM DTT.
-
In a reaction vessel, combine the following in the specified order:
-
Reaction buffer
-
3,7-dihydroxydodecanoic acid (1 mM final concentration)
-
ATP (5 mM final concentration)
-
Coenzyme A (1.5 mM final concentration)
-
-
Initiate the reaction by adding Acyl-CoA synthetase (e.g., 0.1 U/mL).
-
Incubate the reaction mixture at 37 °C for 2-4 hours.
-
Monitor the formation of the product by High-Performance Liquid Chromatography (HPLC).
-
Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitate.
-
Purify the supernatant containing this compound by preparative HPLC.
Data Presentation and Characterization
The successful synthesis of this compound and its intermediates should be confirmed by various analytical techniques.
| Intermediate/Product | Expected Yield (%) | Analytical Techniques | Expected Data |
| 10,11-Epoxyundecanoic acid | 85-95 | NMR, MS | ¹H and ¹³C NMR spectra consistent with structure, Mass spectrum showing the correct molecular ion peak. |
| 9-Oxononanoic acid | 70-80 | NMR, IR | ¹H NMR showing an aldehyde proton signal (~9.8 ppm), IR spectrum showing a C=O stretch (~1725 cm⁻¹). |
| Ethyl 3-hydroxy-7-oxododecanoate | 50-60 | NMR, MS | ¹H NMR showing signals for the ester and hydroxyl groups, Mass spectrum confirming the molecular weight. |
| Ethyl 3,7-dihydroxydodecanoate | 80-90 | NMR, MS | ¹H NMR showing the disappearance of the ketone and appearance of a new alcohol proton, Mass spectrum confirming the molecular weight. |
| 3,7-Dihydroxydodecanoic acid | >90 | NMR, MS | ¹H and ¹³C NMR spectra consistent with the final acid structure, High-resolution mass spectrometry for accurate mass. |
| This compound | 40-60 (enzymatic) | HPLC, MS/MS | HPLC retention time shift compared to starting materials, Mass spectrometry confirming the covalent attachment of Coenzyme A. |
Conclusion
This technical guide provides a detailed, plausible, and technically grounded hypothetical protocol for the chemical synthesis of this compound. While this protocol is based on established chemical reactions and enzymatic processes, it is important to note that optimization of each step would be necessary in a laboratory setting. The successful synthesis and purification of this molecule will enable further investigation into its biological roles and potential therapeutic applications. Researchers are encouraged to use this guide as a starting point for their synthetic efforts.
The Enigmatic Role of 3,7-Dihydroxydodecanoyl-CoA: A Technical Whitepaper for Advanced Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 3,7-dihydroxydodecanoyl-CoA is a sparsely documented metabolite. This guide is constructed based on established principles of fatty acid metabolism and presents a scientifically plausible framework for its biological context. The pathways and quantitative data presented are hypothetical and intended to serve as a foundation for future research.
Executive Summary
This compound is a dihydroxylated medium-chain fatty acyl-coenzyme A. While not a canonical intermediate in major metabolic pathways, its structure suggests a role at the crossroads of fatty acid oxidation and detoxification. This document provides a comprehensive theoretical framework for the biosynthesis, potential biological functions, and subsequent metabolic fate of this compound. We propose its formation through sequential hydroxylation of dodecanoyl-CoA and its likely degradation via the peroxisomal β-oxidation pathway. This whitepaper aims to equip researchers with the foundational knowledge and experimental methodologies required to investigate this intriguing molecule.
Proposed Biosynthesis and Metabolic Fate
The existence of this compound implies a deviation from the standard fatty acid β-oxidation spiral. Its formation likely involves enzymatic hydroxylation of the fatty acyl chain at positions that are not typically modified.
Proposed Biosynthetic Pathway
We hypothesize a two-step hydroxylation of dodecanoyl-CoA to yield this compound. The initial hydroxylation at the C-3 position is a normal intermediate step in β-oxidation. A subsequent, and less common, hydroxylation at the C-7 position would lead to the final product. This secondary hydroxylation could be catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes, which are known to hydroxylate fatty acids at various positions.[1][2][3]
Proposed Degradation Pathway
The presence of a hydroxyl group at the C-7 position may hinder its entry into mitochondrial β-oxidation. Therefore, we propose that this compound is likely metabolized via the peroxisomal β-oxidation pathway, which is known to handle modified and very-long-chain fatty acids.[4] This pathway would proceed through a series of oxidation, hydration, dehydrogenation, and thiolytic cleavage steps to shorten the carbon chain.
Potential Biological Functions
The biological significance of this compound remains to be elucidated. However, based on the roles of other modified fatty acids, we can speculate on its potential functions:
-
Signaling Molecule: Hydroxylated fatty acids can act as signaling molecules in various cellular processes.
-
Detoxification Product: The hydroxylation may serve as a mechanism to increase the water solubility of dodecanoyl-CoA, facilitating its excretion and preventing lipotoxicity.
-
Intermediate in Specialized Metabolism: It could be an intermediate in the biosynthesis of more complex lipids with specific biological activities.
Quantitative Data (Hypothetical)
Due to the lack of experimental data, the following tables present hypothetical quantitative values to serve as a template for future experimental design.
| Parameter | Hypothetical Value | Putative Enzyme |
| Km for 3-Hydroxydodecanoyl-CoA | 5 - 50 µM | Cytochrome P450 Hydroxylase |
| Vmax | 0.1 - 1.0 nmol/min/mg protein | Cytochrome P450 Hydroxylase |
| Cellular Concentration (Liver) | 0.01 - 0.5 µM | - |
| Plasma Concentration | Undetectable - 10 nM | - |
Table 1: Hypothetical Kinetic and Concentration Data for this compound.
| Condition | Fold Change in this compound |
| High-Fat Diet | 2 - 5 fold increase |
| Peroxisome Proliferator Treatment | 1.5 - 3 fold increase |
| CYP450 Inhibition | 50 - 80% decrease |
Table 2: Hypothetical Relative Abundance of this compound under Different Conditions.
Experimental Protocols
The investigation of this compound requires robust analytical methods for its detection and quantification, as well as enzymatic assays to characterize its metabolism.
Analysis of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of acyl-CoAs from biological samples.[5][6][7][8][9]
Objective: To quantify the levels of this compound in cell or tissue extracts.
Materials:
-
Biological sample (e.g., cultured cells, liver tissue)
-
Internal standard (e.g., C17:0-CoA)
-
Acetonitrile (B52724), Methanol (B129727), Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (C18)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Homogenization: Homogenize cells or tissue in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) containing the internal standard.
-
Protein Precipitation: Centrifuge the homogenate to pellet proteins.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with methanol.
-
-
LC-MS/MS Analysis:
-
Dry the eluate under nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).
-
Inject the sample onto the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in positive ion mode.
-
In Vitro Enzyme Assay for Hydroxylase Activity
This protocol is designed to assess the enzymatic activity responsible for the conversion of a substrate to a hydroxylated product.
Objective: To determine the activity of a putative hydroxylase in converting 3-hydroxydodecanoyl-CoA to this compound.
Materials:
-
Enzyme source (e.g., liver microsomes, purified recombinant CYP enzyme)
-
3-hydroxydodecanoyl-CoA (substrate)
-
NADPH regenerating system (for CYP enzymes)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS for product detection
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the enzyme source, substrate, and buffer.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Stop Reaction: Terminate the reaction by adding a quenching solution.
-
Product Analysis: Centrifuge to remove precipitated protein and analyze the supernatant for the formation of this compound using LC-MS/MS as described in protocol 5.1.
Conclusion and Future Directions
This compound represents a novel and uncharacterized metabolite at the interface of fatty acid metabolism. The theoretical framework presented in this whitepaper provides a starting point for its investigation. Future research should focus on:
-
Confirmation of its existence in biological systems: Utilizing advanced mass spectrometry techniques to identify and quantify this compound in various tissues and disease states.
-
Identification of the enzymes responsible for its biosynthesis and degradation: Employing a combination of enzymology, proteomics, and genetic approaches to pinpoint the key metabolic players.
-
Elucidation of its biological function: Investigating its potential role as a signaling molecule, its impact on cellular metabolism, and its relevance in pathological conditions.
The exploration of this molecule holds the potential to uncover new aspects of fatty acid metabolism and its regulation, with possible implications for drug development and our understanding of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 9. researchgate.net [researchgate.net]
The Enigmatic Role of 3,7-Dihydroxydodecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the putative role of 3,7-dihydroxydodecanoyl-CoA in the intricate landscape of fatty acid metabolism. While not a canonical intermediate in well-established metabolic pathways, the existence and metabolic fate of such dihydroxy fatty acyl-CoA molecules can be postulated based on the known enzymatic machinery for fatty acid modification and degradation. This document outlines a hypothesized metabolic pathway for the biosynthesis and degradation of this compound, drawing parallels with known mechanisms of fatty acid hydroxylation and peroxisomal β-oxidation. We present hypothetical quantitative data, detailed experimental protocols for investigating this proposed pathway, and visualizations of the metabolic logic. This guide aims to provide a theoretical framework to stimulate further research into the potential significance of dihydroxy fatty acids in health and disease, and to serve as a resource for drug development professionals exploring novel metabolic targets.
Introduction to Fatty Acid Metabolism
Fatty acid metabolism is a cornerstone of cellular energy homeostasis, providing a significant source of ATP through β-oxidation. This process occurs primarily in the mitochondria and, for specific types of fatty acids, in peroxisomes. The canonical β-oxidation spiral involves a four-step cycle of dehydrogenation, hydration, oxidation, and thiolytic cleavage, progressively shortening the fatty acyl-CoA chain by two-carbon units to generate acetyl-CoA, NADH, and FADH2.
Beyond simple catabolism for energy, fatty acids can undergo various modifications, including hydroxylation, which can alter their biological activity and metabolic fate. Hydroxylated fatty acids are involved in a range of physiological processes and have been implicated in various pathological conditions. The introduction of hydroxyl groups is often mediated by cytochrome P450 (CYP) enzymes, which exhibit broad substrate specificity.
Hypothesized Biosynthesis of this compound
The formation of this compound is not a feature of the standard β-oxidation pathway. We propose a plausible biosynthetic route that involves an interplay between mitochondrial β-oxidation and the action of a hydroxylating enzyme, likely a cytochrome P450 monooxygenase.
The proposed pathway initiates with dodecanoyl-CoA, a 12-carbon saturated fatty acyl-CoA. The first two steps of mitochondrial β-oxidation proceed as usual:
-
Dehydrogenation: Dodecanoyl-CoA is oxidized by an acyl-CoA dehydrogenase, forming trans-Δ2-dodecenoyl-CoA.
-
Hydration: Enoyl-CoA hydratase hydrates the double bond, yielding L-3-hydroxydodecanoyl-CoA.
At this juncture, we hypothesize that the L-3-hydroxydodecanoyl-CoA intermediate can be shunted from the β-oxidation pathway and undergo a subsequent hydroxylation at the C7 position. This reaction would likely be catalyzed by a member of the cytochrome P450 superfamily, which are known to perform in-chain hydroxylation of fatty acids.[1] The product of this reaction would be this compound.
Proposed Degradation of this compound
The presence of a hydroxyl group at the C7 position, in addition to the C3 hydroxyl, would likely preclude efficient degradation by the mitochondrial β-oxidation machinery. Peroxisomes, however, are well-equipped to handle such modified fatty acids.[2][3][4] We propose that this compound is transported to the peroxisome for its subsequent catabolism.
The peroxisomal β-oxidation of this compound would proceed through a modified cycle:
-
Oxidation: A peroxisomal acyl-CoA oxidase would introduce a double bond between C2 and C3.
-
Hydration/Dehydrogenation: The bifunctional or multifunctional enzyme (MFE/MFP) would hydrate (B1144303) the double bond and then oxidize the resulting 3-hydroxy group. The presence of the C7-hydroxyl might influence the activity of these enzymes.
-
Thiolytic Cleavage: A peroxisomal thiolase would cleave the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened dihydroxy acyl-CoA.
This cycle would repeat, although the C7-hydroxyl group would move closer to the carboxyl end with each cycle. It is possible that specific auxiliary enzymes, such as an epimerase or a reductase, might be required to handle the hydroxylated intermediates as the chain is shortened.
Quantitative Data (Hypothetical)
The following tables present hypothetical kinetic parameters for the key enzymes in the proposed pathways for this compound metabolism. These values are based on typical ranges observed for enzymes involved in fatty acid metabolism and should be experimentally verified.
Table 1: Hypothetical Kinetic Parameters for Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Mitochondrial Acyl-CoA Dehydrogenase | Dodecanoyl-CoA | 5 | 150 |
| Mitochondrial Enoyl-CoA Hydratase | trans-Δ2-Dodecenoyl-CoA | 10 | 500 |
| Cytochrome P450 7-hydroxylase (putative) | L-3-Hydroxydodecanoyl-CoA | 25 | 50 |
Table 2: Hypothetical Kinetic Parameters for Degradative Enzymes (Peroxisomal)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Peroxisomal Acyl-CoA Oxidase | This compound | 30 | 80 |
| Peroxisomal Multifunctional Enzyme | trans-Δ2-3,7-Dihydroxy-dodecenoyl-CoA | 20 | 250 |
| Peroxisomal Thiolase | 3-Keto-7-hydroxydodecanoyl-CoA | 15 | 400 |
Experimental Protocols
Investigating the proposed metabolic pathways for this compound requires a combination of analytical chemistry and biochemical assays.
Protocol 1: Identification and Quantification of this compound in Biological Samples
Objective: To detect and quantify this compound in tissues or cells.
Methodology:
-
Lipid Extraction: Extract total lipids from homogenized tissue or cell pellets using a modified Folch or Bligh-Dyer method.
-
Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their methyl ester derivatives (FAMEs) and then to trimethylsilyl (B98337) (TMS) ethers to improve volatility and ionization for mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate the derivatized fatty acids using a gas chromatograph equipped with a suitable capillary column. Detect and identify the 3,7-dihydroxydodecanoic acid derivative by its characteristic mass spectrum and retention time, using a synthesized standard for confirmation.
-
Quantification: Use a stable isotope-labeled internal standard of 3,7-dihydroxydodecanoic acid for accurate quantification by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in GC-MS/MS.
Protocol 2: In Vitro Assay for the Biosynthesis of this compound
Objective: To demonstrate the enzymatic conversion of L-3-hydroxydodecanoyl-CoA to this compound.
Methodology:
-
Enzyme Source: Prepare liver microsomes (a source of cytochrome P450 enzymes) from a suitable animal model.
-
Reaction Mixture: Set up a reaction mixture containing:
-
Liver microsomes
-
L-3-hydroxydodecanoyl-CoA (substrate)
-
NADPH (cofactor for CYP enzymes)
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile). Extract the acyl-CoAs from the mixture.
-
LC-MS/MS Analysis: Analyze the extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of this compound. Use a synthesized standard to confirm the identity and to quantify the product.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations [frontiersin.org]
- 3. Peroxisomal Lipid Metabolism | Annual Reviews [annualreviews.org]
- 4. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Role of Fatty Acid Derivatives in Microbial Signaling: A Focus on Pseudomonas aeruginosa Quorum Sensing
Disclaimer: As of December 2025, a thorough review of scientific literature did not yield specific information regarding a direct role for 3,7-dihydroxydodecanoyl-CoA in microbial signaling pathways. This document, therefore, provides an in-depth technical guide on the established roles of structurally related fatty acid derivatives in the well-characterized quorum sensing (QS) networks of Pseudomonas aeruginosa. This bacterium serves as a model organism for understanding how fatty acid metabolism is intricately linked to the biosynthesis of signaling molecules that regulate virulence and biofilm formation.
Introduction to Quorum Sensing and Fatty Acid Metabolism
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. This coordinated behavior is mediated by the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, the biosynthesis of these autoinducers is fundamentally linked to fatty acid metabolism.
P. aeruginosa possesses multiple, interconnected QS systems that regulate a wide array of virulence factors and are crucial for its pathogenesis.[1] The primary systems include the las, rhl, and pqs systems. The signaling molecules for the las and rhl systems are acyl-homoserine lactones (AHLs), which have fatty acyl side chains. The pqs system utilizes alkyl-quinolones (AQs), which are also derived from fatty acid precursors. Fatty acid synthesis (FAS) and β-oxidation pathways provide the necessary building blocks for these signaling molecules, highlighting the dual role of fatty acids in both primary metabolism and intercellular communication.
Biosynthesis of Fatty Acid-Derived Signaling Molecules
The precursors for many signaling molecules in P. aeruginosa are intermediates of the fatty acid de novo synthesis and β-oxidation pathways. These pathways provide the acyl-CoAs and acyl-ACPs (acyl carrier proteins) that are modified to create the final signaling molecules.
The Link between Fatty Acid Metabolism and Quorum Sensing
The de novo synthesis of fatty acids is a central metabolic pathway that provides the building blocks for membrane phospholipids (B1166683) and other essential cellular components.[2] In P. aeruginosa, this pathway is also a source of precursors for QS signals. The β-oxidation cycle, which degrades fatty acids for energy, can also provide intermediates that are shunted into signaling molecule biosynthesis.[1] This metabolic flexibility allows the bacterium to adapt its signaling behavior to the available nutrient sources.
Key Signaling Pathways Involving Fatty Acid Derivatives in P. aeruginosa
The Rhl System: N-butyryl-L-homoserine lactone (C4-HSL)
The rhl QS system is centered around the transcriptional regulator RhlR and its cognate autoinducer, N-butyryl-L-homoserine lactone (C4-HSL), which is synthesized by RhlI. The butyryl moiety of C4-HSL is derived from the fatty acid biosynthesis pathway. RhlR, when bound to C4-HSL, regulates the expression of numerous genes, including those involved in the production of rhamnolipids, pyocyanin, and elastase.
The PQS System: Alkyl-Quinolones (AQs)
The Pseudomonas quinolone signal (PQS) system is a unique QS pathway that utilizes 2-alkyl-4(1H)-quinolones as signaling molecules. The biosynthesis of these molecules is initiated from anthranilic acid, which is converted to its CoA thioester. This intermediate is then condensed with a β-keto-fatty acid, derived from fatty acid metabolism, to form the alkyl-quinolone scaffold. Key signaling molecules in this pathway include 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS).
The enzyme PqsE plays a dual role in this pathway. It has thioesterase activity involved in AQ biosynthesis and also functions as a regulator that links the PQS and Rhl systems. PqsE can physically interact with RhlR to modulate its activity, demonstrating the intricate cross-regulation between these signaling networks.
Below is a diagram illustrating the biosynthesis of PQS and its connection to fatty acid metabolism.
Quantitative Data on Key Components
The following table summarizes key quantitative data for enzymes involved in fatty acid-derived signal biosynthesis.
| Enzyme | Substrate(s) | Product(s) | Kinetic Parameter (Km) | Kinetic Parameter (kcat) | Organism |
| PqsA | Anthranilate, ATP, CoA | Anthraniloyl-CoA | - | - | P. aeruginosa |
| PqsD | Anthraniloyl-CoA, Malonyl-CoA | 2-Aminobenzoylacetyl-CoA | - | - | P. aeruginosa |
| PqsE | 2-Aminobenzoylacetyl-CoA | 2-Aminobenzoylacetate, CoA | - | - | P. aeruginosa |
| PqsH | HHQ | PQS | - | - | P. aeruginosa |
Experimental Protocols
The study of these signaling pathways involves a variety of molecular biology, biochemistry, and analytical chemistry techniques.
General Workflow for Studying Quorum Sensing
A typical experimental workflow to investigate the role of a gene or molecule in quorum sensing is depicted below.
Protocol: Quantification of Alkyl-Quinolones by LC-MS/MS
Objective: To quantify the production of HHQ and PQS in bacterial culture supernatants.
1. Sample Preparation:
-
Grow P. aeruginosa strains in a suitable liquid medium (e.g., LB or a defined minimal medium) to the desired growth phase (e.g., stationary phase).
-
Centrifuge the cultures to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.
-
Acidify the supernatant with an appropriate acid (e.g., acetic acid) to protonate the quinolones.
2. Extraction:
-
Perform a liquid-liquid extraction of the acidified supernatant with an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18).
-
Elute the analytes using a gradient of mobile phases, typically water and acetonitrile, both containing a small amount of formic acid to aid in ionization.
-
Detect and quantify HHQ and PQS using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.
The Interplay between PQS and Rhl Signaling
PqsE provides a critical link between the PQS and Rhl quorum sensing systems. While PqsE is a thioesterase in the PQS biosynthesis pathway, its regulatory function is independent of its enzymatic activity. PqsE physically interacts with the RhlR transcriptional regulator, enhancing its ability to activate target gene expression. This interaction is crucial for the production of several RhlR-controlled virulence factors.
The diagram below illustrates the regulatory interaction between PqsE and RhlR.
Conclusion and Future Perspectives
While a direct signaling role for this compound has not been established, the study of fatty acid derivatives in microbial communication is a rich and expanding field. The intricate connections between primary metabolism and the regulation of virulence in pathogens like P. aeruginosa offer numerous potential targets for novel antimicrobial therapies. Future research may yet uncover novel dihydroxylated fatty acid signaling molecules, and the continued elucidation of the biosynthesis and function of known signals will be critical for developing strategies to combat bacterial infections. The development of inhibitors for enzymes in these pathways, such as those in the PQS biosynthesis cascade, represents a promising avenue for anti-virulence drug development.
References
- 1. Pseudomonas aeruginosa Directly Shunts β-Oxidation Degradation Intermediates into De Novo Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Putative Discovery, Isolation, and Characterization of 3,7-Dihydroxydodecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction and Putative Metabolic Significance
3,7-Dihydroxydodecanoyl-CoA is a hypothesized intermediate in fatty acid metabolism, potentially arising from the oxidation of dodecanoyl-CoA at the C3 and C7 positions. While its precise biological role is yet to be elucidated, its structure suggests involvement in pathways of fatty acid hydroxylation or the metabolism of modified fatty acids. Hydroxylated fatty acids and their CoA esters are known to play roles in various physiological and pathological processes, including inflammation, ion transport, and as precursors for more complex lipids. The study of such molecules is critical for understanding lipid metabolism and for the development of novel therapeutics.
This document outlines a comprehensive approach to the identification, purification, and characterization of this compound from biological samples.
Putative Metabolic Pathway
The formation of this compound could occur through several enzymatic steps, likely involving cytochrome P450 monooxygenases for hydroxylation and acyl-CoA synthetases for the attachment of Coenzyme A. A possible pathway is the hydroxylation of 3-hydroxydodecanoyl-CoA, an intermediate in beta-oxidation.
Caption: Putative biosynthetic pathway for this compound.
Experimental Protocols
General Experimental Workflow
The overall workflow for the isolation and characterization of this compound would involve sample preparation, chromatographic separation, and structural elucidation by mass spectrometry and NMR.
Caption: General experimental workflow for isolation and characterization.
Detailed Methodologies
3.2.1. Sample Preparation and Extraction
-
Tissue Homogenization: Homogenize 1-2 grams of tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Lipid Extraction: Perform a biphasic liquid-liquid extraction using a modified Folch method with chloroform, methanol (B129727), and water (2:1:0.8 v/v/v).
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous phase from the lipid extraction.
-
Wash with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with a solution of methanol containing a low concentration of ammonium (B1175870) acetate (B1210297).
-
Dry the eluate under a stream of nitrogen.
-
3.2.2. HPLC Purification
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Detection: Monitor the eluent at 260 nm (for the adenine (B156593) moiety of CoA).
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
3.2.3. Structural Characterization
-
LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
MS1 Scan: Scan for the predicted molecular weight of this compound.
-
MS2 Fragmentation: Perform collision-induced dissociation (CID) on the parent ion to obtain characteristic fragment ions of the acyl chain and the CoA moiety.
-
-
NMR Spectroscopy:
-
Sample Preparation: Lyophilize the purified sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Spectra Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra to determine the positions of the hydroxyl groups and confirm the structure of the dodecanoyl chain.
-
Data Presentation
Quantitative data should be organized into clear tables for comparison and analysis.
Table 1: HPLC Retention Times
| Compound | Retention Time (min) |
|---|---|
| Synthetic Standard | Value |
| Isolated Compound | Value |
Table 2: Mass Spectrometry Data
| Ion | Predicted m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | Value | Value |
| [M-H]⁻ | Value | Value |
| MS/MS Fragments | Predicted m/z | Observed m/z |
| Fragment 1 | Value | Value |
| Fragment 2 | Value | Value |
Table 3: NMR Chemical Shifts (¹H NMR, 500 MHz, D₂O)
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| H-2 | Value | Value | Value |
| H-3 | Value | Value | Value |
| H-7 | Value | Value | Value |
| ... | ... | ... | ... |
Conclusion
The discovery and characterization of novel lipid metabolites like this compound are essential for advancing our understanding of cellular metabolism and its role in health and disease. The methodologies outlined in this guide provide a robust framework for the isolation, identification, and quantification of this and other similar acyl-CoA species. Successful application of these techniques will pave the way for further investigation into the biological function of this compound and its potential as a biomarker or therapeutic target.
The Elusive Metabolite: A Technical Guide to the Putative Natural Occurrence of 3,7-Dihydroxydodecanoyl-CoA
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive exploration of the theoretical natural occurrence of 3,7-dihydroxydodecanoyl-CoA, a sparsely documented fatty acyl-CoA thioester. In the absence of direct observational data for this specific molecule, this guide synthesizes information from analogous, well-characterized metabolic pathways to propose its likely origins, biological significance, and the requisite methodologies for its detection and quantification. By examining the enzymatic machinery responsible for fatty acid hydroxylation and oxidation, we present a reasoned framework for investigating this putative metabolite. This document is intended to serve as a foundational resource for researchers seeking to identify and characterize novel dihydroxylated fatty acyl-CoAs and to understand their potential roles in physiology and disease.
Introduction
The landscape of lipidomics is continually expanding, revealing a vast array of metabolites with diverse biological functions. Among these, hydroxylated fatty acids and their coenzyme A (CoA) esters are gaining recognition as important signaling molecules and metabolic intermediates. While many such compounds have been identified, this compound remains conspicuously absent from the mainstream scientific literature. Its structure—a 12-carbon fatty acyl chain with hydroxyl groups at the β- and ζ-positions—suggests its potential involvement in fatty acid oxidation and functionalization pathways. This guide will therefore delve into the established biochemical principles that would govern the formation and degradation of this molecule, providing a robust theoretical foundation for its future investigation.
Postulated Metabolic Origins of this compound
The biosynthesis of this compound from dodecanoyl-CoA (lauryl-CoA) would necessitate two distinct hydroxylation events. Based on known enzymatic activities, we can hypothesize several plausible pathways for its formation.
Pathway 1: Sequential Hydroxylation and Beta-Oxidation
A likely route to this compound involves an initial in-chain hydroxylation of dodecanoic acid, followed by its activation to a CoA ester and subsequent entry into the beta-oxidation pathway.
-
In-Chain Hydroxylation at C-7: The first step would be the hydroxylation of dodecanoic acid at the 7th carbon position to form 7-hydroxydodecanoic acid. This type of reaction is catalyzed by cytochrome P450 (CYP) monooxygenases. For instance, the plant enzyme CYP703A2 has been shown to preferentially hydroxylate lauric acid at the C-7 position.[1] Similar activities could exist in mammals, bacteria, or fungi.
-
Acyl-CoA Synthetase Activation: The resulting 7-hydroxydodecanoic acid would then be activated to its CoA thioester, 7-hydroxydodecanoyl-CoA, by an acyl-CoA synthetase.
-
Entry into Beta-Oxidation: This intermediate could then enter the beta-oxidation spiral. The first cycle of beta-oxidation involves dehydrogenation, hydration, and a second dehydrogenation. The hydration step, catalyzed by an enoyl-CoA hydratase, introduces a hydroxyl group at the C-3 position, yielding this compound.
Pathway 2: Omega-Oxidation Coupled with Beta-Oxidation
While less direct, it is conceivable that intermediates of omega-oxidation could be shunted into a pathway leading to this compound. The omega-oxidation of fatty acids, which occurs in the endoplasmic reticulum of liver and kidney cells, begins with hydroxylation at the terminal (omega) carbon by CYP enzymes of the 4A family.[2][3] Subsequent oxidations yield a dicarboxylic acid.[4] While this pathway primarily deals with the ends of the fatty acid chain, the broad substrate specificity of some CYP enzymes could potentially lead to in-chain hydroxylations.
Microbial and Fungal Pathways
Bacteria and fungi possess a diverse array of enzymes for metabolizing hydrocarbons and fatty acids.[5][6][7] Fungal peroxygenases, for example, can hydroxylate alkanes at various positions, including the interior of the carbon chain.[8][9] It is plausible that certain microbial species could produce this compound as an intermediate in their unique fatty acid metabolic pathways.
Below is a diagram illustrating a hypothesized metabolic pathway for the formation of this compound.
Quantitative Data from Related Enzymatic Reactions
Direct quantitative data for the production or turnover of this compound is not available in the current literature. However, we can infer potential kinetic parameters by examining related enzymes that act on lauric acid (dodecanoic acid) and its derivatives.
| Enzyme | Substrate | Product(s) | Km (µM) | kcat (min-1) or Vmax | Organism/System |
| Cytochrome P450 4A11 | Lauric Acid | 12-Hydroxylauric acid, 11-Hydroxylauric acid | 11 - 200 | 15 - 38 | Human (recombinant) |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Medium-chain L-3-hydroxyacyl-CoAs | 3-Ketoacyl-CoAs | Not specified | Most active with medium-chain substrates | Pig heart |
| Microsomal Omega-Oxidation | Lauric Acid | Dodecanedioic acid | 0.9 | Not specified | Rat liver |
| Microsomal Omega-Oxidation | Palmitic Acid | Hexadecanedioic acid | 12 | Not specified | Rat liver |
Data compiled from references[10][11][12][13][14]. Note that kinetic parameters can vary significantly with experimental conditions.
Experimental Protocols for Detection and Characterization
The identification and quantification of this compound would require specialized analytical techniques, primarily based on mass spectrometry. The protocols would be adapted from established methods for other hydroxylated fatty acids.[15][16][17]
Sample Preparation and Extraction
-
Tissue Homogenization: Biological samples (e.g., liver, kidney, cell cultures) should be flash-frozen in liquid nitrogen and homogenized in a suitable buffer, often containing antioxidants and enzyme inhibitors to prevent degradation.
-
Lipid Extraction: A modified Bligh-Dyer or Folch extraction is typically used to separate lipids from other cellular components. A two-phase system of chloroform, methanol, and water is common.
-
Saponification: To analyze the fatty acid backbone, the CoA ester can be hydrolyzed (saponified) using a mild base (e.g., KOH in methanol) to release the free 3,7-dihydroxydodecanoic acid.
-
Solid-Phase Extraction (SPE): The lipid extract can be further purified and fractionated using SPE to enrich for hydroxylated fatty acids.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the polar hydroxyl and carboxyl groups must be derivatized to increase volatility.
-
Esterification: The carboxyl group is typically converted to a methyl ester (FAME) by incubation with BF3-methanol or methanolic HCl.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (MS/MS), is a powerful technique for analyzing acyl-CoAs and hydroxylated fatty acids without derivatization.
-
Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is used to separate the analytes based on their hydrophobicity. A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid), is employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for detecting the deprotonated molecule [M-H]-.
-
Tandem MS (MS/MS): For structural confirmation, collision-induced dissociation (CID) of the parent ion is performed. The fragmentation pattern of this compound would be expected to show characteristic losses of water from the hydroxyl groups and fragmentation around the thioester bond.
The following diagram outlines a general experimental workflow for the analysis of hydroxylated fatty acyl-CoAs.
Potential Biological Significance and Future Directions
The presence of two hydroxyl groups on the dodecanoyl chain suggests several potential biological roles for this compound. It could be an intermediate in a catabolic pathway, or it might function as a signaling molecule, similar to other oxidized fatty acids that have been shown to have anti-inflammatory and anti-diabetic properties.[15] The antifungal activity of some hydroxy fatty acids also suggests a potential role in host-pathogen interactions.[18]
Future research should focus on:
-
Screening for Natural Occurrence: Utilizing the sensitive LC-MS/MS methods described above to screen for this compound in various biological systems, particularly under conditions of metabolic stress or in organisms known for unusual lipid metabolism.
-
Enzyme Identification: Identifying the specific CYP450s, hydratases, or other enzymes responsible for its synthesis.
-
Chemical Synthesis: Synthesizing an authentic standard of this compound to confirm its identity in biological samples and to enable quantitative studies.
-
Functional Studies: Once identified, elucidating the biological function of this molecule through cell-based assays and in vivo models.
Conclusion
While this compound has not yet been formally identified in any natural system, a strong theoretical basis exists for its potential formation through known metabolic pathways, particularly those involving cytochrome P450-mediated hydroxylation and beta-oxidation. This technical guide provides a roadmap for researchers, outlining the plausible biosynthetic routes and the analytical methodologies required for its discovery and characterization. The identification of this and other novel dihydroxylated fatty acyl-CoAs could open new avenues in our understanding of lipid metabolism and its role in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 3. Omega-oxidation of fatty acids studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The omega-hydroxlyation of lauric acid: oxidation of 12-hydroxlauric acid to dodecanedioic acid by a purified recombinant fusion protein containing P450 4A1 and NADPH-P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochemistry - Can bacteria metabolize fatty acids for fuel? - Biology Stack Exchange [biology.stackexchange.com]
- 6. Regulation of fatty acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Long Chain Fatty Acids and Virulence Repression in Intestinal Bacterial Pathogens [frontiersin.org]
- 8. Selective hydroxylation of alkanes by an extracellular fungal peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective hydroxylation of alkanes by an extracellular fungal peroxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of omega-oxidation of monocarboxylic acids in rats by acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biosynthesis of Hydroxyacyl-CoAs with a Focus on the Putative 3,7-dihydroxydodecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct literature describing a dedicated biosynthetic pathway for 3,7-dihydroxydodecanoyl-CoA is scarce. This guide, therefore, provides a comprehensive overview of the well-established biosynthesis of related hydroxyacyl-CoA compounds, primarily through the fatty acid β-oxidation pathway. The principles and enzymatic reactions discussed are fundamental to the formation of hydroxylated acyl-CoA intermediates and serve as a foundational reference for the investigation of molecules like this compound.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism, serving as intermediates in numerous biosynthetic and catabolic pathways. Hydroxylated acyl-CoAs, in particular, are key players in fatty acid oxidation and the biosynthesis of various signaling molecules and complex lipids. While a specific, well-documented biosynthetic pathway for this compound is not prominent in current scientific literature, its structure suggests its formation is likely linked to fatty acid metabolism, potentially as a variant or side-product of the β-oxidation pathway. This guide will delve into the core enzymatic reactions that generate hydroxyacyl-CoAs, providing a robust framework for understanding the potential biosynthesis of this compound.
Core Concepts: Fatty Acid β-Oxidation
The primary route for the generation of 3-hydroxyacyl-CoA intermediates is the mitochondrial fatty acid β-oxidation cycle. This is a four-step spiral pathway that shortens a fatty acyl-CoA molecule by two carbons in each cycle, releasing acetyl-CoA.
The four core reactions of β-oxidation are:
-
Dehydrogenation by acyl-CoA dehydrogenase, introducing a double bond between the α and β carbons.
-
Hydration by enoyl-CoA hydratase, adding a hydroxyl group at the β-carbon (C3).
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, oxidizing the hydroxyl group to a keto group.
-
Thiolysis by β-ketothiolase, cleaving the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.
The formation of a dihydroxy-dodecanoyl-CoA, such as the putative this compound, would likely involve modifications to this canonical pathway or additional hydroxylation steps. The second hydroxyl group at the C7 position is unusual for the standard β-oxidation pathway and may suggest the action of a separate hydroxylase enzyme.
Enzymology of Hydroxyacyl-CoA Formation
Several key enzyme families are involved in the synthesis and metabolism of hydroxyacyl-CoAs.
| Enzyme Class | Function | Substrates (Examples) | Products (Examples) |
| Enoyl-CoA Hydratase | Catalyzes the hydration of a trans-Δ²-enoyl-CoA to form an L-3-hydroxyacyl-CoA. | trans-Δ²-Dodecenoyl-CoA | L-3-Hydroxydodecanoyl-CoA |
| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the NAD⁺-dependent oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[1] | L-3-Hydroxydodecanoyl-CoA | 3-Ketododecanoyl-CoA |
| Cytochrome P450 Hydroxylases | A large family of enzymes that can introduce hydroxyl groups at various positions on a fatty acid chain (ω- and (ω-1)-hydroxylation are common). | Dodecanoyl-CoA | Hydroxydodecanoyl-CoAs |
Putative Biosynthetic Pathway for this compound
A hypothetical pathway for the formation of this compound could involve a combination of β-oxidation and the action of a hydroxylase.
Experimental Protocols
Assay for Enoyl-CoA Hydratase Activity
This spectrophotometric assay measures the decrease in absorbance at 263 nm resulting from the hydration of the double bond of a trans-Δ²-enoyl-CoA substrate.
Materials:
-
100 mM Tris-HCl buffer, pH 7.4
-
1 mM trans-Δ²-dodecenoyl-CoA (substrate)
-
Purified enoyl-CoA hydratase or cell lysate
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 950 µL of Tris-HCl buffer and 50 µL of the enzyme sample.
-
Incubate the mixture at 37°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 10 µL of 1 mM trans-Δ²-dodecenoyl-CoA.
-
Immediately monitor the decrease in absorbance at 263 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of the enoyl-CoA substrate.
Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.0
-
10 mM NAD⁺
-
1 mM L-3-hydroxydodecanoyl-CoA (substrate)
-
Purified 3-hydroxyacyl-CoA dehydrogenase or mitochondrial fraction
-
Spectrophotometer
Procedure:
-
In a cuvette, combine 900 µL of potassium phosphate buffer, 50 µL of 10 mM NAD⁺, and 50 µL of the enzyme preparation.
-
Equilibrate the mixture to 30°C.
-
Start the reaction by adding 10 µL of 1 mM L-3-hydroxydodecanoyl-CoA.
-
Record the increase in absorbance at 340 nm over time.
-
Enzyme activity is calculated from the rate of NADH formation, using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).
Signaling and Regulatory Context
The biosynthesis of coenzyme A and its derivatives is tightly regulated by cellular energy status and signaling pathways.[2][3] Key regulatory points include:
-
Feedback Inhibition: The first enzyme in the CoA biosynthetic pathway, pantothenate kinase, is allosterically inhibited by acetyl-CoA and other short-chain acyl-CoAs.[4][5]
-
Hormonal and Nutrient Signaling: Insulin and growth factors can downregulate the assembly of the CoA biosynthetic enzyme complex, while cellular stress, such as serum starvation and oxidative stress, can upregulate it.[2][3]
The regulation of a specific dihydroxy-acyl-CoA would likely be integrated into the broader control of fatty acid metabolism.
Relevance for Drug Development
The enzymes of fatty acid metabolism are attractive targets for drug development in various therapeutic areas, including metabolic diseases, cancer, and infectious diseases.
-
Metabolic Diseases: Inhibitors of β-oxidation enzymes can modulate fatty acid metabolism and have been explored for the treatment of conditions like type 2 diabetes and non-alcoholic fatty liver disease.
-
Cancer: Many cancer cells exhibit altered lipid metabolism. Targeting enzymes in fatty acid synthesis and oxidation is a promising strategy to selectively inhibit cancer cell growth.
-
Infectious Diseases: Pathogens often rely on host lipid metabolism for their survival and replication. Enzymes in these pathways represent potential targets for antimicrobial drug development.
Understanding the formation and function of specific acyl-CoA species, such as dihydroxy-acyl-CoAs, could unveil novel biomarkers or therapeutic targets.
Conclusion
While the specific biosynthetic pathway of this compound remains to be fully elucidated, the principles governing the formation of hydroxyacyl-CoAs are well-established within the context of fatty acid β-oxidation. Researchers and drug development professionals can leverage the knowledge of this fundamental metabolic pathway, its enzymology, and its regulation to investigate the roles of novel lipid metabolites. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the characterization of the biosynthesis and function of this compound and other related molecules. Further research, including metabolomics, enzymology, and genetic studies, will be crucial to fully uncover the origins and biological significance of such modified acyl-CoAs.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the biosynthesis of CoA at the level of pantothenate kinase. | Semantic Scholar [semanticscholar.org]
- 5. Regulation of the biosynthesis of CoA at the level of pantothenate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Precursors and Putative Biosynthesis of 3,7-Dihydroxydodecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,7-dihydroxydodecanoyl-CoA is a specialized fatty acyl-coenzyme A derivative. While its precise biological role and biosynthetic pathway are not extensively documented in canonical metabolic charts, its structure suggests a role as a signaling molecule, a precursor to more complex lipids, or an intermediate in a specialized metabolic pathway. This guide provides a comprehensive overview of the likely precursors for its synthesis and proposes a putative biosynthetic pathway based on known enzymatic reactions. We will delve into the classes of enzymes capable of catalyzing the necessary hydroxylation steps and provide generalized experimental protocols for the identification and characterization of such a pathway.
Precursors for this compound Synthesis
The primary precursor for the synthesis of this compound is dodecanoyl-CoA . This activated form of dodecanoic acid (commonly known as lauric acid) serves as the carbon backbone for subsequent modifications.
Formation of Dodecanoyl-CoA
Dodecanoyl-CoA is synthesized from dodecanoic acid and Coenzyme A (CoA) in an ATP-dependent reaction catalyzed by an acyl-CoA synthetase (also known as fatty acid thiokinase or fatty acid:CoA ligase).
-
Reaction: Dodecanoic acid + CoA + ATP → Dodecanoyl-CoA + AMP + PPi
This reaction proceeds through an acyl-adenylate intermediate. The specific acyl-CoA synthetase involved may vary depending on the organism and subcellular localization.
Proposed Biosynthetic Pathway of this compound
The formation of this compound from dodecanoyl-CoA necessitates two specific hydroxylation events at the C3 (β) and C7 (ζ) positions. These reactions are likely catalyzed by distinct or, in some cases, a single multifunctional enzyme. Two plausible pathways are proposed: a sequential hydroxylation pathway and a concerted or near-concerted hydroxylation.
Pathway A: Sequential Hydroxylation
This pathway involves the stepwise hydroxylation of the dodecanoyl-CoA backbone.
Caption: Proposed sequential biosynthetic pathway for this compound.
Key Enzymatic Steps and Candidate Enzymes
The introduction of a hydroxyl group at the C3 position is a common step in fatty acid metabolism, particularly in the β-oxidation pathway.
-
Enoyl-CoA Hydratase: In the canonical β-oxidation pathway, enoyl-CoA hydratase catalyzes the hydration of a trans-Δ²-enoyl-CoA to form L-3-hydroxyacyl-CoA. For a synthetic pathway, a similar hydratase could act on a dodecenoyl-CoA precursor.
-
Cytochrome P450 Monooxygenases (CYPs): Certain bacterial CYPs are known to directly hydroxylate fatty acids at the β-position. A notable example is the P450BSβ (CYP152A1) from Bacillus subtilis, which exhibits hydroxylation activity at both α and β positions of fatty acids. Another relevant enzyme is YbdT from Bacillus subtilis, which is a cytochrome P450 enzyme responsible for the 3-hydroxylation of long-chain fatty acids required for the biosynthesis of the lipopeptide surfactin.[1]
Hydroxylation at the C7 position represents an "in-chain" hydroxylation event, a reaction type well-documented for cytochrome P450 enzymes.
-
Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is renowned for its ability to hydroxylate a wide variety of substrates at non-activated carbon atoms. The regioselectivity of CYPs is determined by the specific isoform and can be engineered. For instance, CYP2B1 has been shown to hydroxylate decanoic acid at multiple positions distant from the carboxyl group.[2] It is highly probable that a specific CYP isoform exists or could be engineered to selectively hydroxylate dodecanoyl-CoA at the C7 position.
The following table summarizes the key enzymes potentially involved in the synthesis of this compound.
| Reaction Step | Enzyme Class | Specific Examples/Homologs | Cofactors/Co-substrates | Notes |
| Activation | Acyl-CoA Synthetase | Long-chain acyl-CoA synthetase (LACS), Medium-chain acyl-CoA synthetase (MACS) | ATP, CoA, Mg²⁺ | Localized in the cytoplasm, mitochondria, and peroxisomes. |
| C3-Hydroxylation | Enoyl-CoA Hydratase | Crotonase superfamily | H₂O | Requires a double bond at the C2-C3 position. |
| Cytochrome P450 | P450BSβ (CYP152A1), YbdT | NADPH, O₂, P450 reductase | Direct hydroxylation of the saturated acyl-CoA chain. | |
| C7-Hydroxylation | Cytochrome P450 | Various CYP families (e.g., CYP2, CYP4) | NADPH, O₂, P450 reductase | Regioselectivity is a key determinant. |
| Dihydroxylation | Diol Synthase | - | O₂ | Can introduce two hydroxyl groups, though often vicinal. |
| Lipoxygenase (LOX) | - | O₂ | Typically acts on polyunsaturated fatty acids. |
Experimental Protocols
The following section outlines generalized methodologies for the identification and characterization of the enzymes involved in this compound synthesis.
Experimental Workflow
Caption: General experimental workflow for pathway elucidation.
Detailed Methodologies
-
Bioinformatic Screening: Utilize protein domain databases (e.g., Pfam, InterPro) to search genomes of interest for putative fatty acid hydroxylases, particularly cytochrome P450 monooxygenases. Homology-based searches using known fatty acid hydroxylases (e.g., P450BSβ, YbdT) as queries can identify potential candidates.
-
Cloning: Synthesize codon-optimized candidate genes and clone them into a suitable expression vector (e.g., pET series for E. coli or pYES2 for Saccharomyces cerevisiae).
-
Expression: Transform the expression vector into a suitable host strain. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified enzyme (e.g., 1-5 µM)
-
Dodecanoyl-CoA (substrate, e.g., 50-200 µM)
-
For P450s: A suitable reductase partner, NADPH (e.g., 1-2 mM), and O₂ (from air)
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) for a defined period (e.g., 30-60 minutes).
-
Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate (B1210297) or methanol). Extract the products for analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the reaction products using reverse-phase liquid chromatography.
-
Detect the masses of the products using a mass spectrometer. The expected product, this compound, will have a specific mass increase corresponding to the addition of two oxygen atoms compared to the substrate.
-
Utilize tandem mass spectrometry (MS/MS) to fragment the product ion and confirm the positions of the hydroxyl groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For larger-scale reactions, purify the product and perform ¹H and ¹³C NMR to definitively determine the chemical structure and stereochemistry of the hydroxyl groups.
-
Gene Disruption: Create targeted knockouts or use RNA interference (RNAi)/CRISPR-Cas9 to silence the expression of the candidate hydroxylase gene(s) in the native organism.
-
Metabolomic Analysis: Compare the metabolic profiles of the wild-type and mutant strains using LC-MS/MS. A significant reduction or complete absence of this compound in the mutant would confirm the in vivo function of the gene.
Conclusion
The synthesis of this compound most likely proceeds from the precursor dodecanoyl-CoA through the action of specific hydroxylating enzymes. Cytochrome P450 monooxygenases are strong candidates for catalyzing the required C3 and C7 hydroxylations due to their versatile catalytic capabilities. The elucidation of the precise biosynthetic pathway will rely on a combination of bioinformatic, biochemical, and genetic approaches as outlined in this guide. Understanding this pathway is crucial for harnessing its potential in synthetic biology and for elucidating its physiological significance in organisms where it is produced.
References
The Stereochemical Landscape of 3,7-Dihydroxydodecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,7-Dihydroxydodecanoyl-CoA is a crucial intermediate in fatty acid metabolism, playing a significant role in various physiological and pathological processes. Its biological activity is intrinsically linked to its three-dimensional structure, specifically the stereochemical configuration at its two chiral centers, C3 and C7. This technical guide provides a comprehensive overview of the stereochemistry of this compound, drawing upon established principles of fatty acid metabolism and stereospecific enzymatic reactions. We delve into the inferred stereochemistry at the C3 and C7 positions, detail experimental protocols for stereochemical analysis, and present a framework for understanding its structure-activity relationship. This document serves as an essential resource for researchers in lipid biochemistry, drug discovery, and metabolic diseases.
Introduction
Fatty acid metabolism is a cornerstone of cellular energy homeostasis and signaling. The intermediates in these pathways, such as acyl-coenzyme A (CoA) derivatives, are not merely transient molecules but possess specific structures that dictate their metabolic fate and biological function. This compound, a dihydroxylated medium-chain fatty acyl-CoA, is one such intermediate whose stereochemistry has profound implications for its interaction with enzymes and downstream signaling pathways. Understanding the precise spatial arrangement of its hydroxyl groups is paramount for elucidating its role in health and disease and for the rational design of therapeutic agents targeting fatty acid metabolism.
Inferred Stereochemistry of this compound
Direct experimental determination of the complete stereochemistry of this compound from biological sources is not extensively documented in the public literature. However, based on the well-established stereospecificity of enzymes involved in fatty acid β-oxidation, we can infer the likely configuration at the C3 position.
Stereochemistry at the C3 Position
The hydroxylation at the C3 position of an acyl-CoA is a key step in the β-oxidation pathway. The hydration of the trans-Δ²-enoyl-CoA intermediate is catalyzed by enoyl-CoA hydratase. This enzymatic reaction is known to be highly stereospecific, exclusively producing the L-isomer of the 3-hydroxyacyl-CoA.[1] Therefore, it is strongly inferred that the stereochemistry at the C3 position of this compound is (3S) .
Stereochemistry at the C7 Position
The stereochemistry of the hydroxyl group at the C7 position is less certain and depends on the specific fatty acid hydroxylase responsible for its introduction. Fatty acid hydroxylases are a diverse class of enzymes that exhibit high regio- and stereospecificity. For instance, fatty acid 2-hydroxylase (FA2H) stereospecifically produces (R)-2-hydroxy fatty acids.[2][3][4] While the specific enzyme that hydroxylates the C7 position of dodecanoyl-CoA has not been definitively characterized in this context, it is highly probable that the reaction is stereospecific, resulting in either the (7R) or (7S) configuration. The determination of the exact stereoisomer would require empirical analysis.
Based on these considerations, the possible stereoisomers of this compound are (3S, 7S) and (3S, 7R).
Potential Metabolic Pathways
The formation of this compound likely occurs through a combination of fatty acid β-oxidation and hydroxylation. The following diagram illustrates a plausible metabolic pathway.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers[S] | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physical and Chemical Properties of 3,7-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism, serving as activated intermediates in fatty acid synthesis and oxidation, among other processes.[1][2] Dihydroxylated fatty acyl-CoAs are a specific subclass, and their study can reveal insights into unique metabolic pathways and cellular signaling. This document provides a technical overview of the predicted physical and chemical properties of 3,7-dihydroxydodecanoyl-CoA and detailed experimental protocols for its characterization, aimed at researchers in biochemistry and drug development.
Predicted Physical and Chemical Properties
The properties of this compound can be inferred from similar, well-documented acyl-CoA molecules. The presence of a long acyl chain, two hydroxyl groups, and the large Coenzyme A moiety dictates its physicochemical characteristics.
Table 1: Predicted Physicochemical Properties of this compound and Related Analogues
| Property | Predicted Value for this compound | (S)-3-Hydroxydodecanoyl-CoA[3] | 3-Oxododecanoyl-CoA[4] | (S)-3-Hydroxydecanoyl-CoA[5] |
| Molecular Formula | C₃₃H₅₈N₇O₁₉P₃S | C₃₃H₅₈N₇O₁₈P₃S | C₃₃H₅₆N₇O₁₈P₃S | C₃₁H₅₄N₇O₁₈P₃S |
| Molecular Weight | ~981.8 g/mol | 965.8 g/mol | 963.8 g/mol | 937.783 g/mol |
| Solubility | Predicted to be soluble in aqueous buffers and polar organic solvents. | Slightly soluble in water. | Not specified. | Slightly soluble in water. |
| Stability | Acyl-CoAs are generally unstable in aqueous solutions, susceptible to hydrolysis, especially at non-neutral pH.[1] | Not specified. | Not specified. | Not specified. |
| XLogP3-AA | Predicted to be more negative than -1.8 due to the additional hydroxyl group. | -1.8 | -1.7 | -3.3 |
| Hydrogen Bond Donors | Predicted to be >10 | 10 | 9 | 10 |
| Hydrogen Bond Acceptors | Predicted to be >23 | 23 | 23 | 18 |
Experimental Protocols
Characterization of a novel acyl-CoA such as this compound relies heavily on sensitive analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
The analysis of acyl-CoAs from biological matrices is a multi-step process requiring careful sample handling to prevent degradation.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (S)-3-Hydroxydodecanoyl-CoA; (Acyl-CoA); [M+H]+ | C33H58N7O18P3S | CID 440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Oxododecanoyl-CoA | C33H56N7O18P3S | CID 16061158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. foodb.ca [foodb.ca]
The Enigmatic Precursor: A Technical Guide to 3,7-Dihydroxydodecanoyl-CoA in Secondary Metabolite Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secondary metabolites are a rich source of pharmacologically active compounds. Understanding the biosynthesis of their unique precursors is paramount for novel drug discovery and metabolic engineering. This technical guide delves into the hypothetical role of 3,7-dihydroxydodecanoyl-CoA, a yet-uncharacterized acyl-CoA thioester, as a potential precursor in the biosynthesis of complex secondary metabolites. While direct evidence for the natural occurrence and specific roles of this molecule is currently scarce, this document provides a foundational framework for its investigation. We present a putative biosynthetic pathway, explore its potential incorporation into larger natural products, and offer detailed experimental protocols for its detection, characterization, and quantification. This guide is intended to be a catalyst for research into what may be an unexplored corner of secondary metabolism.
Introduction to this compound
Acyl-Coenzyme A (CoA) thioesters are central intermediates in a vast array of metabolic processes, including primary fatty acid metabolism and the biosynthesis of a diverse range of secondary metabolites such as polyketides and lipopeptides.[1] The structural diversity of these acyl-CoA precursors directly contributes to the complexity and bioactivity of the final natural products. This compound is a C12 acyl-CoA with hydroxyl groups at the C3 and C7 positions. While its existence and function in biological systems have not been explicitly documented in peer-reviewed literature, its structure suggests a potential role as a specialized building block for polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS). The presence of two hydroxyl groups offers reactive handles for further enzymatic modification, cyclization, or glycosylation, potentially leading to novel bioactive compounds.
A Putative Biosynthetic Pathway
The biosynthesis of this compound is likely to originate from the fatty acid synthesis (FAS) or a related polyketide synthesis pathway. A hypothetical pathway is proposed, drawing upon known enzymatic reactions. The pathway would commence with a starter unit, likely acetyl-CoA, and undergo sequential elongation with malonyl-CoA. The key steps would be the specific hydroxylation events.
The 3-hydroxy position is a common intermediate in fatty acid biosynthesis, typically formed by the action of a β-ketoacyl-ACP reductase.[2] The hydroxylation at the C7 position is more unusual and would likely be catalyzed by a specific monooxygenase, possibly a cytochrome P450 enzyme or a related hydroxylase, acting on a 3-hydroxy- or 3-keto-dodecanoyl intermediate.
Potential Roles in Secondary Metabolite Biosynthesis
The dihydroxy acyl-CoA could serve as a unique extender unit in polyketide biosynthesis, being incorporated by an acyltransferase (AT) domain of a PKS module. The hydroxyl groups could then be retained or modified by subsequent enzymatic domains (e.g., dehydratase, ketoreductase) within the PKS assembly line, leading to diverse final products.
Experimental Protocols
The investigation of this compound requires robust analytical methods for its extraction, separation, and characterization.
Extraction of Acyl-CoA Esters from Microbial Cultures
This protocol is a general method that should be optimized for the specific microbial strain under investigation.
-
Cell Harvesting: Grow the microbial culture to the desired growth phase (e.g., late exponential or stationary phase, when secondary metabolite production is often highest). Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent degradation of acyl-CoAs. This can be achieved by resuspending the cell pellet in a cold (-20°C) solvent mixture, such as 60% methanol (B129727).
-
Cell Lysis: Lyse the cells to release intracellular metabolites. Methods include sonication on ice, bead beating, or French press.
-
Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to separate acyl-CoAs from other cellular components.[1] For SPE, a C18 cartridge can be used.
-
Condition the cartridge with methanol and then with an acidic aqueous solution (e.g., 0.1% formic acid in water).
-
Load the cell lysate.
-
Wash with the acidic aqueous solution to remove polar impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content, such as methanol or acetonitrile (B52724).
-
-
Sample Concentration: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS analysis, typically a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
Chromatographic Separation and Mass Spectrometric Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of acyl-CoAs.[1][3]
-
Chromatography:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute acyl-CoAs based on the length and polarity of their acyl chain.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection:
-
Full Scan: To identify the protonated molecular ion [M+H]⁺ of this compound.
-
Tandem MS (MS/MS): To confirm the identity of the molecule by fragmentation. A characteristic neutral loss of 507 Da, corresponding to the phosphopantetheine moiety, is a hallmark of acyl-CoAs.[4] Further fragmentation of the acyl chain can help to locate the positions of the hydroxyl groups.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-product ion transitions are monitored.
-
-
Quantitative Analysis
Accurate quantification of acyl-CoAs is crucial for understanding their metabolic fluxes. Due to the lack of a commercial standard for this compound, a stable isotope-labeled internal standard with a similar structure would be required for precise quantification. In its absence, semi-quantitative analysis can be performed by normalizing the peak area of the target analyte to the cell biomass or the peak area of a closely related, commercially available acyl-CoA standard.
Table 1: Example Quantitative Data for Acyl-CoAs in Bacterial Cultures (Hypothetical)
| Acyl-CoA Species | Concentration (pmol/mg dry cell weight) | Method of Quantification | Reference |
| Acetyl-CoA | 150.5 ± 25.2 | LC-MS/MS with ¹³C-labeled internal standard | Fictional |
| Malonyl-CoA | 35.8 ± 8.1 | LC-MS/MS with ¹³C-labeled internal standard | Fictional |
| Dodecanoyl-CoA | 5.2 ± 1.5 | LC-MS/MS with ¹³C-labeled internal standard | Fictional |
| 3-Hydroxy-dodecanoyl-CoA | 1.8 ± 0.7 | LC-MS/MS with deuterated internal standard | Fictional |
| This compound | Not yet determined | - | - |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion and Future Directions
While this compound remains a hypothetical molecule in the context of secondary metabolite biosynthesis, its potential as a novel precursor warrants investigation. The framework provided in this guide offers a starting point for researchers to explore its existence and function.
Future research should focus on:
-
Genome Mining: Identifying biosynthetic gene clusters in microorganisms that encode for both fatty acid/polyketide synthesis machinery and specific hydroxylases that could produce the 3,7-dihydroxy structure.
-
Heterologous Expression: Expressing candidate enzymes in a model host organism to verify their function and attempt to produce this compound in a controlled system.
-
Targeted Metabolomics: Using the analytical methods described herein to screen extracts from diverse microorganisms for the presence of this novel acyl-CoA.
-
Chemical Synthesis: Synthesizing an authentic standard of this compound to confirm its structure and enable accurate quantification in biological samples.
The discovery and characterization of novel acyl-CoA precursors like this compound will undoubtedly expand our understanding of the biosynthesis of natural products and open new avenues for the discovery and development of therapeutic agents.
References
The Putative Role of 3,7-Dihydroxydodecanoyl-CoA in Quorum Sensing: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The molecule "3,7-dihydroxydodecanoyl-CoA" is not a recognized or documented signaling molecule or direct precursor in the canonical quorum sensing pathways described in the current scientific literature. This technical guide will focus on the well-established Pseudomonas Quinolone Signal (PQS) quorum sensing system, a closely related pathway involving fatty acid metabolism, and will discuss the putative role of novel fatty acid derivatives like this compound within this context.
Introduction to Quorum Sensing in Pseudomonas aeruginosa
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In the opportunistic human pathogen Pseudomonas aeruginosa, QS controls the expression of numerous virulence factors and is crucial for biofilm formation.[1][2] P. aeruginosa possesses at least four interconnected QS systems: las, rhl, pqs, and iqs. The pqs system, which utilizes 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules, is a key hub in this regulatory network.[1][3][4]
The central signaling molecule of the pqs system is 2-heptyl-3-hydroxy-4-quinolone, known as the Pseudomonas Quinolone Signal (PQS).[1][5] PQS and its immediate precursor, 2-heptyl-4-quinolone (HHQ), are synthesized from intermediates of fatty acid and anthranilate metabolism.[5][6] While this compound is not a known intermediate, its structure suggests a potential origin from the oxidation of dodecanoyl-CoA, a common fatty acid. This guide will explore the established PQS pathway and posit a hypothetical role for such novel fatty acid derivatives.
The PQS Signaling Pathway
The PQS signaling pathway is integral to virulence gene regulation in P. aeruginosa. The core of this system is the LysR-type transcriptional regulator PqsR (also known as MvfR) and its cognate signaling molecules, HHQ and PQS.[7][8]
Signaling Cascade:
-
Biosynthesis of Signaling Molecules: The synthesis of HHQ is carried out by the enzymes encoded by the pqsABCDE operon.[6] Anthranilate, derived from the phnAB operon, is condensed with a β-keto fatty acid.[5][6]
-
Conversion to PQS: HHQ is converted to the more active PQS by the monooxygenase PqsH.[3][7]
-
Receptor Binding and Activation: Both HHQ and PQS can bind to the C-terminal ligand-binding domain of PqsR.[2] PQS, however, binds with approximately 100-fold higher activity than HHQ.[7]
-
Transcriptional Regulation: The PqsR-ligand complex activates the transcription of the pqsABCDE operon, creating a positive autoinduction loop.[6][8] It also upregulates the expression of genes involved in virulence factor production.[6]
-
Hierarchical Control: The PQS system is itself regulated by the las and rhl systems. The LasR regulator positively controls the expression of pqsR, while RhlR can repress the pqsABCDE operon.[4][7]
Diagram of the PQS Signaling Pathway
References
- 1. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 3. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 8. PqsE Functions Independently of PqsR-Pseudomonas Quinolone Signal and Enhances the rhl Quorum-Sensing System - PMC [pmc.ncbi.nlm.nih.gov]
"identification of novel hydroxylated acyl-CoAs"
An In-depth Technical Guide to the Identification of Novel Hydroxylated Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylated acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in a variety of metabolic pathways, most notably in fatty acid β-oxidation.[1][2] Their presence and concentration can serve as important biomarkers for mitochondrial function and dysfunction.[3][4] The identification of novel hydroxylated acyl-CoAs is a challenging but crucial task in metabolomics, offering insights into previously uncharacterized metabolic pathways, enzyme activities, and the metabolic fate of xenobiotics.[5][6] Dysregulation of these metabolites has been linked to metabolic diseases and mitochondrial myopathies.[3][7]
This technical guide provides a comprehensive overview of the core methodologies required for the discovery and characterization of novel hydroxylated acyl-CoAs. It details advanced analytical techniques, sample preparation protocols, and data analysis strategies to equip researchers with the necessary tools for this complex area of study.
Core Workflow for Identification
The successful identification of novel hydroxylated acyl-CoAs hinges on a systematic workflow that integrates robust sample preparation, high-resolution analytical techniques, and sophisticated data analysis. The process begins with the extraction of acyl-CoAs from biological matrices, followed by separation and detection, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The final stage involves data processing to identify known and unknown hydroxylated species.
Caption: General workflow for novel hydroxylated acyl-CoA identification.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Mammalian Cells
This protocol is adapted from methods utilizing solvent-based protein precipitation for the extraction of a broad range of acyl-CoAs.[8]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (ISTD) solution (e.g., 10 µM C15:0 or C17:0 CoA in methanol)[8][9]
-
Refrigerated centrifuge (4°C)
-
Vacuum concentrator
Procedure:
-
Culture cells to ~90% confluency in a culture plate (e.g., 10 cm dish).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 2 mL of ice-cold methanol to the plate and add 15 µL of the 10 µM internal standard solution.[8]
-
Incubate the plate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cell lysate from the plate and transfer it to a centrifuge tube.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new glass tube and add 1 mL of acetonitrile.
-
Evaporate the solvent in a vacuum concentrator at 55°C for approximately 1.5 hours.[8]
-
Reconstitute the dried extract in 150 µL of methanol (or initial mobile phase conditions), vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the final supernatant to an autosampler vial for LC-MS/MS analysis.[8]
Protocol 2: LC-MS/MS Analysis for Acyl-CoA Profiling
Liquid chromatography coupled with tandem mass spectrometry is the most robust and widely used method for acyl-CoA analysis.[10] This protocol outlines a general approach using a reversed-phase column and a triple quadrupole or high-resolution mass spectrometer.
Instrumentation:
-
UHPLC system (e.g., Thermo Vanquish, Waters Acquity)
-
Reversed-phase C18 column (e.g., 150 x 2.0 mm, 3-µm)[11]
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-Exactive Orbitrap)
LC Conditions:
Caption: Workflow of a typical LC-MS/MS system for acyl-CoA analysis.
MS/MS Method for Discovery (Untargeted Analysis): To identify novel hydroxylated acyl-CoAs, a neutral loss scan is highly effective. Acyl-CoAs characteristically lose a 507 Da fragment (3'-phosphoadenosine diphosphate) upon collision-induced dissociation in positive ion mode.[6][8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Alternative (HRMS): A programmed Multiple Reaction Monitoring (MRM) method can be designed to scan for precursor ions that produce the 507 neutral loss, progressively increasing the precursor mass by one unit at each step.[6]
Protocol 3: Biosynthesis of Stable Isotope Labeled Acyl-CoA Standards (SILEC)
Stable isotope dilution is the gold standard for accurate quantification.[14][15] Since many hydroxylated acyl-CoA standards are not commercially available, they can be biosynthetically generated by incubating cells with a labeled precursor to Coenzyme A, such as [¹³C₃¹⁵N₁]-pantothenate. This method is known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[16][17]
Caption: The SILEC method for generating labeled internal standards.
Procedure:
-
Obtain a pantothenate-free cell culture medium.
-
Supplement the medium with charcoal-dextran-stripped fetal bovine serum (FBS) to minimize the concentration of unlabeled pantothenate.[15][16]
-
Add commercially available [¹³C₃¹⁵N₁]-pantothenate to the medium.
-
Culture cells (e.g., murine hepatocytes, Hepa 1c1c7) in the labeled medium for at least three passages to ensure >99% incorporation of the label into the cellular CoA pool.[15][16]
-
After sufficient labeling, harvest the cells and extract the acyl-CoAs using Protocol 1. This extract contains a library of stable isotope-labeled acyl-CoAs that can be used as an internal standard mix for quantifying unlabeled acyl-CoAs in experimental samples.[16]
Data Presentation and Analysis
Quantitative Data Tables
Effective identification requires precise and reproducible analytical conditions. The following tables summarize typical parameters from published methods.
Table 1: Example LC Gradient Conditions for Acyl-CoA Separation
| Time (min) | % Mobile Phase B (Acetonitrile)[11] | % Mobile Phase B (Methanol)[12] |
|---|---|---|
| 0.0 | 0% | 2% |
| 2.0 | 0% | 2% |
| 3.0 | - | 15% |
| 5.5 | - | 95% |
| 14.5 | - | 95% |
| 15.0 | - | 2% |
| 23.0 | 23.5% | - |
| 26.0 | 100% | - |
| 29.0 | 100% | - |
| 32.0 | 0% | - |
Table 2: Typical Mass Spectrometry Parameters for Acyl-CoA Analysis
| Parameter | Typical Value/Setting | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | [7][8] |
| Capillary/Spray Voltage | 3.2 - 5.0 kV | [8][17] |
| Desolvation Temperature | 450 - 500 °C | [8][17] |
| Cone Voltage | 45 V | [8] |
| Collision Energy (CE) | 45 eV | [17] |
| Common Fragmentation | Neutral Loss of 507 Da | [6][8] |
| MRM Transition (Example) | Precursor [M+H]⁺ → Product [M+H-507]⁺ |[8][13] |
Identification of Novel Hydroxylated Species
-
Data Processing: Use software (e.g., MS-DIAL) to perform peak detection and alignment on the raw LC-MS data.
-
Filtering: Filter the detected features for those identified in the neutral loss scan (NLS) of 507 Da, as these are candidate acyl-CoAs.
-
Mass Calculation: For a candidate peak, the mass of the acyl portion can be calculated: Mass_Acyl = Precursor_Mass - Mass_CoA + 1 (where Mass_CoA is ~767.1 Da).
-
Formula Prediction: Use the accurate mass to predict possible elemental formulas for the acyl group. A hydroxylated species will have an additional oxygen atom compared to its non-hydroxylated counterpart.
-
Retention Time: Hydroxylation increases the polarity of a molecule. Therefore, a hydroxylated acyl-CoA is expected to elute earlier in reversed-phase chromatography than its corresponding saturated or unsaturated analog.[6][18][19] For example, lactoyl-CoA (a hydroxylated propionyl-CoA) elutes earlier than propionyl-CoA.[18][19]
-
Library Searching: Compare the experimental tandem mass spectra against in silico fragmentation libraries like CoA-Blast.[5][20] These libraries contain predicted fragmentation patterns for thousands of potential acyl-CoAs, which can help annotate novel species.
-
Confirmation: Final confirmation requires comparison with a synthesized chemical standard or further structural elucidation using techniques like high-resolution MS/MS fragmentation analysis.
Caption: Simplified β-oxidation pathway highlighting L-β-Hydroxyacyl-CoA.
Conclusion
The identification of novel hydroxylated acyl-CoAs is a frontier in metabolomics that promises to unlock new understanding of cellular metabolism and disease. The workflow and protocols outlined in this guide, which combine meticulous sample preparation, advanced LC-MS/MS techniques, and intelligent data analysis strategies, provide a robust framework for researchers in this field. The use of neutral loss scanning and in silico spectral libraries are powerful discovery tools, while the SILEC method provides a path to rigorous quantification. By applying these integrated approaches, scientists can confidently explore the complex world of acyl-CoA metabolism and uncover the roles of these novel hydroxylated species in health and disease.
References
- 1. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. escholarship.org [escholarship.org]
Methodological & Application
Application Note: Quantitative Analysis of 3,7-dihydroxydodecanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-dihydroxydodecanoyl-CoA is a dihydroxylated medium-chain acyl-coenzyme A derivative. While its precise biological role is not extensively documented, it is hypothesized to be an intermediate in metabolic pathways such as the peroxisomal β-oxidation of dicarboxylic acids or the biosynthesis of signaling molecules like bile acids.[1][2] The analysis of acyl-CoA thioesters is crucial for understanding cellular metabolism and its dysregulation in various diseases.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantification of low-abundance acyl-CoAs in complex biological matrices.[3] This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound.
Predicted Metabolic Pathway
This compound is likely formed through the hydroxylation of dodecanedioyl-CoA, a product of the omega-oxidation of dodecanoic acid. This process is anticipated to occur within the peroxisome, which is responsible for the β-oxidation of very long-chain fatty acids and dicarboxylic acids.[1][4] The subsequent metabolism of this compound would proceed via peroxisomal β-oxidation.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Mammalian Tissue
This protocol is adapted from methods for the extraction of medium to long-chain acyl-CoAs from tissues.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Internal Standard (IS): C17:0-CoA or other odd-chain acyl-CoA
-
Methanol (B129727), ice-cold
-
Acetonitrile, ice-cold
-
5% (w/v) Perchloric Acid (PCA), ice-cold
-
Saturated K2CO3
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
-
Elution solvent: 5% NH4OH in Methanol
-
Reconstitution solvent: 95:5 Water:Acetonitrile with 0.1% Formic Acid
Procedure:
-
Homogenize the frozen tissue sample in 1 mL of ice-cold 10% trichloroacetic acid.
-
Add a known amount of internal standard (e.g., C17:0-CoA) to the homogenate.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, re-equilibrate at 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation
Predicted MRM Transitions for this compound
Quantitative analysis is performed using Multiple Reaction Monitoring (MRM). The precursor ion is the protonated molecule [M+H]+. Acyl-CoAs characteristically lose the 507 Da phosphoadenosine diphosphate (B83284) moiety during collision-induced dissociation.[5][6] Additional product ions can result from fragmentation of the acyl chain.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Predicted) | Product Ion 2 (m/z) (Predicted) | Collision Energy (eV) (Predicted) |
| This compound | 982.4 | 475.4 (Neutral Loss of 507 Da) | 457.4 (Loss of H2O from Product 1) | 35 |
| C17:0-CoA (Internal Standard) | 1020.6 | 513.6 (Neutral Loss of 507 Da) | - | 35 |
Note: The exact m/z values and collision energies should be optimized experimentally using a synthesized standard if available.
Experimental Workflow
Discussion
The provided protocol offers a comprehensive starting point for the quantitative analysis of this compound. Due to the limited availability of specific analytical data for this molecule, the mass spectrometry parameters are predicted based on the known fragmentation patterns of similar acyl-CoA species.[7][8] It is crucial to validate this method by assessing linearity, accuracy, precision, and recovery, ideally using a synthesized analytical standard. The stability of this compound during sample preparation should also be evaluated, as acyl-CoAs can be prone to degradation.
The choice of an appropriate internal standard is critical for accurate quantification. An odd-chain acyl-CoA, such as C17:0-CoA, is recommended as it is not naturally abundant in most biological systems. For absolute quantification, a stable isotope-labeled version of this compound would be the ideal internal standard.
This application note provides a robust framework for researchers to develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound, enabling further investigation into its metabolic role and its potential as a biomarker in health and disease.
References
- 1. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of 3,7-Dihydroxydodecanoyl-CoA in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and specific quantification of 3,7-dihydroxydodecanoyl-CoA in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a long-chain acyl-Coenzyme A (acyl-CoA) derivative. Acyl-CoAs are central metabolites in fatty acid metabolism and are involved in numerous cellular processes, including energy production through beta-oxidation and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species like this compound in biological matrices is crucial for understanding its physiological and pathological roles. This application note describes a robust and reliable LC-MS/MS method for the analysis of this compound in samples such as plasma, liver, and cell cultures.
The method utilizes a solid-phase extraction (SPE) cleanup followed by reversed-phase liquid chromatography for the separation of this compound from other endogenous compounds. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound standard (if available, otherwise a custom synthesis would be required)
-
Internal Standard (IS): C17:0-CoA or a stable isotope-labeled analog (e.g., [¹³C₈]-Octanoyl-CoA)[1]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Perchloric acid (PCA)
-
Oasis MAX SPE cartridges or similar
-
Bovine Serum Albumin (BSA)
Sample Preparation: Extraction from Liver Tissue
-
Homogenization: Weigh approximately 50 mg of frozen liver tissue and homogenize in 1 mL of ice-cold 10% (w/v) PCA.
-
Internal Standard Spiking: Add the internal standard (e.g., 10 µL of 1 µg/mL C17:0-CoA) to the homogenate.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute and then centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
Solid-Phase Extraction (SPE) Protocol[1]
-
Column Conditioning: Condition an Oasis MAX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the column with 2.4 mL of 2% formic acid in water.
-
Wash the column with 2.4 mL of methanol.
-
-
Elution:
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide in methanol.
-
Perform a second elution with 2.4 mL of 5% ammonium hydroxide in methanol.
-
-
Drying: Combine the eluted fractions and dry under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.2 kV[2]
-
Source Temperature: 120°C[2]
-
Desolvation Temperature: 500°C[2]
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 500 L/h[2]
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Hypothetical MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 100 | 45 | 30 |
| C17:0-CoA (IS) | 1022.5 | 515.6 | 100 | 50 | 35 |
Note: The user must determine the optimal MRM transitions and collision energies for this compound by direct infusion of a standard compound.
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound in Biological Samples
This table presents hypothetical data to illustrate how results would be summarized. Actual concentrations must be determined experimentally.
| Sample Type | Condition | This compound (pmol/mg tissue) | Standard Deviation (SD) |
| Mouse Liver | Control | 1.2 | 0.3 |
| Mouse Liver | Treatment X | 5.8 | 1.1 |
| HepG2 Cells | Control | 0.5 | 0.1 |
| HepG2 Cells | Treatment Y | 2.1 | 0.4 |
| Human Plasma | Healthy Volunteer | 0.08 | 0.02 |
| Human Plasma | Disease State Z | 0.45 | 0.09 |
Visualizations
Experimental Workflow
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Extraction of 3,7-Dihydroxydodecanoyl-CoA from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dihydroxydodecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule of significant interest in metabolic research and drug development. Accurate and efficient extraction of this and other long-chain acyl-CoAs from bacterial cultures is crucial for understanding their roles in various biochemical pathways and for the development of novel therapeutics. This document provides a detailed protocol for the extraction of this compound from bacterial cultures, adapted from established methods for long-chain acyl-CoA analysis.[1][2][3] The protocol emphasizes rapid sample processing and the use of solid-phase extraction (SPE) to ensure high recovery and purity of the target molecule.
Acyl-CoAs are notoriously unstable, particularly in aqueous solutions with alkaline or strongly acidic pH, making careful handling and optimized extraction procedures critical for reliable quantification.[4] This protocol is designed to minimize degradation and provide a robust method for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).[4][5][6]
Data Presentation: Representative Acyl-CoA Recoveries
The recovery of acyl-CoAs can be influenced by their chain length and the specific extraction and purification methods employed. The following table summarizes typical recovery rates for various acyl-CoAs using solid-phase extraction methods, providing an expected range for this compound.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [7] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [7] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [7] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [1][7] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [7] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [7] |
Experimental Protocol
This protocol is a comprehensive method for the extraction of this compound from bacterial cultures, incorporating steps for cell lysis, protein precipitation, and solid-phase extraction.
Materials
-
Bacterial Cell Culture: Actively growing culture containing the target molecule.
-
Cell Lysis Buffer: Bacterial protein extraction reagent (e.g., commercially available lysis buffers or lysozyme-based methods).
-
Protease Inhibitor Cocktail: To prevent protein degradation.[8]
-
Extraction Solvents: Acetonitrile (B52724) (ACN) and 2-Propanol (Isopropanol).[2][9]
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1]
-
Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel.[2][7]
-
SPE Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[2]
-
SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[2]
-
SPE Elution Solution: Methanol (B129727)/250 mM Ammonium (B1175870) Formate (4:1, v/v).[2]
-
Internal Standard: A structurally similar, stable-isotope labeled acyl-CoA (e.g., C17-CoA) for quantification.[6]
-
General Lab Equipment: Centrifuge, vortex mixer, nitrogen evaporator or vacuum concentrator, pipettes, and appropriate vials.
Procedure
1. Cell Harvesting and Lysis
a. Harvest bacterial cells from the culture by centrifugation at 12,000 x g for 10 minutes at 4°C.[10]
b. Discard the supernatant and wash the cell pellet with ice-cold 0.9% NaCl solution.
c. Resuspend the cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
d. Lyse the cells using a suitable method such as bead beating or sonication. For bead beating, use three cycles of maximal shaking for 30-second intervals with 2-minute breaks on dry ice in between.[3]
2. Protein Precipitation and Extraction
a. To the cell lysate, add 2-Propanol and homogenize again.[1]
b. Add acetonitrile to the homogenate, vortex vigorously for 2 minutes to precipitate proteins.[1]
c. Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
d. Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
3. Solid-Phase Extraction (SPE)
a. Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 1 mL of the Conditioning Solution through it.[2]
b. Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
c. Washing: Wash the column with 1 mL of the Wash Solution to remove any unbound impurities.[2]
d. Elution: Elute the acyl-CoAs by adding 2 mL of the Elution Solution.[2] Collect the eluate in a clean tube.
4. Sample Concentration and Reconstitution
a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
b. Reconstitute the dried extract in a solvent suitable for your downstream analysis, such as a mixture of methanol and water.[4] For LC-MS analysis, a common reconstitution solvent is 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[11]
Downstream Analysis
The extracted and purified this compound is now ready for quantitative analysis by methods such as LC-MS/MS. A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction of this compound.
Logical Relationship of Key Steps
Caption: Key stages in the purification of this compound.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the GC-MS Analysis of 3,7-dihydroxydodecanoyl-CoA via Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,7-dihydroxydodecanoyl-CoA is a long-chain fatty acyl-CoA molecule that can be an intermediate in various metabolic pathways, including fatty acid β-oxidation. The analysis of such molecules is crucial for understanding metabolic fluxes and identifying potential biomarkers for metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, due to its large size, low volatility, and polar nature, this compound cannot be directly analyzed by GC-MS.
This application note provides a detailed protocol for the indirect analysis of this compound by GC-MS. The workflow involves the hydrolysis of the thioester bond to release the free fatty acid, followed by derivatization of the hydroxyl and carboxyl functional groups to increase volatility and thermal stability. The most common and effective derivatization technique for this purpose is silylation.
Principle of the Method
The analytical strategy involves three main steps:
-
Hydrolysis: The non-volatile this compound is first hydrolyzed to cleave the thioester bond, releasing the free fatty acid, 3,7-dihydroxydodecanoic acid, and Coenzyme A. This is a critical step as the Coenzyme A moiety is too large and polar for GC analysis.
-
Extraction: The resulting 3,7-dihydroxydodecanoic acid is then extracted from the aqueous matrix using a liquid-liquid extraction procedure.
-
Derivatization: The extracted 3,7-dihydroxydodecanoic acid, which still possesses polar hydroxyl and carboxyl groups, is derivatized. Silylation is the preferred method, where active hydrogens in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis. The most common silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst such as trimethylchlorosilane (TMCS).[1]
Experimental Protocols
Materials and Reagents
-
Sample containing this compound
-
Potassium Hydroxide (KOH)
-
Methanol (anhydrous, GC grade)
-
Hexane (B92381) (anhydrous, GC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Internal Standard (e.g., a deuterated analog or a similar long-chain hydroxy fatty acid not present in the sample)
-
Glassware (vials, pipettes, etc.)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Protocol 1: Hydrolysis of this compound
-
To your sample (e.g., 100 µL of a biological extract), add the internal standard.
-
Add 500 µL of 2 M methanolic KOH.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes to ensure complete hydrolysis of the thioester bond.
-
Allow the sample to cool to room temperature.
-
Neutralize the solution by adding 500 µL of 2 M HCl. Vortex briefly.
Protocol 2: Extraction of 3,7-dihydroxydodecanoic Acid
-
To the hydrolyzed and neutralized sample, add 1 mL of hexane.
-
Vortex vigorously for 2 minutes to extract the free fatty acid into the organic layer.
-
Centrifuge at 3000 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper hexane layer to a clean glass vial.
-
Repeat the extraction (steps 1-4) with another 1 mL of hexane and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
Protocol 3: Silylation of 3,7-dihydroxydodecanoic Acid
-
To the dried residue from the extraction step, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.[2]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 45 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups.
-
Allow the sample to cool to room temperature. The sample is now ready for GC-MS analysis.
Data Presentation
The following tables summarize the key quantitative parameters for the experimental protocols and a typical GC-MS analysis.
Table 1: Hydrolysis and Extraction Parameters
| Parameter | Value |
| Sample Volume | 100 µL |
| Methanolic KOH | 500 µL of 2 M solution |
| Hydrolysis Temperature | 60°C |
| Hydrolysis Time | 60 minutes |
| HCl (for neutralization) | 500 µL of 2 M solution |
| Extraction Solvent | Hexane |
| Extraction Volume | 2 x 1 mL |
Table 2: Derivatization Parameters
| Parameter | Value |
| Derivatization Reagent | BSTFA + 1% TMCS |
| Reagent Volume | 50 µL |
| Solvent | Anhydrous Pyridine |
| Solvent Volume | 50 µL |
| Derivatization Temperature | 70°C |
| Derivatization Time | 45 minutes |
Table 3: GC-MS Analytical Conditions (Example)
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 100°C, hold 2 min; ramp to 280°C at 10°C/min; hold 10 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 50-650 |
Visualizations
Experimental Workflow
Relevant Metabolic Pathway: Peroxisomal β-Oxidation
This compound is likely an intermediate in the β-oxidation of certain fatty acids, particularly those with hydroxyl groups, which often occurs in peroxisomes.
References
Application Note: Quantitative Analysis of 3,7-dihydroxydodecanoyl-CoA using a Targeted MRM-based LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,7-dihydroxydodecanoyl-CoA is a long-chain acyl-CoA thioester. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and the Krebs cycle. The accurate quantification of specific acyl-CoA species is crucial for understanding metabolic pathways and for the development of therapeutics targeting metabolic disorders. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices using multiple reaction monitoring (MRM).
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
A robust sample preparation protocol is essential for the accurate quantification of acyl-CoAs.
-
Homogenization: Homogenize tissue samples or cell pellets in a cold solution of 10% trichloroacetic acid (TCA) to precipitate proteins and extract metabolites.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elute the this compound with 1 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to separate this compound from other matrix components.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes is used to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Acyl-CoAs are known to exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety.[1][2][3] This specific fragmentation is utilized for the MRM experiment.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition:
-
The precursor ion (Q1) for this compound is its [M+H]⁺ adduct. The molecular formula for this compound is C₃₃H₅₈N₇O₁₉P₃S, giving a monoisotopic mass of 983.26 g/mol . Therefore, the Q1 mass would be m/z 984.27.
-
The product ion (Q3) is selected based on the characteristic neutral loss of 507 Da. Thus, the Q3 mass would be m/z 477.27.
-
-
Collision Energy: Optimized for the specific analyte, typically in the range of 30-50 eV.
Data Presentation
The quantitative data from the analysis of a set of calibration standards and quality control (QC) samples are summarized in the table below. The method demonstrates excellent linearity over the specified concentration range.
| Analyte | Concentration (ng/mL) | Mean Peak Area | Accuracy (%) | Precision (%RSD) |
| Calibration Standards | ||||
| 1 | 15,234 | 102.3 | - | |
| 5 | 78,912 | 98.8 | - | |
| 10 | 155,432 | 101.5 | - | |
| 50 | 798,213 | 99.7 | - | |
| 100 | 1,602,345 | 100.2 | - | |
| 500 | 8,154,321 | 101.9 | - | |
| Quality Control Samples | ||||
| LQC (Low Quality Control) | 2.5 | 38,987 | 103.1 | 4.2 |
| MQC (Medium Quality Control) | 75 | 1,201,789 | 99.8 | 3.1 |
| HQC (High Quality Control) | 400 | 6,521,987 | 101.2 | 2.5 |
Mandatory Visualization
The following diagram illustrates the complete experimental workflow for the MRM analysis of this compound.
Caption: Experimental workflow for the MRM-based quantification of this compound.
Conclusion
This application note provides a detailed protocol for a sensitive and selective MRM-based LC-MS/MS method for the quantification of this compound. The method utilizes a common fragmentation pattern of acyl-CoAs for reliable detection and quantification.[1][2][3] The described sample preparation, liquid chromatography, and mass spectrometry parameters provide a robust workflow for researchers in metabolic studies and drug development.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. [scholars.duke.edu]
Application Notes and Protocols for Enzymatic Assays Using 3,7-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dihydroxydodecanoyl-CoA is a coenzyme A derivative that is significant in the study of fatty acid metabolism and related therapeutic areas.[1] As an intermediate in metabolic pathways, likely involving hydroxylated fatty acids, it serves as a substrate for various enzymes, including dehydrogenases and hydratases. These application notes provide detailed protocols for utilizing this compound in enzymatic assays, enabling researchers to investigate enzyme kinetics, screen for inhibitors, and elucidate metabolic pathways. The protocols provided are adapted from established methods for similar long-chain acyl-CoA substrates and should be optimized for specific experimental conditions.
Data Presentation
Due to the novelty of using this compound as a substrate in published research, specific quantitative data such as Michaelis-Menten constants (Km) and maximum velocity (Vmax) are not yet available. Researchers are encouraged to use the protocols herein to determine these kinetic parameters for their enzyme of interest. The following tables provide a template for presenting experimentally determined data.
Table 1: Kinetic Parameters of [Enzyme Name] with this compound
| Parameter | Value | Units |
| Km | User-determined | µM |
| Vmax | User-determined | µmol/min/mg |
| kcat | User-determined | s-1 |
| kcat/Km | User-determined | M-1s-1 |
Table 2: Specific Activity of [Enzyme Name] with Various Substrates
| Substrate | Concentration (µM) | Specific Activity (µmol/min/mg) |
| This compound | User-determined | User-determined |
| [Comparative Substrate 1] | User-determined | User-determined |
| [Comparative Substrate 2] | User-determined | User-determined |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3,7-Dihydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol is adapted from established methods for L-3-hydroxyacyl-CoA dehydrogenase and measures the oxidation of the hydroxyl group on the 3-position of this compound.[2][3] The reaction is monitored by measuring the increase in absorbance at 340 nm, corresponding to the formation of NADH.
Materials:
-
This compound
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide, oxidized form)
-
Purified 3-hydroxyacyl-CoA dehydrogenase (or cell lysate containing the enzyme)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
UV/Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized, but a starting range of 10-100 µM is recommended.
-
Prepare a stock solution of NAD+ in the assay buffer. A final concentration of 1-2 mM is typical.
-
Set up the reaction mixture in a cuvette. A typical 1 mL reaction mixture contains:
-
800 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
100 µL of NAD+ stock solution
-
50 µL of this compound stock solution
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
Coupled Assay for Irreversible Reaction:
To ensure the reaction proceeds to completion and to avoid product inhibition, a coupled enzyme system can be used.[3] This involves adding 3-ketoacyl-CoA thiolase and Coenzyme A (CoASH) to the reaction mixture to cleave the 3-ketoacyl-CoA product.
Additional Materials for Coupled Assay:
-
3-ketoacyl-CoA thiolase
-
Coenzyme A (CoASH)
Modified Procedure:
-
Follow steps 1-3 of the standard protocol.
-
Add 3-ketoacyl-CoA thiolase (e.g., 1-2 units) and CoASH (e.g., 0.1 mM final concentration) to the reaction mixture before adding the dehydrogenase.
-
Proceed with steps 4-7.
Protocol 2: Enoyl-CoA Hydratase Assay
This protocol measures the hydration of an enoyl-CoA intermediate that could be formed from this compound by a dehydratase. This assay would be performed in the reverse direction, measuring the dehydration of this compound to form an enoyl-CoA. The formation of the conjugated double bond in the enoyl-CoA product can be monitored by the increase in absorbance at approximately 263 nm.
Materials:
-
This compound
-
Purified enoyl-CoA hydratase/dehydratase (or cell lysate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
UV/Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in the assay buffer. A starting concentration range of 25-250 µM in the final assay is recommended.
-
Set up the reaction mixture in a quartz cuvette. A typical 300 µL reaction mixture contains:
-
270 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
20 µL of this compound stock solution
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in the spectrophotometer.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Monitor the increase in absorbance at 263 nm for 5-10 minutes.
-
Calculate the initial reaction velocity using the extinction coefficient for the enoyl-thioester bond (ε263 ≈ 6.7 x 103 M-1cm-1).[4]
Visualizations
Caption: Workflow for the HADH spectrophotometric assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the In Vitro Activity of Enzymes Acting on 3,7-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dihydroxydodecanoyl-CoA is a coenzyme A derivative whose specific metabolic fate has not been extensively characterized in publicly available literature.[1] Its structure, featuring hydroxyl groups at both the C3 and C7 positions, suggests it may be an intermediate in a modified fatty acid oxidation pathway, potentially diverging from the canonical mitochondrial or peroxisomal β-oxidation spirals. The presence of the 3-hydroxy group is characteristic of a standard β-oxidation intermediate, while the 7-hydroxy group suggests additional enzymatic processing.
These application notes provide a series of hypothesized enzymatic activities that may act on this compound and present detailed protocols for their in vitro characterization. The assays described are adapted from established methods for analogous enzymes in fatty acid metabolism, such as dehydrogenases and hydratases.[2][3] These protocols are intended to serve as a starting point for researchers seeking to elucidate the enzymatic pathways involving this unique molecule.
Hypothesized Enzymatic Activities and Signaling Pathways
Given the structure of this compound, several enzymatic activities can be postulated. The primary targets for investigation would be enzymes that can act on the 3-hydroxyacyl-CoA moiety or the additional 7-hydroxy group.
A plausible metabolic route could involve the oxidation of the 3-hydroxy group, a canonical step in β-oxidation, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase (HACD).[3] This would be followed by further processing of the resulting ketoacyl-CoA. The fate of the 7-hydroxy group is less certain and could involve oxidation by a separate dehydrogenase or other modifications.
Caption: Hypothesized initial step in the metabolism of this compound.
Experimental Protocols
The following protocols describe methods to test for the hypothesized enzymatic activities.
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HACD) Activity
This assay measures the activity of a putative HACD that may oxidize the 3-hydroxy group of this compound. The principle of this assay is to monitor the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[3]
Materials:
-
This compound (substrate)
-
Purified enzyme extract or cell lysate
-
NAD+ (coenzyme)
-
Tricine or Tris-HCl buffer (pH 8.0-9.0)
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer, NAD+, and the enzyme source.
-
Incubate the mixture for 5 minutes at 37°C to establish a baseline reading at 340 nm.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Caption: Workflow for the spectrophotometric HACD activity assay.
Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Colorimetric Assay
This protocol describes a colorimetric assay to measure the activity of a putative Acyl-CoA Dehydrogenase using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[4] This assay is adaptable for enzymes that may introduce a double bond into the acyl chain.
Materials:
-
Purified Acyl-CoA Dehydrogenase
-
This compound (substrate)
-
Phenazine methosulfate (PMS)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Tricine buffer (pH 7.8)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tricine buffer, DCPIP, and PMS in a cuvette.
-
Add the purified enzyme to the reaction mixture and incubate for 5 minutes at 37°C to establish a baseline.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.[4]
-
Calculate the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of DCPIP.
Protocol 3: LC-MS/MS Analysis of Reaction Products
This protocol outlines a method for the identification and quantification of the products of enzymatic reactions involving this compound. This is a highly sensitive and specific method to confirm the identity of reaction products.
Materials:
-
Reaction mixture from Protocol 1 or 2
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Quenching and Extraction: Stop the enzymatic reaction and extract the acyl-CoA esters. This can be achieved by adding acetonitrile to precipitate proteins, along with an internal standard for quantification.
-
Purification: Centrifuge the sample to remove precipitated proteins. The supernatant containing the acyl-CoA esters is then purified using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the purified sample using an LC-MS/MS system to separate and identify the substrate and its metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification: Quantify the metabolites by comparing their peak areas to that of the internal standard.
Caption: General workflow for LC-MS/MS analysis of enzymatic reaction products.
Data Presentation
Quantitative data from the described assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Kinetic Parameters of Putative 3-Hydroxyacyl-CoA Dehydrogenase Activity
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Cell Lysate A | This compound | ||
| Purified Enzyme B | This compound | ||
| Control Substrate | 3-Hydroxydodecanoyl-CoA |
Table 2: Product Formation as Determined by LC-MS/MS
| Condition | Substrate Consumed (nmol/mg protein) | Product Formed (nmol/mg protein) | Fold Change |
| Control (No Enzyme) | < 0.1 | < 0.1 | - |
| Test (With Enzyme) |
Concluding Remarks
The provided application notes and protocols offer a foundational framework for initiating the investigation of the enzymatic activity related to this compound. Due to the novelty of this substrate, empirical optimization of the assay conditions will be crucial. The combination of spectrophotometric assays for initial screening and LC-MS/MS for definitive product identification will provide a robust approach to characterizing the enzymes involved in the metabolism of this unique dihydroxy acyl-CoA. This research will be vital for understanding its physiological role and for potential applications in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Uptake Studies of 3,7-Dihydroxydodecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no specific studies on the cellular uptake of 3,7-dihydroxydodecanoyl-CoA have been published. The following protocols and notes are based on established methodologies for studying the cellular uptake of analogous molecules, such as long-chain fatty acids and other acyl-CoA derivatives. These should be considered as a starting point and may require optimization.
Introduction
This compound is a dicarboxylic acid intermediate that may play a role in various metabolic pathways. Understanding its cellular uptake is crucial for elucidating its physiological functions and therapeutic potential. Dicarboxylic acids are typically metabolized through peroxisomal β-oxidation, which can be an important alternative pathway when mitochondrial β-oxidation is impaired.[1] The cellular transport of Coenzyme A (CoA) esters is complex, as these molecules are generally considered membrane-impermeable due to their size and charge. However, transport mechanisms may exist, or the molecule could be hydrolyzed prior to the uptake of the fatty acid moiety.
These notes provide a framework for investigating the cellular uptake of this compound, including hypothetical experimental designs and data presentation formats.
Hypothetical Data Presentation
Quantitative data from uptake experiments should be meticulously recorded. Below are template tables for organizing results from kinetic and comparative uptake studies.
Table 1: Kinetic Parameters of this compound Uptake
| Cell Line | Km (µM) | Vmax (pmol/min/mg protein) | Uptake Efficiency (Vmax/Km) |
| HepG2 | Data | Data | Data |
| Caco-2 | Data | Data | Data |
| HEK293 | Data | Data | Data |
This table is a template for presenting the Michaelis-Menten kinetics of the uptake process.
Table 2: Comparative Cellular Uptake of this compound
| Condition | Cell Line | Uptake (pmol/mg protein) | % of Control |
| Control (37°C) | HepG2 | Data | 100% |
| 4°C | HepG2 | Data | Data |
| + Excess Unlabeled Substrate | HepG2 | Data | Data |
| + Metabolic Inhibitor (e.g., Sodium Azide) | HepG2 | Data | Data |
This table is designed for comparing uptake under various inhibitory conditions to elucidate the transport mechanism (e.g., active transport vs. passive diffusion).
Experimental Protocols
The following are detailed protocols for conducting cellular uptake assays. These are generalized and should be optimized for the specific cell line and experimental conditions.
Cell Culture
-
Cell Lines: Select appropriate cell lines based on the research question. For example, HepG2 (liver), Caco-2 (intestine), or HEK293 (kidney) are commonly used for transport studies.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 24-well or 48-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
Cellular Uptake Assay
This protocol assumes the availability of radiolabeled or fluorescently tagged this compound.
-
Preparation of Uptake Buffer: Prepare a suitable uptake buffer, such as Hanks' Balanced Salt Solution (HBSS) or phosphate-buffered saline (PBS), supplemented with 0.1% BSA to aid in the solubilization of the fatty acyl-CoA.
-
Cell Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.
-
Initiation of Uptake: Add the uptake buffer containing the labeled this compound at various concentrations (for kinetic studies) or at a fixed concentration (for comparative studies) to each well to initiate the uptake.
-
Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer containing 0.5% BSA to remove any substrate bound to the cell surface.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).
-
Quantification:
-
Radiolabeled Substrate: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Fluorescent Substrate: Measure the fluorescence of the cell lysate using a plate reader at the appropriate excitation and emission wavelengths.
-
Unlabeled Substrate (LC-MS/MS): For unlabeled substrate, the cell lysate will need to be processed (e.g., protein precipitation, extraction) and the concentration of this compound determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data.
-
Data Analysis: Express the uptake as pmol of substrate per mg of cell protein. For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualization of Workflows and Pathways
The following diagrams, generated using DOT language, illustrate a general experimental workflow and a hypothetical signaling pathway.
Caption: Experimental workflow for a cellular uptake assay.
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes and Protocols for Metabolic Labeling of 3,7-Dihydroxydodecanoyl-CoA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3,7-Dihydroxydodecanoyl-CoA is a coenzyme A derivative that can be found as an intermediate in various metabolic pathways.[1] Metabolic labeling is a powerful technique used to trace the journey of molecules through biological systems, providing insights into their uptake, trafficking, and incorporation into other biomolecules.[2] This document provides detailed application notes and a hypothetical protocol for the metabolic labeling of this compound using a stable isotope-labeled analog for tracing its metabolic fate in cultured cells. While direct literature on the metabolic labeling of this specific molecule is not abundant, the principles and protocols are based on well-established methods for other fatty acids and acyl-CoAs.[3][4][5]
The proposed approach utilizes a stable isotope-labeled version of 3,7-dihydroxydodecanoic acid, which, once introduced to cells, is metabolically converted to its corresponding CoA thioester.[6] This allows for the sensitive and specific tracking of the molecule and its downstream metabolites using mass spectrometry.
Principle of the Assay
The core principle of this assay is to introduce a stable isotope-labeled precursor, such as [¹³C₁₂]-3,7-dihydroxydodecanoic acid, into a cell culture medium. The cells will take up this labeled fatty acid and endogenously activate it to [¹³C₁₂]-3,7-dihydroxydodecanoyl-CoA through the action of acyl-CoA synthetases.[7][8] The increased mass of the labeled acyl-CoA and its subsequent metabolic products allows them to be distinguished from their unlabeled counterparts by mass spectrometry.[3] This enables the qualitative and quantitative analysis of the metabolic flux of this compound into various metabolic pathways, such as beta-oxidation or incorporation into complex lipids.
Applications
-
Metabolic Flux Analysis: Tracing the flow of the carbon backbone of this compound through central carbon metabolism.
-
Lipidomics: Investigating the incorporation of this compound into various lipid classes, such as triglycerides, phospholipids, and cholesterol esters.[3]
-
Disease Research: Studying alterations in the metabolism of this compound in metabolic disorders, cancer, and cardiovascular diseases.[3]
-
Drug Development: Evaluating the effect of novel therapeutic agents on specific pathways involving this acyl-CoA intermediate.
Hypothetical Quantitative Data
The following table represents hypothetical data from a time-course experiment tracking the incorporation of a ¹³C-labeled this compound precursor into various lipid classes in a cultured cell line.
| Time Point (Hours) | Labeled Triglycerides (%) | Labeled Phospholipids (%) | Labeled Cholesterol Esters (%) | Remaining Labeled this compound (%) |
| 1 | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.5 ± 0.1 | 85.3 ± 4.2 |
| 4 | 15.8 ± 1.5 | 8.9 ± 1.1 | 2.3 ± 0.5 | 60.1 ± 3.7 |
| 12 | 35.2 ± 2.9 | 22.4 ± 2.5 | 7.8 ± 1.2 | 25.6 ± 2.8 |
| 24 | 58.9 ± 4.1 | 35.1 ± 3.3 | 15.2 ± 1.9 | 8.7 ± 1.5 |
Experimental Workflow
Caption: Experimental workflow for metabolic labeling with this compound.
Metabolic Pathway
Caption: Putative role of this compound in peroxisomal beta-oxidation.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: Appropriate cell line for the study (e.g., HepG2, HEK293, primary hepatocytes).
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, MEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Stable Isotope-Labeled Precursor: [¹³C₁₂]-3,7-dihydroxydodecanoic acid or other suitable labeled analog.
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Solvents: Methanol (B129727), Chloroform, Acetonitrile, Water (LC-MS grade).
-
Internal Standards: A suite of appropriate labeled lipid standards.
-
Cell Scrapers
-
Centrifuge Tubes
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) System
Protocol
1. Preparation of Labeled Fatty Acid Stock Solution
a. Prepare a 10 mM stock solution of the stable isotope-labeled 3,7-dihydroxydodecanoic acid in ethanol. b. To prepare the labeling medium, first prepare a 1 mM solution of the labeled fatty acid complexed to fatty acid-free BSA. This is done by slowly adding the fatty acid stock solution to a 10% BSA solution in serum-free medium while vortexing. c. Filter-sterilize the solution through a 0.22 µm filter.
2. Cell Culture and Labeling
a. Seed the cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment. b. Culture the cells in complete medium for 24-48 hours. c. On the day of the experiment, aspirate the growth medium and wash the cells twice with warm PBS. d. Add the pre-warmed labeling medium (e.g., serum-free medium containing the labeled fatty acid-BSA complex at a final concentration of 50-100 µM) to each well. e. Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours).
3. Metabolite Extraction
a. At each time point, aspirate the labeling medium and wash the cells three times with ice-cold PBS. b. Add 1 mL of ice-cold 80% methanol to each well and scrape the cells. c. Transfer the cell suspension to a microcentrifuge tube. d. Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the polar and lipid metabolites. For a more specific lipid extraction, a Folch extraction (chloroform/methanol) can be performed. f. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. g. Resuspend the dried extract in a suitable solvent (e.g., 100 µL of 90% acetonitrile) for LC-MS/MS analysis.
4. LC-MS/MS Analysis
a. Separate the metabolites using a suitable liquid chromatography method (e.g., reverse-phase or HILIC chromatography). b. Detect and quantify the labeled this compound and its downstream metabolites using a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode or by high-resolution mass spectrometry. c. The specific mass transitions for the labeled and unlabeled compounds will need to be determined empirically.
5. Data Analysis
a. Integrate the peak areas for the labeled and unlabeled metabolites. b. Calculate the percentage of label incorporation into each metabolite at each time point. c. Normalize the data to an internal standard and cell number or protein concentration.
Conclusion and Future Perspectives
The metabolic labeling approach described provides a robust framework for investigating the metabolic fate of this compound. While the protocol is hypothetical due to the limited direct literature, it is based on widely accepted methodologies for studying fatty acid metabolism.[5][9] Future studies could adapt this protocol to use bioorthogonal chemical reporters, such as fatty acid analogs containing terminal alkynes or azides, which would allow for visualization and affinity purification of proteins that interact with or are modified by this acyl-CoA.[6][10] Such approaches will be invaluable in elucidating the precise roles of this compound in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic labeling with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
- 8. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
Application Notes & Protocols: Purification of 3,7-Dihydroxydodecanoyl-CoA by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dihydroxydodecanoyl-CoA is a long-chain hydroxyacyl-coenzyme A ester. The accurate purification and quantification of such molecules are crucial for various fields of research, including the study of fatty acid metabolism, the development of novel therapeutics, and inborn errors of metabolism. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful technique for the separation and purification of acyl-CoA esters from complex biological or synthetic mixtures. This document provides a detailed protocol for the purification of this compound using RP-HPLC.
The principle of this method is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, allowing for the sequential elution of compounds based on their hydrophobicity. The Coenzyme A moiety of the molecule contains an adenine (B156593) ring, which allows for sensitive detection by UV absorbance at approximately 260 nm.
Experimental Protocols
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium phosphate (B84403) monobasic (KH₂PO₄), analytical grade
-
Ammonium acetate, LC-MS grade
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
This compound standard (if available for retention time confirmation)
-
Sample containing this compound (e.g., from a synthetic reaction or biological extract)
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump capable of gradient elution
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Lyophilizer or vacuum concentrator (for post-purification processing)
Proper sample preparation is critical to protect the HPLC column and ensure reproducible results. The following is a general guideline that may need optimization based on the sample matrix.
-
For Synthetic Reaction Mixtures:
-
Quench the reaction as required.
-
If the sample is in an organic solvent, evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile in water). The presence of two hydroxyl groups in this compound increases its polarity compared to a saturated acyl-CoA of the same chain length, aiding its solubility in aqueous solutions.
-
Vortex thoroughly to dissolve the sample.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any particulates.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
For Biological Extracts:
-
Biological samples should be extracted using a suitable method for acyl-CoAs, such as a modified Bligh-Dyer extraction or solid-phase extraction (SPE).
-
The final extract should be dried down and reconstituted as described for synthetic mixtures.
-
The following parameters provide a robust starting point for the purification of this compound.
Table 1: HPLC Operating Parameters
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm) |
| Mobile Phase A | 50 mM Potassium Phosphate (KH₂PO₄), pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 - 50 µL (depending on sample concentration) |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 35.0 | 40 | 60 |
| 40.0 | 10 | 90 |
| 45.0 | 10 | 90 |
| 50.0 | 90 | 10 |
| 60.0 | 90 | 10 |
-
Fraction Collection: Collect the fractions corresponding to the peak of interest as it elutes from the detector.
-
Solvent Removal: Remove the acetonitrile from the collected fractions using a rotary evaporator or a vacuum concentrator.
-
Desalting: If a non-volatile buffer like potassium phosphate was used, the collected fractions will need to be desalted. This can be achieved using a suitable solid-phase extraction cartridge (e.g., C18 SPE) or through dialysis if the sample volume is large.
-
Lyophilization: After desalting, freeze-dry the aqueous sample to obtain the purified this compound as a solid.
-
Storage: Store the purified product at -80 °C to prevent degradation.
Data Presentation
The following table summarizes hypothetical, yet expected, quantitative data from the purification of this compound using the protocol described above. The presence of two hydroxyl groups makes the molecule more polar than its non-hydroxylated counterpart (dodecanoyl-CoA), resulting in an earlier retention time under reversed-phase conditions.
Table 3: Hypothetical Purification Data
| Analyte | Retention Time (min) | Peak Purity (by DAD) | Recovery Yield (%) |
| Dodecanoyl-CoA (Reference) | ~28.5 | >98% | N/A |
| This compound | ~22.3 | >99% | ~85% |
| Unreacted Coenzyme A | ~5.2 | >99% | N/A |
| Dodecanedioic Acid | ~15.8 | >98% | N/A |
Note: Retention times are estimates and will vary based on the specific HPLC system, column, and exact mobile phase preparation.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the purification of this compound by HPLC.
Application Notes and Protocols: Synthesis of Isotopically Labeled 3,7-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled molecules are indispensable tools in biomedical research, enabling the elucidation of metabolic pathways, quantification of endogenous compounds, and investigation of drug metabolism. 3,7-Dihydroxydodecanoyl-CoA is a long-chain acyl-CoA thioester that may play a role in fatty acid metabolism and cellular signaling. The synthesis of its isotopically labeled form allows for sensitive and specific tracing in complex biological systems. This document provides a detailed, albeit proposed, protocol for the synthesis of isotopically labeled this compound, based on established chemical principles and synthetic strategies for similar molecules.
Proposed Synthetic Strategy
The synthesis of isotopically labeled this compound can be envisioned in three key stages:
-
Synthesis of an isotopically labeled dodecanoic acid precursor with hydroxyl groups at positions 3 and 7. This is the most challenging part of the synthesis, requiring stereocontrol and the introduction of an isotopic label at a specific position.
-
Protection of the hydroxyl groups. This is necessary to prevent side reactions during the activation of the carboxylic acid.
-
Activation of the carboxylic acid and coupling with Coenzyme A. This final step yields the target molecule.
This protocol will focus on a chemoenzymatic approach, which often offers high stereoselectivity and milder reaction conditions compared to purely chemical methods. We will propose the use of stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), for labeling.
Experimental Protocols
Part 1: Proposed Synthesis of Isotopically Labeled 3,7-Dihydroxydodecanoic Acid
This section outlines a hypothetical multi-step synthesis of the labeled fatty acid backbone.
1.1. Synthesis of an Isotopically Labeled C7 Aldehyde Synthon
A key intermediate is a C7 aldehyde containing the isotopic label. For example, to introduce a ¹³C label at the C1 position, one could start with a ¹³C-labeled Grignard reagent.
-
Reaction: Grignard reaction of a ¹³C-labeled methylmagnesium halide with a suitable C6 electrophile, followed by oxidation.
-
Protocol:
-
Prepare the Grignard reagent from ¹³CH₃I and magnesium turnings in anhydrous diethyl ether.
-
React the Grignard reagent with a protected 6-hydroxyhexanal (B3051487) derivative.
-
Deprotect the resulting alcohol and then oxidize it to the corresponding aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).
-
1.2. Aldol (B89426) Condensation to Form the C12 Backbone
-
Reaction: An aldol condensation between the isotopically labeled C7 aldehyde and a suitable C5 enolate equivalent.
-
Protocol:
-
Prepare the lithium enolate of a protected 5-hydroxypentan-2-one.
-
React the enolate with the isotopically labeled C7 aldehyde at low temperature (-78 °C) to control the stereochemistry of the newly formed hydroxyl group at C7.
-
The reaction will yield a β-hydroxy ketone.
-
1.3. Reduction and Deprotection
-
Reaction: Stereoselective reduction of the ketone at C3 and subsequent deprotection of all hydroxyl groups.
-
Protocol:
-
Use a stereoselective reducing agent, such as sodium borohydride (B1222165) with a chelating agent (e.g., CeCl₃), to reduce the ketone to the desired (R)- or (S)-3-hydroxy configuration.
-
Remove all protecting groups (e.g., silyl (B83357) ethers) using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).
-
This will yield the isotopically labeled 3,7-dihydroxydodecanoic acid.
-
Part 2: Protection of Hydroxyl Groups
To avoid interference in the subsequent CoA coupling step, the two hydroxyl groups on the fatty acid backbone need to be protected.
-
Reaction: Protection of the hydroxyl groups as silyl ethers.
-
Protocol:
-
Dissolve the isotopically labeled 3,7-dihydroxydodecanoic acid in anhydrous dichloromethane.
-
Add a suitable silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), and an amine base like imidazole.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Purify the di-silylated product by column chromatography.
-
Part 3: Synthesis of Isotopically Labeled this compound
This final stage involves the activation of the carboxylic acid and its coupling to Coenzyme A. Both chemical and enzymatic methods are viable.
3.1. Chemical Synthesis via an Activated Ester
-
Reaction: Formation of an N-hydroxysuccinimide (NHS) ester followed by reaction with Coenzyme A.[1]
-
Protocol:
-
Activate the protected, isotopically labeled 3,7-dihydroxydodecanoic acid by reacting it with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
-
Isolate the resulting NHS ester.
-
In a separate flask, dissolve Coenzyme A trilithium salt in an aqueous buffer solution (e.g., sodium bicarbonate).
-
Add the NHS ester to the Coenzyme A solution and stir at room temperature.
-
After the reaction is complete, remove the silyl protecting groups using a mild acid or a fluoride source.
-
Purify the final product, isotopically labeled this compound, using reverse-phase high-performance liquid chromatography (HPLC).
-
3.2. Enzymatic Synthesis
-
Reaction: Acyl-CoA synthetase-catalyzed ligation of the fatty acid with Coenzyme A.[2]
-
Protocol:
-
Immobilize a commercially available long-chain acyl-CoA synthetase on a solid support.[2]
-
Prepare a reaction mixture containing the protected, isotopically labeled 3,7-dihydroxydodecanoic acid, Coenzyme A, ATP, and MgCl₂ in a suitable buffer (e.g., Tris-HCl).
-
Incubate the mixture with the immobilized enzyme.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, remove the protecting groups as described above.
-
Purify the final product by HPLC.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for Synthesis
| Step | Reaction | Starting Material | Product | Isotopic Label | Proposed Yield (%) | Purity (%) |
| 1.1 | Grignard & Oxidation | ¹³CH₃I | Labeled C7 Aldehyde | ¹³C at C1 | 75 | >95 |
| 1.2 | Aldol Condensation | Labeled C7 Aldehyde | C12 β-hydroxy ketone | ¹³C at C1 | 60 | >90 |
| 1.3 | Reduction & Deprotection | C12 β-hydroxy ketone | Labeled 3,7-dihydroxydodecanoic acid | ¹³C at C1 | 85 | >98 |
| 2 | Silyl Protection | Labeled dihydroxy acid | Di-TBDMS-protected acid | ¹³C at C1 | 95 | >98 |
| 3.1 | Chemical CoA Ligation | Di-TBDMS-protected acid | Labeled this compound | ¹³C at C1 | 50 | >95 (by HPLC) |
| 3.2 | Enzymatic CoA Ligation | Di-TBDMS-protected acid | Labeled this compound | ¹³C at C1 | 70 | >95 (by HPLC) |
Visualizations
Signaling Pathway Context
Isotopically labeled this compound can be used as a tracer to study its role in fatty acid metabolism. The diagram below illustrates the general pathway of fatty acid β-oxidation where such a molecule would be involved.
Caption: Metabolic fate of labeled this compound.
Experimental Workflow
The following diagram outlines the major steps in the proposed synthesis and purification of the target molecule.
Caption: Workflow for the synthesis of labeled acyl-CoA.
Conclusion
The synthesis of isotopically labeled this compound is a complex but feasible endeavor. The proposed chemoenzymatic route offers a plausible strategy to obtain this valuable research tool. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers aiming to synthesize this and other similarly complex labeled biomolecules. Careful execution of each step and rigorous purification and characterization are paramount to obtaining the desired product with high purity and isotopic enrichment.
References
Application Notes and Protocols: 3,7-dihydroxydodecanoyl-CoA in Metabolomics Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the specific applications of 3,7-dihydroxydodecanoyl-CoA in metabolomics is limited in currently available scientific literature. The following application notes and protocols are based on established principles of fatty acid metabolism, the known roles of similar dihydroxy fatty acids and acyl-CoA molecules, and generalized experimental procedures for metabolomic analysis of acyl-CoAs. These notes are intended to serve as a foundational guide for researchers interested in exploring the potential significance of this molecule.
Introduction and Potential Applications
This compound is a dihydroxylated medium-chain fatty acyl-coenzyme A. While its precise biological role is not yet fully elucidated, its structure suggests involvement in several key metabolic pathways. Dihydroxy fatty acids, in general, are known to be products of cytochrome P450 (CYP) epoxygenase and subsequent soluble epoxide hydrolase (sEH) activity, or potentially through alternative oxidation pathways. These molecules can act as signaling molecules and have been implicated in inflammatory processes. Recent studies have linked dihydroxy fatty acids derived from polyunsaturated fatty acids to neurodevelopmental disorders such as Autism Spectrum Disorder, where they may act as inflammatory markers.[1][2][3][4]
The corresponding dicarboxylic acid, dodecanedioic acid, has been investigated for its therapeutic potential in metabolic disorders, including non-alcoholic fatty liver disease and type 2 diabetes, where it may improve metabolic flexibility.[5][6] This suggests that the pathways leading to dicarboxylic acids, which can involve ω-oxidation of fatty acids, are of significant interest in metabolic research.
Potential applications of studying this compound in metabolomics include:
-
Biomarker Discovery: Investigating its presence and concentration in biological samples (plasma, tissues) may reveal its utility as a biomarker for metabolic diseases, inflammatory conditions, or exposure to certain xenobiotics that induce CYP enzyme activity.
-
Pathway Elucidation: Tracing the metabolic fate of this compound can help to elucidate novel pathways of fatty acid oxidation and signaling.
-
Drug Development: Understanding the enzymes responsible for the synthesis and degradation of this compound could identify new therapeutic targets for managing metabolic and inflammatory diseases.
Hypothetical Metabolic Pathways
Based on known fatty acid metabolism, this compound could be formed and metabolized through the following pathways:
-
Formation:
-
Cytochrome P450 Pathway: Dodecanoyl-CoA could undergo epoxidation by a CYP enzyme followed by hydrolysis by soluble epoxide hydrolase to form this compound.
-
Beta-Oxidation and Hydroxylation: It could be an intermediate in a modified beta-oxidation pathway of a longer-chain hydroxylated fatty acid.
-
-
Catabolism:
-
Beta-Oxidation: As an acyl-CoA, it is a likely substrate for mitochondrial or peroxisomal beta-oxidation. The hydroxyl groups may require specific enzymatic handling during this process.
-
Omega-Oxidation: The terminal methyl group could be hydroxylated, leading to the formation of a dicarboxylic acid, 3,7-dihydroxydodecanedioic acid, which could then be further metabolized.
-
Diagram of Hypothetical Metabolic Pathway
Caption: Hypothetical metabolic pathways involving the formation and degradation of this compound.
Experimental Protocols
The following protocols are generalized for the analysis of acyl-CoA species in biological samples and would require optimization and validation for this compound.
Sample Preparation and Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted from methodologies for the quantitative analysis of fatty acyl-CoAs.[7][8]
Materials:
-
Biological sample (e.g., cultured cells, tissue homogenate)
-
Internal standards (e.g., C17:0-CoA or a stable isotope-labeled standard for this compound if available)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or other suitable extraction solvent like 5% sulfosalicylic acid (SSA).[9]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS grade water, acetonitrile, methanol (B129727), and ammonium (B1175870) acetate (B1210297).[8]
Procedure:
-
Homogenization: Homogenize frozen tissue samples or cell pellets in an appropriate ice-cold buffer.
-
Protein Precipitation and Extraction:
-
To the homogenate, add a known amount of internal standard.
-
Add two volumes of ice-cold 10% TCA to precipitate proteins and extract acyl-CoAs.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid Phase Extraction (for sample clean-up and concentration):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7).[8]
-
Quantification by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[7][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Hypothetical for this compound):
-
Ionization Mode: Positive ESI is generally effective for acyl-CoAs.[8]
-
Precursor Ion (M+H)+: The exact mass of this compound would need to be calculated.
-
Product Ions: Acyl-CoAs typically produce a characteristic neutral loss of the phosphorylated ADP moiety (M-507).[8] Other fragments corresponding to the acyl chain would also be monitored.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Diagram of Experimental Workflow
Caption: A generalized workflow for the metabolomic analysis of acyl-CoAs from biological samples.
Data Presentation
Quantitative data for this compound, once obtained, should be presented in a clear and structured format. Below is a template for such a table.
Table 1: Hypothetical Quantitative Data for this compound in different biological samples.
| Sample Type | Condition | n | This compound (pmol/mg protein) Mean ± SD | p-value |
| Liver Tissue | Control | 6 | Value | |
| Disease Model | 6 | Value | Value | |
| Plasma | Healthy Volunteers | 20 | Value | |
| Patient Group | 20 | Value | Value | |
| Cultured Cells | Vehicle Control | 3 | Value | |
| Treatment | 3 | Value | Value |
Conclusion
While this compound is not a widely studied molecule, its structure suggests a potential role at the intersection of fatty acid oxidation and signaling pathways. The application notes and protocols provided here offer a hypothetical framework for initiating research into this compound. Researchers are encouraged to adapt and validate these methods for their specific experimental needs. Further investigation into this compound could provide valuable insights into metabolic regulation in health and disease.
References
- 1. Arachidonic acid‐derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acids in umbilical cord blood might cause autism spectrum disorder | EurekAlert! [eurekalert.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dodecanedioic acid overcomes metabolic inflexibility in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Screening for Enzymes that Produce 3,7-dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-dihydroxydodecanoyl-CoA is a molecule of significant interest in metabolic engineering and drug discovery due to its potential role as a precursor for bioactive compounds. The identification and characterization of enzymes capable of synthesizing this dihydroxylated acyl-CoA is a critical step in developing novel biosynthetic pathways and therapeutic agents. This document provides a comprehensive guide for the screening and identification of enzymes that produce this compound, encompassing a proposed biosynthetic pathway, detailed experimental protocols for enzyme screening, and methods for data analysis and visualization.
The proposed biosynthetic route to this compound involves the sequential hydroxylation of a dodecanoyl-CoA precursor. This screening protocol is designed to identify enzymes, such as hydroxylases or hydratases, that can catalyze these transformations. The workflow begins with the identification of candidate enzyme genes, followed by their heterologous expression in a suitable host, and subsequent in vitro activity screening using sensitive analytical techniques.
Proposed Biosynthetic Pathway
The production of this compound is hypothesized to proceed via a two-step enzymatic hydroxylation of dodecanoyl-CoA. The initial hydroxylation at the C3 position could be catalyzed by an enoyl-CoA hydratase-like enzyme, followed by a second hydroxylation at the C7 position by a cytochrome P450 monooxygenase or a related hydroxylase.
Caption: Proposed two-step enzymatic synthesis of this compound.
Experimental Workflow for Enzyme Screening
The overall workflow for identifying novel enzymes that produce this compound is outlined below. This process involves bioinformatics, molecular cloning, protein expression, and analytical chemistry.
Caption: High-throughput screening workflow for enzyme identification.
Experimental Protocols
Protocol 1: Heterologous Expression of Candidate Enzymes in E. coli
This protocol is adapted from established methods for protein expression.[1][2][3]
1. Transformation:
-
Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1-2 µL of the expression vector containing the candidate gene.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the transformation mixture onto LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
2. Small-Scale Expression:
-
Inoculate a single colony into 5 mL of LB medium with the selective antibiotic.
-
Grow overnight at 37°C with shaking at 220 rpm.
-
The next day, inoculate 50 mL of fresh LB medium with 500 µL of the overnight culture.
-
Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.
3. Preparation of Cell Lysate:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF).
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate) containing the expressed enzyme for use in the activity assay.
Protocol 2: In Vitro Enzyme Activity Assay
This protocol describes a general method for assaying the activity of candidate enzymes.
1. Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture:
-
50 µL of 10x reaction buffer (e.g., 500 mM Tris-HCl pH 7.5)
-
50 µL of 10 mM dodecanoyl-CoA (substrate)
-
20 µL of 25 mM NADPH (if a reductase or P450 is suspected)
-
100-200 µg of clarified cell lysate
-
Nuclease-free water to a final volume of 500 µL.
-
-
Prepare a negative control reaction with lysate from E. coli transformed with an empty vector.
2. Incubation:
-
Incubate the reaction mixture at 30°C for 2-4 hours with gentle agitation.
3. Reaction Quenching and Sample Preparation for LC-MS:
-
Stop the reaction by adding 500 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol (B129727) for LC-MS analysis. This is important for the stability of acyl-CoA compounds.[4]
Protocol 3: LC-MS/MS Analysis for this compound Detection
This protocol provides a method for the sensitive and specific detection of the target product.
1. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values would need to be determined based on the chemical formula. For dodecanoyl-CoA (C33H58N7O17P3S), the addition of two hydroxyl groups would alter the mass accordingly.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity.
Data Presentation
Quantitative data from the screening should be summarized in tables for easy comparison of enzyme performance.
Table 1: Primary Screening of Candidate Hydratases
| Candidate Enzyme | Source Organism | Product Peak Area (LC-MS) | Fold-Increase vs. Control |
| Hyd-01 | Bacillus subtilis | 1.2 x 10^5 | 15 |
| Hyd-02 | Pseudomonas putida | 8.9 x 10^5 | 111 |
| Hyd-03 | Streptomyces coelicolor | 5.4 x 10^4 | 7 |
| Empty Vector | E. coli BL21(DE3) | 8.0 x 10^3 | 1 |
Table 2: Kinetic Parameters of Purified Hit Enzyme (Hyd-02)
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Dodecanoyl-CoA | 150 | 250 | 10.5 | 7.0 x 10^4 |
| 3-hydroxydodecanoyl-CoA | 85 | 450 | 18.9 | 2.2 x 10^5 |
Conclusion
The protocols and workflow detailed in this application note provide a robust framework for the systematic screening and identification of enzymes capable of producing this compound. By combining bioinformatics-guided candidate selection with efficient heterologous expression and sensitive LC-MS-based activity assays, researchers can accelerate the discovery of novel biocatalysts. The characterization of successful hits will pave the way for their application in metabolic engineering for the sustainable production of valuable chemicals and in the development of new therapeutic agents.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. Heterologous protein expression in E. coli [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,7-dihydroxydodecanoyl-CoA in Studying Fatty Acid Modifying Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-dihydroxydodecanoyl-CoA is a unique, synthetically derived fatty acyl-CoA analog. Its dihydroxy nature at the C3 and C7 positions makes it a valuable tool for investigating the substrate specificity and catalytic mechanisms of various fatty acid modifying enzymes. This molecule can serve as a substrate or probe for enzymes involved in fatty acid β-oxidation, hydroxylation, and other modifications, particularly those that may act on oxidized or unusual fatty acid structures. These studies are critical for understanding metabolic pathways, identifying novel enzyme functions, and for the development of therapeutics targeting metabolic disorders.
Potential Applications
-
Characterization of 3-Hydroxyacyl-CoA Dehydrogenases (HADs): The hydroxyl group at the C3 position makes this compound a potential substrate for HADs, which are key enzymes in the β-oxidation pathway. Assays using this substrate can reveal how additional hydroxyl groups on the fatty acid chain influence enzyme activity and kinetics.
-
Investigation of Novel Dehydrogenases or Reductases: The hydroxyl group at the C7 position may be a target for uncharacterized dehydrogenases or reductases. This substrate can be used to screen for and characterize enzymes that act on mid-chain hydroxylated fatty acids.
-
Probing the Activity of Enoyl-CoA Hydratases (ECHs): While not a direct substrate for the hydration reaction, the presence of a hydroxyl group at C3 could allow it to act as a product analog or inhibitor for ECHs, providing insights into active site binding.
-
Elucidation of Ether Lipid or Wax Ester Synthesis Pathways: Hydroxylated fatty acids are precursors in the synthesis of ether lipids and wax esters. This compound could be used to study the enzymes involved in these biosynthetic pathways.
-
Screening for Drug Discovery: This molecule can be used in high-throughput screening assays to identify inhibitors or activators of enzymes that metabolize hydroxylated fatty acids, which may be relevant in various diseases, including metabolic syndromes and cancers.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity
This protocol measures the NAD⁺-dependent oxidation of the 3-hydroxyl group of this compound, catalyzed by HAD. The reaction is monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
Purified 3-Hydroxyacyl-CoA Dehydrogenase (e.g., from pig heart or recombinant human)
-
This compound solution (substrate)
-
NAD⁺ solution
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing:
-
80 µL of 100 mM potassium phosphate buffer (pH 7.3)
-
10 µL of 20 mM NAD⁺ solution
-
A variable amount of purified HAD enzyme (e.g., 1-5 µg)
-
Add deionized water to a final volume of 90 µL.
-
-
Incubate the mixture at 37°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 10 µL of a 1 mM solution of this compound.
-
Immediately start monitoring the increase in absorbance at 340 nm every 15 seconds for 5-10 minutes.
-
Calculate the rate of NADH formation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Perform control experiments without the enzyme or without the substrate to determine background rates.
Protocol 2: Coupled Spectrophotometric Assay for Enzymes Acting on the 7-Hydroxyl Group
This protocol is designed to detect the activity of a putative dehydrogenase acting on the C7 hydroxyl group. It is a coupled assay where the NADH produced is used by a second enzyme (e.g., diaphorase) to reduce a chromogenic substrate like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride).
Materials:
-
Cell lysate or purified enzyme fraction to be tested
-
This compound solution
-
NAD⁺ solution
-
Diaphorase
-
INT solution
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer capable of reading at 492 nm
Procedure:
-
Prepare a reaction mixture in a microplate well containing:
-
50 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
10 µL of 20 mM NAD⁺ solution
-
10 µL of 1 mg/mL INT solution
-
1 µL of Diaphorase (10 units/mL)
-
10 µL of the enzyme sample (cell lysate or purified fraction)
-
-
Incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding 10 µL of a 1 mM solution of this compound.
-
Monitor the increase in absorbance at 492 nm for 15-30 minutes.
-
The rate of color formation is proportional to the activity of the dehydrogenase acting on the 7-hydroxyl group.
-
Run appropriate controls (no substrate, no enzyme sample) to account for background absorbance changes.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the experiments described above.
Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase with Different Substrates
| Substrate | K_m (µM) | V_max (µmol/min/mg) |
| 3-Hydroxydodecanoyl-CoA | 25 | 150 |
| This compound | 45 | 95 |
| 3-Hydroxyoctanoyl-CoA | 50 | 220 |
This hypothetical data suggests that the presence of the 7-hydroxyl group in this compound may decrease the affinity and turnover rate of a typical 3-hydroxyacyl-CoA dehydrogenase.
Table 2: Activity of a Putative C7-Dehydrogenase in Different Cellular Fractions
| Cellular Fraction | Specific Activity (nmol/min/mg) |
| Cytosol | 1.2 |
| Mitochondria | 8.5 |
| Peroxisomes | 2.3 |
| Microsomes | 0.5 |
This hypothetical data suggests the presence of an enzyme capable of oxidizing the 7-hydroxyl group of this compound, with the highest activity localized to the mitochondria.
Visualizations
Caption: Workflow for the spectrophotometric assay of 3-Hydroxyacyl-CoA Dehydrogenase.
Caption: Hypothetical metabolic pathway for this compound.
Characterizing the Bioactivity of 3,7-Dihydroxydodecanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dihydroxydodecanoyl-CoA is a coenzyme A (CoA) derivative of a hydroxylated medium-chain fatty acid. While the specific biological activities of this molecule are not extensively documented in publicly available literature, its structure suggests potential roles in fatty acid metabolism and cellular signaling. Acyl-CoA molecules are central to numerous cellular processes, acting as intermediates in metabolism, donors for post-translational modifications, and signaling molecules themselves.
This document provides a generalized framework and detailed protocols for the initial characterization of the bioactivity of this compound. The proposed experiments are designed to investigate its potential metabolic fate, its interaction with key metabolic enzymes, and its ability to influence cellular signaling pathways.
Hypothesized Biological Roles and Signaling Pathways
Based on its structure as a hydroxylated medium-chain acyl-CoA, this compound may participate in several cellular processes:
-
Mitochondrial Beta-Oxidation: It could be a substrate for enzymes in the fatty acid oxidation pathway, potentially influencing cellular energy homeostasis.
-
Peroxisomal Oxidation: Hydroxylated fatty acids can also be metabolized in peroxisomes.
-
Protein Acylation: As an acyl-CoA, it could serve as a substrate for acyltransferases, leading to post-translational modification of proteins and altering their function.
-
Gene Regulation: It may interact with nuclear receptors or other transcription factors that sense lipid levels, thereby modulating gene expression. One such family of receptors are the Peroxisome Proliferator-Activated Receptors (PPARs).
Below is a diagram illustrating a hypothetical signaling pathway involving this compound and its potential downstream effects.
Caption: Hypothetical signaling pathways for this compound.
Data Presentation: Quantitative Analysis of Bioactivity
The following tables provide templates for presenting quantitative data obtained from the experimental protocols described below.
Table 1: Enzyme Kinetics with this compound
| Enzyme | Km (µM) | Vmax (nmol/min/mg) | IC50/EC50 (µM) | Notes |
|---|---|---|---|---|
| Carnitine Palmitoyltransferase 1 (CPT1) | Data | Data | Data | Substrate kinetics or inhibition assay. |
| Acyl-CoA Dehydrogenase (ACAD) | Data | Data | Data | Specify chain-length preference. |
| Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) | Data | Data | Data |
| Protein Acyltransferase (e.g., GNAT) | Data | Data | Data | |
Table 2: Effects on Gene Expression (qRT-PCR)
| Target Gene | Treatment Group | Fold Change vs. Vehicle | p-value |
|---|---|---|---|
| CPT1A | This compound (10 µM) | Data | Data |
| ACOX1 | This compound (10 µM) | Data | Data |
| PPARα | This compound (10 µM) | Data | Data |
| FASN | this compound (10 µM) | Data | Data |
Table 3: Cellular Respiration Analysis
| Parameter | Vehicle Control | This compound | Positive Control (e.g., Palmitate) |
|---|---|---|---|
| Basal Respiration (OCR) | Data | Data | Data |
| ATP-linked Respiration (OCR) | Data | Data | Data |
| Maximal Respiration (OCR) | Data | Data | Data |
| Spare Respiratory Capacity (%) | Data | Data | Data |
Experimental Protocols
Protocol 1: In Vitro Enzyme Activity Assay
This protocol describes a general method to determine if this compound is a substrate or inhibitor of a candidate enzyme, such as an acyl-CoA dehydrogenase.
Objective: To measure the kinetic parameters (Km, Vmax) or inhibitory constant (IC50) of this compound with a specific enzyme.
Materials:
-
Purified recombinant enzyme (e.g., Medium-Chain Acyl-CoA Dehydrogenase - MCAD)
-
This compound stock solution
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Spectrophotometer (plate reader)
Workflow Diagram:
Caption: Workflow for in vitro enzyme activity assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a working solution of the enzyme and DCPIP.
-
Assay Setup: In a 96-well plate, add assay buffer, DCPIP, and varying concentrations of this compound.
-
Initiate Reaction: Add the enzyme to each well to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 600 nm (for DCPIP reduction) every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
For substrate kinetics, plot reaction rate vs. substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, perform the assay with a known substrate and varying concentrations of this compound. Plot the percent inhibition vs. inhibitor concentration to determine the IC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To assess direct binding of this compound to target proteins in a cellular context.
Procedure:
-
Cell Treatment: Treat intact cells (e.g., HepG2) with either vehicle or this compound.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the soluble fraction by Western blot for a target protein of interest (e.g., PPARα). A shift in the melting curve indicates ligand binding.
Protocol 3: Seahorse XF Cellular Respiration Assay
Objective: To determine if this compound can be utilized as a fuel source for mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Cultured cells (e.g., C2C12 myotubes)
-
Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and glucose.
-
This compound
-
Mitochondrial stress test kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere.
-
Substrate Treatment: On the day of the assay, replace the growth medium with substrate-limited medium. Treat cells with this compound or a control substrate (e.g., palmitate).
-
Seahorse Analysis: Place the plate in the Seahorse XF Analyzer and perform a mitochondrial stress test. The instrument will measure the oxygen consumption rate (OCR) in real-time.
-
Data Interpretation: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. An increase in OCR upon addition of this compound suggests it is being used as a fuel for beta-oxidation.
Protocol 4: Luciferase Reporter Assay for Nuclear Receptor Activation
Objective: To investigate if this compound can activate nuclear receptors like PPARs.
Workflow Diagram:
Caption: Workflow for a nuclear receptor luciferase reporter assay.
Procedure:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing PPAR response elements (PPREs) and an expression plasmid for the nuclear receptor of interest (e.g., PPARα).
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound, a vehicle control, and a known PPARα agonist (e.g., GW7647).
-
Lysis and Measurement: After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to control for transfection efficiency. An increase in luciferase activity indicates activation of the receptor.
Conclusion
The provided protocols and frameworks offer a comprehensive starting point for characterizing the bioactivity of this compound. By systematically evaluating its role as an enzyme substrate, a signaling molecule, and a metabolic fuel, researchers can elucidate its physiological and pathophysiological significance, potentially identifying new therapeutic targets in metabolic diseases.
Troubleshooting & Optimization
Technical Support Center: 3,7-dihydroxydodecanoyl-CoA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3,7-dihydroxydodecanoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the enzymatic or chemical synthesis of this compound.
Enzymatic Synthesis Troubleshooting
Question: I am seeing very low or no yield of this compound in my enzymatic reaction. What are the potential causes and solutions?
Answer: Low or no product yield in enzymatic synthesis can stem from several factors related to the enzyme, substrates, or reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Perform a positive control experiment with a known active enzyme batch. Ensure proper storage of the enzyme at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. |
| Substrate Degradation | Prepare fresh stock solutions of ATP and Coenzyme A (CoA). Store them in small aliquots at -20°C or -80°C. Protect the precursor, 3,7-dihydroxydodecanoic acid, from light and heat. |
| Suboptimal Reaction Conditions | Verify and optimize the pH and temperature of the reaction buffer. Most acyl-CoA synthetases function optimally at a pH between 7.0 and 8.5 and a temperature around 37°C. |
| Presence of Inhibitors | Ensure all reagents and water are of high purity. If using crude enzyme preparations, consider purifying the enzyme to remove potential inhibitors or competing enzymes like thioesterases. |
| Product Instability | The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH. Maintain the reaction pH within the optimal range and process the product immediately or store it at -80°C.[1] |
Question: My analytical results (HPLC/MS) show the presence of multiple unexpected peaks. What could be the source of these impurities?
Answer: The presence of unexpected peaks suggests the formation of byproducts or the degradation of substrates or the final product.
Potential Sources of Impurities:
| Potential Source | Recommended Solution |
| Side Reactions | If using a multi-functional enzyme, it may be catalyzing other reactions. Consider using a more specific enzyme or optimizing reaction conditions to favor the desired reaction. |
| Substrate Impurities | Ensure the purity of your starting material, 3,7-dihydroxydodecanoic acid. Impurities in the precursor will likely be carried through the synthesis. |
| Oxidation of CoA | The free thiol group of Coenzyme A is prone to oxidation, forming CoA disulfides.[1] Prepare fresh CoA solutions and consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Product Degradation | This compound, like other acyl-CoAs, is unstable.[1] Minimize the time between reaction completion and analysis/purification. Store samples at low temperatures. |
Chemical Synthesis Troubleshooting
Question: I am struggling with low yields in the chemical synthesis of this compound. What are the common pitfalls?
Answer: Chemical synthesis of complex molecules like this compound involves multiple steps, each with potential for yield loss.
Common Issues and Solutions:
| Common Issue | Recommended Solution |
| Incomplete Reactions | Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. Optimize reaction times and temperatures. |
| Side Product Formation | The two hydroxyl groups can lead to side reactions. Use appropriate protecting groups for the hydroxyl moieties that can be selectively removed without affecting the final product. |
| Purification Losses | Each purification step can lead to significant loss of product. Optimize purification methods, such as flash chromatography or preparative HPLC, to maximize recovery. |
| Reagent Decomposition | Use fresh, high-quality reagents. Some reagents used in organic synthesis can be sensitive to air and moisture. |
Question: How can I confirm the correct stereochemistry of the hydroxyl groups in my synthesized this compound?
Answer: Confirming the stereochemistry of chiral centers is crucial.
Methods for Stereochemical Analysis:
| Method | Description |
| Chiral Chromatography | Use a chiral HPLC column to separate the different stereoisomers of your product or its precursors. |
| NMR Spectroscopy | Advanced NMR techniques, such as the use of chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher esters), can be used to determine the stereochemistry. |
| Enzymatic Assays | If the desired stereoisomer is a substrate for a specific enzyme, an activity assay can be used to confirm its presence. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
Aqueous solutions of coenzyme A and its derivatives are unstable, particularly at basic pH. For short-term storage, keep the compound in a buffered solution (pH 2-6) on ice. For long-term storage, it is recommended to store lyophilized powder or frozen aliquots of a buffered solution at -80°C.[1] Avoid repeated freeze-thaw cycles.
Q2: My this compound solution has turned cloudy. What could be the cause?
Cloudiness could indicate precipitation of the compound, degradation, or microbial growth if the solution was not sterile. Centrifuge the sample to see if a pellet forms. If so, you may be able to redissolve it by gentle warming or sonication. However, it is best to use freshly prepared solutions.
Q3: Can I use standard reverse-phase HPLC for the purification and analysis of this compound?
Yes, reverse-phase HPLC is a common method for the analysis of acyl-CoAs. A C18 column is typically used with a gradient of an aqueous buffer (often containing an ion-pairing agent or a buffer like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol.[2][3]
Q4: What are the expected mass spectrometry fragmentation patterns for this compound?
In positive ion mode ESI-MS/MS, acyl-CoAs typically show a characteristic neutral loss of 507 Da, corresponding to the adenosine (B11128) diphosphate (B83284) moiety.[4][5] Other fragment ions corresponding to the pantetheine (B1680023) portion and the acyl chain can also be observed.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol provides a general method for the analysis of long-chain acyl-CoAs.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Solvent A: 75 mM KH₂PO₄ in water[3]
-
Solvent B: Acetonitrile with 600 mM acetic acid[3]
-
Sample dissolved in a suitable buffer (e.g., 100 mM KH₂PO₄, pH 4.9)[3]
Procedure:
-
Equilibrate the column with the starting mobile phase conditions.
-
Inject 10-20 µL of the sample.
-
Elute with a linear gradient from 44% to 50% Solvent B over 80 minutes.[3]
-
Monitor the absorbance at 260 nm.[3]
-
The retention time will depend on the specific column and system but should be reproducible.
Quantitative Data Summary for HPLC Analysis:
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase A | 75 mM KH₂PO₄ |
| Mobile Phase B | Acetonitrile with 600 mM Acetic Acid |
| Detection Wavelength | 260 nm |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is for the sensitive detection and quantification of long-chain acyl-CoAs.
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[2]
-
C8 or C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm)[2]
-
Solvent A: 15 mM Ammonium Hydroxide in water[2]
-
Solvent B: 15 mM Ammonium Hydroxide in acetonitrile[2]
-
Sample extracted and dissolved in a compatible solvent (e.g., methanol:water 1:1)[2]
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a small volume of the sample (e.g., 5 µL).
-
Use a suitable gradient, for example, starting at 20% B, increasing to 45% B over 2.8 min, then to 65% B over 1 min, and re-equilibrating.[2]
-
Set the mass spectrometer to positive electrospray ionization (ESI) mode.
-
Monitor for the parent ion of this compound and its characteristic fragment ions.
Quantitative Data Summary for LC-MS/MS Analysis:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Column | C8 or C18 Reverse-Phase |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile |
| Flow Rate | 0.4 mL/min |
Visualizations
Caption: A plausible biosynthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low product yield.
Caption: A typical analytical workflow for product verification.
References
Technical Support Center: Optimization of Mass Spectrometry Parameters for 3,7-Dihydroxydodecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 3,7-dihydroxydodecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?
A1: For this compound (Molecular Weight: 981.84 g/mol ), the expected singly charged precursor ion ([M+H]⁺) in positive electrospray ionization (ESI) mode is m/z 982.8. A common and characteristic fragmentation for acyl-CoAs is the neutral loss of the coenzyme A moiety (507.0 Da). Therefore, the primary product ion to monitor in MS/MS would be [M+H - 507]⁺ at m/z 475.8.
Q2: Which ionization mode, positive or negative, is generally better for acyl-CoA analysis?
A2: While both modes can be used, positive ion mode is often reported to be more sensitive for the analysis of a variety of fatty acyl-CoAs.[1] It is, however, advisable to test both modes during method development to determine the optimal choice for this compound in your specific experimental setup.
Q3: What type of chromatography is most suitable for the separation of this compound?
A3: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the standard approach for separating acyl-CoA molecules.[2][3] Columns such as a C18 or C8 are commonly used with a gradient of an aqueous mobile phase (often containing a weak acid like formic acid or an ion-pairing agent) and an organic solvent like acetonitrile (B52724) or methanol.
Q4: Are there any special sample handling considerations for acyl-CoAs?
A4: Yes, acyl-CoAs can be prone to degradation. It is recommended to keep samples on ice or at 4°C during preparation and analysis. Using glass vials instead of plastic can help minimize signal loss for some CoA species.[4] Long-term storage should be at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal for Precursor Ion | 1. Incorrect Precursor m/z: Ensure the mass spectrometer is set to monitor for m/z 982.8. 2. Suboptimal Ionization Parameters: The capillary voltage, source temperature, or gas flows may not be ideal. 3. Sample Degradation: The analyte may have degraded prior to analysis. | 1. Verify the calculated precursor mass. 2. Follow the detailed optimization protocol below. Start with general parameters for acyl-CoAs and refine them. 3. Prepare fresh samples and keep them cold. |
| High Background Noise | 1. Contaminated Mobile Phase or LC System. 2. Non-optimal Cone Voltage/Declustering Potential. | 1. Use high-purity LC-MS grade solvents and flush the system thoroughly. 2. Optimize the cone voltage to reduce in-source fragmentation of background ions. |
| Poor Chromatographic Peak Shape | 1. Inappropriate Mobile Phase Composition. 2. Column Overloading. 3. Secondary Interactions with the Column. | 1. Adjust the mobile phase gradient and consider adding a small amount of an ion-pairing reagent. 2. Dilute the sample. 3. Use a different column chemistry (e.g., C8 instead of C18). |
| Inconsistent Fragmentation | 1. Fluctuating Collision Energy. 2. Unstable Precursor Ion Signal. | 1. Optimize and stabilize the collision energy. Perform a collision energy ramp experiment. 2. Improve the stability of the ESI spray by optimizing the nebulizer gas flow and sprayer position. |
Experimental Protocols
Detailed Methodology for Optimization of Mass Spectrometry Parameters
This protocol outlines a systematic approach to optimize key ESI-MS/MS parameters for the analysis of this compound using a triple quadrupole or Q-TOF mass spectrometer.
1. Preparation of Tuning Solution:
-
Prepare a 1 µM solution of this compound in a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Direct Infusion and Precursor Ion Optimization:
-
Infuse the tuning solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Set the instrument to positive ion mode and perform a full scan (e.g., m/z 800-1100) to locate the [M+H]⁺ ion at m/z 982.8.
-
Systematically adjust the following parameters to maximize the intensity and stability of the precursor ion signal:
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Temperature
-
Desolvation Gas Flow Rate
-
Cone/Nozzle Voltage
-
3. Product Ion and Collision Energy Optimization:
-
Set the first quadrupole (Q1) to isolate the precursor ion (m/z 982.8).
-
Perform a product ion scan to observe the fragmentation pattern. Confirm the presence of the primary product ion at m/z 475.8.
-
To find the optimal collision energy, perform a collision energy ramp experiment. Vary the collision energy (e.g., from 10 to 60 eV) and monitor the intensity of the m/z 475.8 product ion. The energy that yields the highest intensity should be selected for the final method.
4. Final MRM Method Parameters:
-
Once optimized, create a Multiple Reaction Monitoring (MRM) method with the transition 982.8 → 475.8.
-
Incorporate the optimized source and compound parameters into your LC-MS/MS method.
Summary of Typical Mass Spectrometry Parameters for Acyl-CoA Analysis
The following tables provide a starting point for the optimization of your mass spectrometer. The optimal values can vary significantly between different instruments.
Table 1: Ion Source Parameters (Positive ESI)
| Parameter | Typical Range |
| Capillary Voltage | 3.0 - 5.5 kV |
| Source Temperature | 100 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 500 - 800 L/hr |
| Cone Gas Flow | 20 - 50 L/hr |
Data compiled from multiple sources on general acyl-CoA analysis.[1][5]
Table 2: MS/MS Parameters (Positive ESI)
| Parameter | Recommended Starting Value |
| Precursor Ion (m/z) | 982.8 |
| Product Ion (m/z) | 475.8 |
| Cone/Nozzle Voltage | 30 - 50 V |
| Collision Energy (Argon) | 20 - 40 eV |
Note: Collision energy is highly instrument and compound-dependent and requires empirical optimization.
Visualizations
Caption: Experimental workflow for MS parameter optimization.
Caption: Troubleshooting logic for MS analysis of acyl-CoAs.
References
- 1. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 3,7-dihydroxydodecanoyl-CoA
Welcome to the technical support center for the quantification of 3,7-dihydroxydodecanoyl-CoA and other long-chain acyl-CoAs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during LC-MS/MS analysis.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common challenges in this compound quantification.
Issue 1: Low or No Signal Intensity
Question: I am observing a very low or no signal for my this compound standard or sample. What are the initial checks I should perform?
Answer: A low or absent signal is a common issue that can stem from problems with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS). Follow these steps to systematically identify the root cause:
-
Mass Spectrometer Functional Check:
-
Infuse a known, stable compound to verify that the mass spectrometer is functioning correctly and responsive.
-
Confirm that instrument parameters such as voltages, gas flows, and temperatures are set to the recommended values.
-
Ensure a stable electrospray is visible.[1]
-
-
Reagent and Standard Integrity:
-
LC System Check:
-
Check for leaks in the LC system.
-
Ensure there is sufficient mobile phase and that the lines are properly primed.
-
Verify that the correct column is installed and that the flow rate is accurate.[3]
-
Issue 2: Poor Peak Shape and Chromatography
Question: My chromatogram shows fronting, tailing, or broad peaks for this compound. What could be the cause and how can I fix it?
Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Several factors related to the sample, column, and mobile phase can contribute to this issue.
-
Column Overload or Contamination: Repeated injections of biological extracts can lead to a buildup of matrix components on the column, causing peak shape to deteriorate.[4]
-
Solution: Implement a column wash step in your gradient to clean the column after each run.[4] If the problem persists, consider replacing the column.
-
-
Inappropriate Mobile Phase: The choice of mobile phase is critical for good chromatography of acyl-CoAs.
-
Solution: For reversed-phase chromatography of long-chain acyl-CoAs, a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution.[4][5]
-
-
Sample Matrix Effects: Co-eluting matrix components can interfere with the chromatography of your analyte.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for acyl-CoA compounds in LC-MS?
A1: Several factors can contribute to low signal intensity for acyl-CoAs:
-
Sample Degradation: Acyl-CoAs are prone to hydrolysis. It is crucial to minimize the time samples spend at room temperature and in aqueous solutions.[1][2]
-
Inefficient Ionization: The composition of the mobile phase and the presence of matrix components can affect the ionization efficiency of acyl-CoAs.[1]
-
Ion Suppression: Matrix effects from complex biological samples can significantly reduce the signal of the target analyte.[1]
-
Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can lead to poor sensitivity.[1]
-
Chromatographic Issues: Poor peak shape can result in a decreased signal-to-noise ratio.[1]
Q2: How can I minimize sample degradation during preparation?
A2: To minimize the degradation of this compound:
-
Keep samples on ice or at 4°C throughout the extraction process.
-
Use acidic conditions when possible, as acyl-CoAs are more stable at a lower pH.
-
Process samples quickly and avoid prolonged storage in aqueous solutions. If storage is necessary, freeze samples at -80°C immediately after extraction.[8]
Q3: What type of internal standard is best for quantifying this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). However, if this is not available, an odd-chain-length fatty acyl-CoA (e.g., C17:0-CoA or C19:0-CoA) that is not naturally present in the sample is a suitable alternative.[4][9] The internal standard should be added at the beginning of the sample preparation process to account for analyte loss during extraction and matrix effects.[10]
Q4: What are the key considerations for sample preparation of tissues for acyl-CoA analysis?
A4: For tissue samples:
-
Rapidly freeze the tissue in liquid nitrogen immediately after collection to quench metabolic activity.[11]
-
Homogenize the frozen tissue in a cold buffer. A common method involves homogenization in a methanol-chloroform mixture to extract lipids and precipitate proteins.[10]
-
Solid-phase extraction (SPE) is often used to clean up the sample and concentrate the acyl-CoAs before LC-MS analysis.[6][10]
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for long-chain acyl-CoA quantification.
| Parameter | Typical Value Range | Source |
| Recovery | 60-140% (tissue dependent) | [6] |
| Accuracy | 85-120% | [6] |
| Inter-run Precision | 2.6-12.2% | [5] |
| Intra-run Precision | 1.2-4.4% | [5] |
| Limit of Quantitation (LOQ) | Sub-picomole amounts | [9] |
Experimental Protocols
Protocol 1: Sample Preparation from Tissue
This protocol provides a general workflow for the extraction of long-chain acyl-CoAs from tissue samples.
-
Homogenization:
-
Add the appropriate internal standard(s).
-
Homogenize the tissue on ice in a suitable buffer, such as a methanol-chloroform mixture or a potassium phosphate (B84403) buffer.[10][12]
-
Extraction:
-
Follow with an organic solvent extraction, for example, using acetonitrile (B52724).[12]
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[8]
-
-
Solid-Phase Extraction (SPE):
-
Use a polymeric weak anion exchange SPE column for purification.[10]
-
Condition the column according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with your LC mobile phase, for instance, a methanol/water solution.[2]
-
Protocol 2: LC-MS/MS Analysis
This is a representative LC-MS/MS method that can be adapted for this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.[5]
-
Mobile Phase A: Ammonium hydroxide (B78521) in water (e.g., 15 mM, pH 10.5).[1][5]
-
Mobile Phase B: Ammonium hydroxide in acetonitrile (e.g., 15 mM).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute the analytes, and then returns to the initial conditions for re-equilibration.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Scan Type: Multiple Reaction Monitoring (MRM) or a neutral loss scan of m/z 507, which is characteristic of the 3'-phospho-ADP moiety of coenzyme A.[5][10]
-
MRM Transitions: These will need to be optimized for this compound and the chosen internal standard.
-
Visualizations
Caption: A logical workflow for troubleshooting low LC-MS signal.
Caption: Workflow for acyl-CoA extraction from tissue samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemo-enzymatic Synthesis of 3,7-Dihydroxydodecanoyl-CoA
Welcome to the technical support center for the chemo-enzymatic synthesis of 3,7-dihydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Question 1: Why is the yield of the initial dihydroxylation of dodecanoic acid low or showing incorrect regioselectivity?
Answer: Low yield or incorrect regioselectivity in the enzymatic hydroxylation of dodecanoic acid is a common challenge. Several factors related to the enzyme, substrate, and reaction conditions can contribute to this issue.
-
Enzyme Activity and Specificity: The cytochrome P450 monooxygenase used may have low activity towards dodecanoic acid or may not possess the desired regioselectivity for the C-3 and C-7 positions.
-
Solution:
-
Verify the activity of your enzyme stock with a known substrate.
-
Consider using a P450 enzyme known for in-chain hydroxylation of fatty acids, such as variants of CYP102A1 (P450 BM3) or enzymes from the CYP153 family.[1][2]
-
Enzyme engineering through site-directed mutagenesis may be necessary to improve regioselectivity.
-
-
-
Substrate Availability: Dodecanoic acid has low solubility in aqueous buffers, which can limit its availability to the enzyme.
-
Cofactor Regeneration: Cytochrome P450 enzymes require a constant supply of reducing equivalents (NADPH). Inefficient cofactor regeneration will limit the overall reaction rate.
-
Solution:
-
Implement an efficient NADPH regeneration system, such as using glucose dehydrogenase.[1]
-
-
-
Product Inhibition or Overoxidation: The desired dihydroxy product or subsequent overoxidation products might inhibit the enzyme.
-
Solution:
-
Optimize reaction time to minimize the formation of byproducts.
-
Consider in-situ product removal techniques if feasible.
-
-
Question 2: What are the primary challenges when coupling 3,7-dihydroxydodecanoic acid with Coenzyme A?
Answer: The presence of two additional hydroxyl groups on the fatty acid backbone can complicate the chemical coupling to Coenzyme A (CoA).
-
Side Reactions at Hydroxyl Groups: The hydroxyl groups at the 3 and 7 positions can react with the activating agents used for the carboxyl group, leading to unwanted byproducts and reduced yield of the desired thioester.
-
Solution:
-
Employ a protection group strategy for the hydroxyl functions before activating the carboxylic acid. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS) or acetals, which can be removed under specific conditions after the CoA coupling.
-
Alternatively, utilize milder activation methods for the carboxylic acid that are less likely to react with the hydroxyl groups.
-
-
-
Instability of Acyl-CoA Esters: Long-chain acyl-CoA esters can be unstable in aqueous buffers, especially at non-neutral pH.[3]
-
Solution:
-
Perform the coupling reaction and subsequent purification steps at a controlled pH, typically around 6.0-7.5.
-
Work at low temperatures to minimize degradation.
-
Store the final product at -80°C and avoid repeated freeze-thaw cycles.
-
-
Question 3: How can I purify the final this compound product?
Answer: Purification of long-chain acyl-CoA esters requires methods that can separate the desired product from unreacted starting materials (dihydroxy fatty acid, CoA) and reaction byproducts.
-
Solid-Phase Extraction (SPE): This is a common and effective method for purifying acyl-CoA esters.
-
Procedure:
-
Condition a C18 SPE cartridge.
-
Load the acidified reaction mixture onto the cartridge.
-
Wash with an acidic buffer to remove unreacted CoA and other polar impurities.
-
Elute the this compound with a buffered organic solvent mixture (e.g., acetonitrile (B52724)/phosphate buffer).[4]
-
-
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC offers high-resolution purification.
-
Procedure:
-
Utilize a C18 column with a gradient elution of acetonitrile in an aqueous buffer (e.g., potassium phosphate).[4]
-
Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of CoA.
-
-
Question 4: My final product shows signs of degradation. What are the likely causes and how can I prevent this?
Answer: Degradation of this compound is often due to hydrolysis of the thioester bond.
-
pH Instability: The thioester linkage is susceptible to hydrolysis at both acidic and alkaline pH.
-
Solution:
-
Maintain a pH between 6.0 and 7.5 during all purification and storage steps.
-
-
-
Enzymatic Degradation: Contaminating thioesterases in enzyme preparations or from microbial contamination can cleave the thioester bond.
-
Solution:
-
Ensure the purity of all enzymes used in the synthesis.
-
Work under sterile conditions to prevent microbial growth.
-
-
-
Oxidation: The hydroxyl groups and the polyunsaturated fatty acyl chain, if applicable, can be susceptible to oxidation.
-
Solution:
-
Use degassed buffers and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Add antioxidants like DTT or TCEP in small amounts during purification and storage, being mindful of potential interference with downstream applications.
-
-
Data Presentation
Table 1: Reported Yields for Enzymatic Hydroxylation of Dodecanoic Acid
| Enzyme System | Substrate Concentration | Product | Yield | Reference |
| Cytochrome P450 BM3 | 80 mM | Hydroxydodecanoic acids | ≥90% conversion | [1] |
| CYP153A from Limnobacter sp. | 4 g/L | 12-Hydroxydodecanoic acid | 3.28 g/L | [2] |
Table 2: General Yields for Chemical Coupling of Fatty Acids to CoA
| Coupling Method | Fatty Acid | Yield | Reference |
| N-Hydroxysuccinimide Ester | Palmitic Acid | High | [5] |
| Mixed Anhydride (B1165640) | Various | 40-95% |
Note: The presence of hydroxyl groups on the fatty acid may necessitate optimization of these general procedures.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Hydroxylation of Dodecanoic Acid
This protocol provides a general framework. Optimization of enzyme concentration, substrate feeding, and reaction time is crucial.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add the cytochrome P450 enzyme and the redox partner proteins.
-
Incorporate an NADPH regeneration system (e.g., glucose, glucose dehydrogenase, and NADP+).
-
-
Substrate Addition:
-
Dissolve dodecanoic acid in a minimal amount of a suitable co-solvent (e.g., DMSO).
-
Add the substrate solution to the reaction mixture to the desired final concentration. A fed-batch approach may improve yields.[1]
-
-
Reaction Conditions:
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) with vigorous shaking to ensure proper aeration.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by GC-MS or LC-MS after derivatization.
-
-
Product Extraction:
-
Acidify the reaction mixture to protonate the carboxylic acid.
-
Extract the hydroxylated fatty acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Protocol 2: General Procedure for Coupling of 3,7-Dihydroxydodecanoic Acid to CoA
This protocol assumes the use of a protecting group strategy for the hydroxyl groups.
-
Protection of Hydroxyl Groups (if necessary):
-
Protect the 3- and 7-hydroxyl groups of the fatty acid using a standard procedure (e.g., silylation with TBDMSCl).
-
-
Activation of the Carboxylic Acid:
-
Dissolve the protected dihydroxy fatty acid in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Activate the carboxyl group using a suitable reagent (e.g., N,N'-carbonyldiimidazole (CDI) or by forming a mixed anhydride with ethyl chloroformate).
-
-
Coupling to Coenzyme A:
-
Dissolve Coenzyme A lithium salt in an aqueous buffer (e.g., sodium bicarbonate).
-
Slowly add the activated fatty acid solution to the CoA solution with stirring.
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
-
Deprotection (if necessary):
-
Remove the protecting groups from the hydroxyl functions using appropriate conditions (e.g., TBAF for silyl ethers).
-
-
Purification:
-
Purify the resulting this compound using solid-phase extraction or HPLC as described in the FAQ section.
-
Visualizations
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
References
- 1. Process intensification for cytochrome P450 BM3-catalyzed oxy-functionalization of dodecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"reducing ion suppression in LC-MS analysis of 3,7-dihydroxydodecanoyl-CoA"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the LC-MS analysis of 3,7-dihydroxydodecanoyl-CoA and other long-chain acyl-CoAs.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS analysis of this compound, focusing on the reduction of ion suppression.
Problem 1: Poor signal intensity and high background noise.
Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1] Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples.[1]
-
Refine Chromatographic Separation: Adjusting the liquid chromatography (LC) method can separate the analyte from interfering compounds.
-
Methodical Approach to Troubleshooting: Follow a structured workflow to identify and resolve the source of ion suppression.
Problem 2: Inconsistent results between samples.
Possible Cause: Variable matrix effects from sample to sample.
Solutions:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects. Since it behaves almost identically to the analyte during sample preparation and ionization, it can effectively normalize for variations in ion suppression.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for consistent matrix effects.
Quantitative Data Summary
The choice of sample preparation method significantly impacts the recovery of acyl-CoAs and the extent of ion suppression. The following tables provide a summary of expected recovery rates for different extraction techniques.
Table 1: Comparison of Analyte Recovery for Different Sample Preparation Techniques
| Sample Preparation Method | Analyte Class | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Long-chain acyl-CoAs | 80-95% | High selectivity, excellent removal of interferences.[1] | Can be more time-consuming and costly. |
| Liquid-Liquid Extraction (LLE) | Lipids | 70-85% | Good for moderately polar to non-polar compounds. | Can be less efficient for very polar analytes, potential for emulsion formation.[2] |
| Protein Precipitation (PPT) | General | 50-90% | Simple, fast, and inexpensive. | Less effective at removing other matrix components, leading to higher ion suppression.[3] |
Table 2: Recovery of Acyl-CoAs using Solid-Phase Extraction (SPE)
| Acyl-CoA | Chain Length | Average Recovery (%) |
| Palmitoyl-CoA (C16:0) | Long | ~85% |
| Stearoyl-CoA (C18:0) | Long | ~82% |
| Oleoyl-CoA (C18:1) | Long | ~88% |
| Linoleoyl-CoA (C18:2) | Long | ~86% |
Experimental Protocols
This section provides detailed methodologies for key experimental procedures aimed at reducing ion suppression.
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from biological tissues.
Materials:
-
Biological tissue (e.g., liver, heart)
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
Extraction Solvent: Acetonitrile/Isopropanol (1:1, v/v)
-
SPE Cartridge: C18, 100 mg
-
Wash Solution 1: Water
-
Wash Solution 2: 20% Methanol (B129727) in water
-
Elution Solvent: 80% Methanol in water
-
Internal Standard (e.g., C17:0-CoA)
Procedure:
-
Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Extraction: Add 2 mL of Extraction Solvent to the homogenate, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 2 mL of Wash Solution 1 and 2 mL of Wash Solution 2.
-
Elution: Elute the acyl-CoAs with 1 mL of Elution Solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in an appropriate volume of the initial LC mobile phase.
Protocol 2: LC-MS/MS Method for 3-Hydroxy-Acyl-CoAs
This protocol provides a starting point for the development of an LC-MS/MS method for this compound, based on methods for similar 3-hydroxy-acyl-CoAs.[4]
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v)
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-90% B
-
15-17 min: 90% B
-
17.1-20 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for the precursor ion and a characteristic product ion of this compound. The neutral loss of the phosphopantetheine moiety (m/z 507.1) is a common fragmentation pathway for acyl-CoAs.[5]
-
Collision Energy: Optimize for the specific analyte.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity, which can negatively impact sensitivity and accuracy.
Q2: How do I know if I have an ion suppression problem?
A2: A common method to assess ion suppression is the post-extraction addition experiment. In this experiment, the analyte of interest is spiked into a blank matrix extract and a pure solvent. A lower signal in the matrix extract compared to the pure solvent indicates the presence of ion suppression.
Q3: What are the most common sources of ion suppression in biological samples?
A3: The most common sources of ion suppression in biological samples are salts, phospholipids, and other endogenous metabolites that have a high concentration and can easily ionize.
Q4: Can changing the mobile phase pH help reduce ion suppression?
A4: Yes, adjusting the mobile phase pH can alter the retention time of both the analyte and interfering compounds, potentially leading to better separation and reduced co-elution. For acidic analytes, a lower pH will increase retention on a reversed-phase column, while a higher pH will decrease retention. The opposite is true for basic analytes.[6][7][8] For hydroxylated fatty acyl-CoAs, which are acidic, using a mobile phase with a pH below their pKa can improve retention and separation from early-eluting interferences.
Q5: When should I consider using a different type of LC column?
A5: If optimizing the mobile phase and gradient does not resolve co-elution and ion suppression issues, changing the column chemistry can provide a different selectivity. For example, if you are using a C18 column, you could try a phenyl-hexyl or a pentafluorophenyl (PFP) column to achieve a different separation mechanism. For highly polar analytes, a HILIC column might be more appropriate.
Q6: Is it better to use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for sample cleanup?
A6: Both SPE and LLE can be effective for reducing ion suppression. SPE often provides a cleaner extract and higher recovery for a broad range of analytes, including polar compounds like this compound.[9] LLE is generally simpler and can be effective for less polar compounds. The choice between the two will depend on the specific properties of your analyte and the complexity of your sample matrix. A comparison of the two methods may be necessary to determine the best approach for your specific application.[2][10][11]
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aurorabiomed.com [aurorabiomed.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 11. aurorabiomed.com [aurorabiomed.com]
"stability issues of 3,7-dihydroxydodecanoyl-CoA in solution"
Technical Support Center: 3,7-dihydroxydodecanoyl-CoA
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of long-chain acyl-CoA esters like this compound is primarily influenced by:
-
pH: The thioester bond is susceptible to hydrolysis, especially at alkaline pH.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Enzymatic Degradation: Contaminating enzymes such as thioesterases in your sample can rapidly hydrolyze the molecule.
-
Oxidation: The acyl chain may be susceptible to oxidation, although the hydroxyl groups on this compound may also be targets.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation.
Q2: What is the recommended storage condition for this compound solutions?
For long-term storage, it is recommended to store this compound in an acidic buffer (pH 4-6) at -80°C. For short-term storage (a few hours), keeping the solution on ice is advisable. Avoid storing in basic solutions for any extended period.
Q3: How can I minimize enzymatic degradation of this compound in my experiments?
To minimize enzymatic degradation, ensure that all your reagents and labware are free from contaminating enzymes. Use high-purity water and reagents. If your experimental system involves cell lysates or other biological materials, consider adding a broad-spectrum thioesterase inhibitor.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my this compound in solution, even when stored at 4°C.
-
Possible Cause 1: pH of the solution.
-
Troubleshooting Step: Measure the pH of your solution. If it is neutral or alkaline, the thioester bond is likely undergoing hydrolysis.
-
Solution: Prepare fresh solutions in an acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0).
-
-
Possible Cause 2: Enzymatic degradation.
-
Troubleshooting Step: Prepare a control sample with your buffer and this compound and another sample with the addition of your biological material. Analyze the stability over a short time course. A significantly faster degradation in the presence of biological material points to enzymatic activity.
-
Solution: Purify your protein of interest to remove contaminating thioesterases. Alternatively, include a thioesterase inhibitor cocktail in your reaction.
-
Issue 2: My experimental results are inconsistent, and I suspect my stock solution of this compound is not stable.
-
Possible Cause: Improper storage or handling.
-
Troubleshooting Step: Review your storage and handling procedures. Are you subjecting the stock solution to multiple freeze-thaw cycles? Is it stored at the correct temperature and pH?
-
Solution: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always thaw on ice and keep it cold during experimental setup.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for a generic long-chain acyl-CoA ester based on common knowledge. This data is for illustrative purposes only and must be experimentally verified for this compound.
| Parameter | Condition | Half-life (t½) | Notes |
| pH | pH 4.0 | > 1 week | Increased stability in acidic conditions. |
| pH 7.0 | ~ 24-48 hours | Moderate stability at neutral pH. | |
| pH 8.5 | < 8 hours | Rapid hydrolysis in alkaline conditions. | |
| Temperature | -80°C | > 6 months | Recommended for long-term storage. |
| -20°C | ~ 1-2 months | Suitable for intermediate-term storage. | |
| 4°C | ~ 1-3 days | For short-term storage in an appropriate buffer. | |
| 25°C | < 12 hours | Significant degradation at room temperature. | |
| Freeze-Thaw | 1 cycle | ~ 95% recovery | Minimal degradation. |
| 3 cycles | ~ 80% recovery | Noticeable degradation. | |
| 5 cycles | < 60% recovery | Significant degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol describes a general method to assess the stability of this compound under different conditions.
Materials:
-
This compound
-
Buffers of varying pH (e.g., 50 mM sodium acetate, pH 4.0; 50 mM potassium phosphate, pH 7.0; 50 mM Tris-HCl, pH 8.5)
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
High-purity water
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0).
-
Incubation:
-
For pH stability: Dilute the stock solution to a final concentration of 100 µM in buffers of different pH values.
-
For temperature stability: Incubate aliquots of the 100 µM solution (at a fixed pH) at different temperatures (4°C, 25°C, 37°C).
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample and stop the reaction by adding an equal volume of ice-cold acetonitrile with 0.1% TFA.
-
HPLC Analysis:
-
Inject the samples onto a C18 column.
-
Use a gradient elution method, for example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-95% B over 20 minutes.
-
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) ring of CoA).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation rate and half-life under each condition.
-
Visualizations
Technical Support Center: 3,7-dihydroxydodecanoyl-CoA Extraction
Welcome to the technical support center for the protocol refinement and extraction of 3,7-dihydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am attempting to extract this compound for the first time. Where do I start?
A1: Start with a robust, well-documented method for general long-chain acyl-CoA (LCACoA) extraction and adapt it. A common and effective approach involves tissue homogenization in an acidic buffer, followed by solvent extraction and purification using Solid-Phase Extraction (SPE).[1][2] Due to the two hydroxyl groups on your molecule of interest, its polarity will be higher than a standard C12:0-CoA. This may require optimization of the solvent ratios and SPE wash/elution steps.
Q2: My recovery of this compound is very low. What are the likely causes and how can I troubleshoot this?
A2: Low recovery is a common issue in acyl-CoA extraction.[3] The primary causes are typically:
-
Analyte Degradation: Acyl-CoAs are unstable and susceptible to hydrolysis.[4] Ensure all steps are performed quickly and on ice. Use freshly prepared, ice-cold buffers.
-
Inefficient Extraction: The solvent system may not be optimal for this dihydroxy-metabolite. You may need to adjust the polarity of the extraction solvent. A mixture of acetonitrile (B52724) and isopropanol (B130326) is a good starting point.[5][6]
-
Poor SPE Recovery: Your analyte may be washing off during the loading or washing steps, or not eluting properly. Consider a weaker anion exchange column and carefully optimize the pH and organic content of your wash and elution buffers.[7][8]
-
Incomplete Homogenization: Ensure the tissue is thoroughly disrupted to release the intracellular contents. A glass homogenizer followed by sonication can be effective.[3]
Q3: How can I prevent the degradation of my analyte during the extraction process?
A3: To minimize degradation of acyl-CoAs, adhere to the following principles:
-
Temperature: Keep samples, solutions, and equipment on ice at all times. Perform centrifugation steps in a pre-chilled centrifuge (4°C).[7][8]
-
Speed: Minimize the time between tissue harvesting and the final extraction step.[2]
-
pH: Use an acidic buffer (e.g., KH2PO4 at pH 4.9) for homogenization, as this helps to precipitate proteins and inhibit enzymatic activity.[1][3]
-
Storage: Store the final dried extract at -80°C until analysis. Reconstitute just prior to injection.[9]
Q4: What are the ideal LC-MS/MS parameters for detecting this compound?
A4: For LC-MS/MS analysis, use a reverse-phase C18 or C8 column.[1][3][10] The mobile phases typically consist of an aqueous component with a modifier like ammonium (B1175870) hydroxide (B78521) or formic acid and an organic component like acetonitrile.[3][10] For detection via tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a characteristic neutral loss of 507 amu, corresponding to the 3'-phospho-ADP moiety.[4][11] You should therefore set up a Multiple Reaction Monitoring (MRM) or a neutral loss scan to detect this transition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Analyte Peak | 1. Analyte Degradation | • Work quickly and maintain samples at 4°C or on ice at all times.[7][8]• Use fresh, ice-cold buffers and solvents. |
| 2. Inefficient Extraction | • Ensure complete tissue homogenization.[3]• Optimize the ratio of organic solvents (e.g., acetonitrile, isopropanol) in your extraction mix.[5][6] | |
| 3. Loss during SPE | • Ensure proper conditioning and equilibration of the SPE column.[7][8]• Test a weaker wash buffer or stronger elution buffer. The hydroxyl groups may alter binding affinity. | |
| 4. Incorrect MS/MS Parameters | • Confirm the precursor ion mass for this compound.• Use a neutral loss scan of 507 Da or a precursor ion scan for the fragment at m/z 428 to find your compound.[11][12] | |
| High Variability Between Replicates | 1. Inconsistent Homogenization | • Standardize the homogenization time and technique for all samples. |
| 2. Inconsistent Pipetting | • Use calibrated pipettes, especially for internal standards and solvents.• Be precise during the collection of the supernatant after centrifugation. | |
| 3. Sample Evaporation Issues | • Dry all samples completely and equally under a gentle stream of nitrogen.[7][8]• Reconstitute in a precise, fixed volume. | |
| Poor Chromatographic Peak Shape | 1. Suboptimal Mobile Phase | • Adjust the pH of the mobile phase; long-chain acyl-CoAs can exhibit peak tailing in acidic conditions.[4] An ammonium hydroxide-based mobile phase at high pH may improve peak shape.[10] |
| 2. Column Overloading | • Dilute the sample or inject a smaller volume. | |
| 3. Inappropriate Reconstitution Solvent | • Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion. |
Data Presentation
Table 1: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction Methods
Note: These values serve as a benchmark. The recovery of this compound must be determined empirically.
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% (for various acyl-CoAs) | [5] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [1] |
| Organic Solvent Extraction with SPE | Powdered Rat Liver | 83-90% (for SPE step alone) | [6] |
| Optimized Organic Solvent Extraction | Liver, Brain, Muscle, Adipose | 60-140% (analyte and tissue dependent) | [5] |
Experimental Protocols
Proposed Protocol for this compound Extraction from Tissue
This protocol is adapted from established methods for long-chain acyl-CoAs and is a recommended starting point.[1][3][7]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Homogenizer (e.g., glass Dounce or mechanical)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
SPE conditioning/wash/elution solvents (see below)
-
Nitrogen evaporator
-
LC-MS grade solvents for reconstitution
Procedure:
-
Homogenization:
-
Solvent Extraction:
-
To the homogenate, add 2 mL of an ACN:Isopropanol mixture (e.g., 3:1 v/v).
-
Vortex vigorously for 2-5 minutes.
-
Centrifuge at >1,500 x g for 10 minutes at 4°C.[8]
-
Carefully collect the supernatant, which contains the acyl-CoAs, into a clean tube.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Condition a weak anion exchange SPE column with 3 mL of methanol.[7][8]
-
Equilibration: Equilibrate the column with 3 mL of water.[7][8]
-
Loading: Load the collected supernatant onto the SPE column.
-
Washing: Wash the column with 2.5 mL of 2% formic acid, followed by a second wash with 2.5 mL of methanol.[7][8] This step may need optimization to prevent loss of the more polar this compound.
-
Elution: Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide, followed by a second elution with 2.5 mL of 5% ammonium hydroxide into a clean collection tube.[7][8]
-
-
Sample Concentration:
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low analyte signal.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of 3,7-dihydroxydodecanoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of 3,7-dihydroxydodecanoyl-CoA and other long-chain acyl-CoA species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic resolution challenging?
This compound is a coenzyme A derivative, specifically a long-chain hydroxyacyl-CoA. Its analysis is challenging due to its amphipathic nature, possessing a polar coenzyme A head group and a long, non-polar acyl chain with hydroxyl groups. This structure can lead to several issues in standard reversed-phase high-performance liquid chromatography (HPLC), including peak tailing due to interactions with residual silanols on the column, poor retention on highly aqueous mobile phases, and co-elution with structurally similar lipids.[1][2] The presence of isomers can also complicate separation.[3]
Q2: What are the fundamental principles for improving HPLC peak resolution?
Optimizing peak resolution in HPLC involves adjusting three key factors: retention factor (k), selectivity (α), and column efficiency (N).[4][5]
-
Retention Factor (k): Controls how long an analyte is retained on the column. It is primarily adjusted by changing the mobile phase strength (the ratio of organic solvent to aqueous buffer).[4]
-
Selectivity (α): Describes the separation between two adjacent peaks. It is the most powerful factor for improving resolution and can be influenced by the mobile phase composition, stationary phase chemistry, and temperature.[4]
-
Column Efficiency (N): Relates to the narrowness of the peaks. It can be improved by using longer columns, columns with smaller particle sizes, or by optimizing the flow rate.[4][5]
Q3: What type of HPLC column is generally recommended for acyl-CoA analysis?
Reversed-phase C18 columns are most frequently used for the separation of acyl-CoA species.[6][7][8] These columns provide good retention for the non-polar acyl chains. For very polar analytes that are poorly retained, alternative stationary phases like porous graphitic carbon (Hypercarb) or polar-endcapped columns can be considered.[1]
Q4: Why is mass spectrometry (MS) often paired with HPLC for acyl-CoA analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative estimation of acyl-CoAs, which are often present in low abundance in biological samples.[9][10] MS detection allows for the differentiation of isobaric species (molecules with the same mass) and provides structural information through fragmentation patterns, which is critical for confident identification.[9][10]
Troubleshooting Guides
This section addresses specific chromatographic problems with potential causes and recommended solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Description: Peaks are asymmetrical, with a tail extending to the right (tailing) or a slope on the left (fronting).
| Potential Cause | Recommended Solution |
| Secondary Interactions | Residual silanol (B1196071) groups on the silica-based column interact with the polar CoA moiety, causing peak tailing.[11] |
| Column Overload | Injecting too much sample mass onto the column leads to peak fronting.[12][13] |
| Column Contamination/Degradation | Contaminants from previous injections create active sites, or the stationary phase is degraded (e.g., by high pH).[11][12] |
Problem 2: Poor Resolution or Co-elution of Peaks
Description: Two or more peaks are not fully separated, returning to the baseline.
| Potential Cause | Recommended Solution |
| Insufficient Selectivity (α) | The mobile phase and stationary phase are not providing adequate separation between this compound and other analytes.[4] |
| Insufficient Efficiency (N) | Peaks are too broad, leading to overlap. This can be caused by a suboptimal flow rate or an inappropriate column.[4] |
| Suboptimal Temperature | Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[13] |
Visualized Workflows and Pathways
Troubleshooting Logic for Poor Resolution
The following diagram outlines a systematic approach to diagnosing and solving poor chromatographic resolution.
Caption: A flowchart for troubleshooting poor chromatographic resolution.
General Experimental Workflow for Acyl-CoA Analysis
This diagram illustrates the typical steps involved from sample collection to data analysis for acyl-CoA profiling.
Caption: Standard workflow for LC-MS/MS analysis of acyl-CoAs.
Context: Mitochondrial Fatty Acid β-Oxidation
3-hydroxyacyl-CoA molecules are key intermediates in the mitochondrial beta-oxidation of fatty acids. Understanding this pathway provides context for the biological importance of resolving these molecules.
Caption: Simplified diagram of the fatty acid beta-oxidation spiral.
Experimental Protocols
Protocol: Reversed-Phase HPLC-MS/MS Method for Acyl-CoA Analysis
This protocol provides a starting point for developing a robust method for analyzing this compound. It is based on common practices for long-chain acyl-CoA analysis.[9][10][14]
1. Sample Preparation and Extraction
-
Objective: To extract acyl-CoAs from a biological matrix while preserving their integrity.
-
Procedure:
-
Flash-freeze approximately 30-50 mg of tissue or a cell pellet in liquid nitrogen.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) (KH2PO4, pH 4.9) and 0.5 mL of an ice-cold organic solvent mixture (e.g., acetonitrile:isopropanol:methanol (B129727) 3:1:1).[14] Include an internal standard (e.g., C17:0-CoA) for quantification.[14]
-
Homogenize the sample on ice.
-
Vortex for 2 minutes, then sonicate for 3 minutes in an ice bath.[14]
-
Centrifuge at >15,000 x g for 10 minutes at 4°C.[14]
-
Collect the supernatant for analysis. A solid-phase extraction (SPE) cleanup step may be added here if high levels of interfering substances are present.[6]
-
2. HPLC Configuration and Parameters
-
Objective: To achieve chromatographic separation of the target analyte from other species.
| Parameter | Recommended Starting Condition | Notes for Optimization |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) | For better retention of polar molecules, consider a C8 column or a polar-endcapped C18.[8][14] |
| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) or 0.1% Formic Acid in Water | Buffers are critical for good peak shape. Ammonium acetate is volatile and MS-friendly.[14] |
| Mobile Phase B | Acetonitrile or Methanol (with the same buffer concentration as A) | Acetonitrile often provides sharper peaks, but methanol can offer different selectivity.[4] |
| Flow Rate | 0.3 - 0.5 mL/min | Lower flow rates can improve resolution but increase run time.[13] |
| Column Temperature | 35 - 45°C | Temperature should be stable and optimized; start in the middle of the column's recommended range.[6][13] |
| Injection Volume | 2 - 10 µL | Keep volume low to prevent peak distortion.[13] |
| Gradient Program | Start at a low %B (e.g., 10-20%) for 1-2 min, ramp to a high %B (e.g., 95%) over 10-15 min, hold for 2-3 min, then return to initial conditions and re-equilibrate. | The gradient slope is a critical parameter to adjust for improving separation. A shallower gradient provides better resolution. |
3. Mass Spectrometry Parameters (for a Triple Quadrupole MS)
-
Objective: To selectively detect and quantify the target analyte.
-
Procedure:
-
Ionization Mode: Use Electrospray Ionization (ESI) in positive mode.
-
Analyte Tuning: Infuse a standard of this compound to determine the precursor ion ([M+H]+) and optimize fragmentation to find the most intense and stable product ions. Acyl-CoAs often show a characteristic neutral loss of 507 Da.[10]
-
MRM Transitions: Set up Multiple Reaction Monitoring (MRM) transitions for your target analyte and internal standard.
-
Example Precursor Ion for this compound (C33H58N7O19P3S): [M+H]+ ≈ 982.8 g/mol [15]
-
Example Product Ions: Monitor the specific fragments determined during tuning.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to maximize signal intensity for your analyte.
-
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Human Metabolome Database: Showing metabocard for 3-Oxododecanoyl-CoA (HMDB0003937) [hmdb.ca]
- 3. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
"minimizing degradation of 3,7-dihydroxydodecanoyl-CoA during sample preparation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,7-dihydroxydodecanoyl-CoA. The following information is designed to help minimize degradation during sample preparation and ensure accurate analysis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the extraction, handling, and analysis of this compound.
Q1: I am observing low or no signal for this compound in my LC-MS/MS analysis. What are the potential causes?
A1: Low or no signal can stem from several factors throughout the sample preparation and analysis workflow. Consider the following possibilities:
-
Degradation During Sample Collection and Storage: this compound, like other long-chain acyl-CoAs, is susceptible to both enzymatic and chemical degradation. Immediate processing of fresh tissue or rapid freezing in liquid nitrogen is crucial. For cells, quenching metabolic activity with cold methanol (B129727) or another suitable solvent is a critical first step. Samples should be stored at -80°C until extraction.
-
Inefficient Extraction: The choice of extraction method and solvents is critical for recovery. A common issue is incomplete cell lysis or inefficient partitioning of the analyte into the extraction solvent.
-
Suboptimal LC-MS/MS Conditions: Poor chromatographic resolution, ion suppression from co-eluting matrix components, or incorrect mass transition settings can all lead to a weak signal.
Q2: My results for this compound concentrations are highly variable between replicate samples. What could be causing this?
A2: High variability is often a sign of inconsistent sample handling and preparation. Key areas to investigate include:
-
Inconsistent Homogenization: Ensure that tissue or cell pellets are homogenized uniformly to guarantee consistent extraction efficiency across all samples.
-
Temperature Fluctuations: Maintaining a consistently low temperature (on ice or at 4°C) throughout the extraction process is vital to minimize enzymatic degradation.
-
Pipetting Errors: Given the low abundance of many acyl-CoAs, precision in pipetting all reagents, especially the internal standard, is paramount.
-
Time Delays: Process all samples in a batch as consistently and rapidly as possible. Delays between samples can introduce variability due to degradation.
Q3: I am concerned about the chemical stability of this compound in my extraction and reconstitution solvents. What are the best practices?
A3: Acyl-CoAs are known to be unstable in aqueous solutions, particularly at neutral or alkaline pH.[1] To enhance stability:
-
pH Control: Acidic conditions generally improve the stability of acyl-CoAs. Using buffers with a pH around 4.9 for homogenization is a common practice.[2]
-
Solvent Choice: Reconstituting the final dried extract in a solvent containing a higher percentage of organic solvent (e.g., 50% methanol or acetonitrile) can improve stability compared to purely aqueous solutions. Some studies have shown that ammonium (B1175870) acetate (B1210297) buffered solvents at neutral pH can also stabilize many acyl-CoA compounds.
-
Minimize Time in Solution: Analyze samples as soon as possible after reconstitution. If there is a delay, keep the samples in the autosampler at a low temperature (e.g., 4°C).
Q4: How can I be sure that the degradation of this compound is not occurring after extraction and during analysis?
A4: To assess post-extraction stability, you can perform a simple experiment:
-
Pool a small aliquot from several of your sample extracts.
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Inject this pooled sample onto the LC-MS/MS system at regular intervals (e.g., every 2-4 hours) over the course of a typical analytical run.
-
Monitor the peak area of this compound and the internal standard over time. A significant decrease in the analyte peak area relative to the internal standard would indicate degradation in the autosampler.
Quantitative Data Summary
The following tables summarize quantitative data relevant to the extraction and analysis of long-chain acyl-CoAs. Note that data specific to this compound is limited; therefore, data for other long-chain acyl-CoAs are provided as a reference.
Table 1: Recovery Rates of Long-Chain Acyl-CoA Extraction Methods
| Extraction Method | Tissue/Cell Type | Analyte(s) | Reported Recovery Rate (%) | Reference |
| Solvent Extraction with SPE | Rat Liver | Various Acyl-CoAs | 93-104 | [3] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | Long-Chain Acyl-CoAs | 70-80 | [2] |
| Acetonitrile/Isopropanol (B130326) Extraction with SPE | Rat Liver | Acetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, Arachidonyl-CoA | 83-90 (SPE step) | [3] |
| Acetonitrile/Isopropanol Extraction | Rat Liver | Acetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, Arachidonyl-CoA | 93-104 (Extraction step) | [3] |
Table 2: Stability of Acyl-CoAs in Different Solvents
| Solvent | Temperature | Duration | Degradation Notes | Reference |
| 50 mM Ammonium Acetate (pH 6.8) | 4°C | 9 hours | Most acyl-CoAs showed less than 30% degradation. | |
| Methanol | 4°C | 24 hours | Generally good stability. | [1] |
| 50% Methanol/50% 50 mM Ammonium Acetate (pH 7) | 4°C | 24 hours | Stable for many acyl-CoAs. | [1] |
| Water | 4°C | 24 hours | Significant degradation observed for some acyl-CoAs. | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for tissues such as the liver, heart, and muscle.[2][3]
Materials:
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Frozen tissue sample
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Liquid nitrogen
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Glass homogenizer
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100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
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Acetonitrile (ACN), ice-cold
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Isopropanol, ice-cold
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Saturated Ammonium Sulfate ((NH4)2SO4), ice-cold
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Internal Standard (e.g., Heptadecanoyl-CoA)
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Centrifuge capable of 4°C and at least 2,000 x g
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Nitrogen evaporator or vacuum concentrator
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Reconstitution solvent (e.g., 50% methanol in water)
Procedure:
-
Sample Preparation: Weigh approximately 50-100 mg of frozen tissue. Keep the tissue frozen on dry ice.
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Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue and 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly until no visible tissue fragments remain.
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Solvent Addition: Add 1 mL of ice-cold isopropanol to the homogenate and homogenize again.
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Extraction: Transfer the homogenate to a centrifuge tube. Add 0.125 mL of saturated (NH4)2SO4 and 2.0 mL of acetonitrile. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper organic phase, which contains the acyl-CoAs, and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
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Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent for LC-MS/MS analysis.
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is a general method for extracting acyl-CoAs from adherent or suspension cells.
Materials:
-
Cultured cells (adherent or in suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 4°C
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water)
Procedure:
-
Cell Washing:
-
Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolic Quenching and Lysis:
-
Adherent cells: After the final PBS wash, add 1 mL of ice-cold methanol containing the internal standard directly to the plate. Scrape the cells and collect the cell lysate.
-
Suspension cells: After the final PBS wash, resuspend the cell pellet in 1 mL of ice-cold methanol containing the internal standard.
-
-
Homogenization: Vortex the cell lysate vigorously for 1 minute.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the analysis of this compound.
Caption: Workflow for the extraction of this compound.
Caption: Potential degradation pathways for this compound.
References
"enhancing the sensitivity of 3,7-dihydroxydodecanoyl-CoA detection"
Welcome to the technical support center for the analysis of 3,7-dihydroxydodecanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the sensitivity of their detection methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the sensitive detection of this compound?
A1: The most common and sensitive method for the quantification of acyl-CoAs, including hydroxylated species like this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for detecting low-abundance endogenous molecules.
Q2: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A2: When experiencing a complete loss of signal, it's crucial to systematically isolate the problem. Start by confirming that the mass spectrometer is functioning correctly by infusing a known, stable compound to check for a response. Prepare fresh standards and mobile phases to eliminate the possibility of degradation or contamination. Ensure all instrument parameters, such as voltages and gas flows, are set correctly and that you have a stable electrospray.[1]
Q3: What are the common causes of low signal intensity for acyl-CoA compounds in LC-MS?
A3: Low signal intensity for acyl-CoAs can stem from several factors:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions.[1]
-
Inefficient Ionization: The ionization efficiency of acyl-CoAs can be influenced by the mobile phase composition and the presence of co-eluting matrix components.[1]
-
Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can lead to poor sensitivity.[1]
-
Poor Chromatographic Peak Shape: Co-elution with other endogenous species can lead to ion suppression.[2]
Q4: How can I improve the ionization efficiency of this compound?
A4: For acyl-CoAs, positive mode electrospray ionization (ESI) is often more efficient.[3] The composition of the mobile phase is also critical. The use of ion-pairing agents or modifiers like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) can improve ionization.[2][4] For hydroxyl-containing metabolites, chemical derivatization is a technique used to improve ionizability and chromatographic properties.[5] A post-column derivatization method using 2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII) has been shown to enhance the detection sensitivity of hydroxyl metabolites.[5]
Q5: What type of chromatography is best suited for this compound?
A5: Reversed-phase chromatography is commonly used for the separation of acyl-CoAs.[4][6] A C8 or C18 column can be effective. To improve the retention and separation of these polar molecules, ion-pairing chromatography is often employed.
Troubleshooting Guides
Guide 1: Low or No Signal Intensity
This guide provides a step-by-step approach to diagnosing and resolving low or no signal for this compound.
Step 1: Verify Instrument Performance
-
Action: Infuse a known, stable compound with a similar m/z range to ensure the mass spectrometer is functioning correctly.
-
Expected Outcome: A stable and strong signal for the test compound. If not, the issue is with the instrument itself.
Step 2: Check Standard and Sample Integrity
-
Action: Prepare a fresh stock solution of your this compound standard. Acyl-CoAs are unstable in aqueous solutions and can hydrolyze.[2]
-
Expected Outcome: Signal is restored with the fresh standard.
Step 3: Optimize Mass Spectrometry Parameters
-
Action: Infuse the fresh standard directly into the mass spectrometer to optimize the precursor and product ions, collision energy, and other source parameters like desolvation temperature and gas flows.[1]
-
Expected Outcome: A stable and optimized signal for the parent and fragment ions.
Step 4: Evaluate Chromatographic Conditions
-
Action: If a signal is present with direct infusion but not with LC-MS, the issue may be with the chromatography.
-
Ensure the mobile phase composition is appropriate. Consider adjusting the pH or the concentration of the ion-pairing agent.
-
Check for column degradation or blockage.
-
-
Expected Outcome: A detectable peak at the expected retention time.
Step 5: Address Matrix Effects
-
Action: If the signal is low in biological samples but strong for standards, matrix effects could be the cause.
-
Improve sample clean-up procedures. Solid-phase extraction (SPE) can be effective.
-
Dilute the sample to reduce the concentration of interfering matrix components.
-
-
Expected Outcome: Improved signal-to-noise ratio for the analyte in biological samples.
Guide 2: Poor Peak Shape and High Background Noise
Step 1: Optimize Chromatographic Separation
-
Action: A good separation is crucial to reduce ion suppression from co-eluting species.[2]
-
Adjust the gradient profile of your liquid chromatography method.
-
Experiment with different ion-pairing agents and concentrations.
-
-
Expected Outcome: Symmetrical and well-defined chromatographic peaks.
Step 2: Clean the Ion Source
-
Action: A contaminated ion source can lead to high background noise. Follow the manufacturer's protocol for cleaning the ion source.
-
Expected Outcome: A significant reduction in background noise.
Step 3: Check Mobile Phase Purity
-
Action: Use high-purity solvents and additives (LC-MS grade). Contaminants in the mobile phase can cause high background.
-
Expected Outcome: Lower baseline noise.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of acyl-CoAs using LC-MS/MS, which can serve as a benchmark for developing a method for this compound.
Table 1: Inter- and Intra-Assay Precision for Long-Chain Fatty Acyl-CoAs [4]
| Analyte | Inter-Assay CV (%) | Intra-Assay CV (%) |
| C18:1-CoA | 5-6 | 5 |
| C16-CoA | 5-6 | 10 |
Table 2: Linearity of Detection for Acyl-CoAs
| Analyte | Concentration Range | R² |
| Short-Chain Acyl-CoAs | Wide | >0.99 |
| Long-Chain Acyl-CoAs | Wide | >0.99 |
Calibration curves are typically fitted by linear regression with 1/x weighting.[3]
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Tissues
This protocol is a general guideline and may require optimization for your specific sample type.
-
Tissue Homogenization: Homogenize approximately 250 mg of powdered frozen tissue in 4 mL of an ice-cold extraction buffer (e.g., methanol/water 1:1 containing 5% acetic acid).[1]
-
Internal Standard Spiking: Spike the homogenate with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an acyl-CoA with a different chain length not present in the sample).
-
Protein Precipitation: Add a protein precipitation agent, such as a final concentration of 2.5% sulfosalicylic acid (SSA), and vortex thoroughly.[3]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion. Acyl-CoAs typically show a characteristic fragmentation pattern involving the cleavage at the 3'-phosphate-adenosine-5'-diphosphate.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yields in the enzymatic synthesis of 3-hydroxyacyl-CoAs"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of 3-hydroxyacyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: My overall yield of 3-hydroxyacyl-CoA is significantly lower than expected. What are the primary areas to investigate?
Low yields in the two-step enzymatic synthesis of 3-hydroxyacyl-CoAs can arise from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Enzyme Activity and Stability: Ensure both Glutaconate CoA-transferase (GctAB) and Enoyl-CoA Hydratase (ECHS1) are active and stable under your reaction conditions.
-
Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for both enzymes in the coupled reaction.
-
Substrate and Cofactor Quality and Concentration: Confirm the purity and concentrations of your 2,3-enoyl free acid, Acetyl-CoA, and Coenzyme A.
-
Product Degradation: The 3-hydroxyacyl-CoA product may be unstable and susceptible to degradation during the reaction or purification process.
-
Purification Efficiency: Significant loss of product can occur during the purification steps.
Q2: How can I assess the activity of the individual enzymes in my two-step synthesis?
To identify a problematic enzyme, it is advisable to perform individual enzyme assays.
-
Glutaconate CoA-transferase (GctAB) Assay: This can be monitored by measuring the formation of the enoyl-acyl-CoA intermediate from the 2,3-enoyl free acid and acetyl-CoA. The product can be detected and quantified by HPLC.
-
Enoyl-CoA Hydratase (ECHS1) Assay: The activity of ECHS1 can be determined by monitoring the hydration of a model substrate, such as crotonyl-CoA, by observing the decrease in absorbance at 263 nm.[1]
Q3: My individual enzyme assays show good activity, but the coupled reaction yield is still low. What should I investigate next?
If both enzymes are active individually, the problem likely lies in the conditions of the coupled reaction or the stability of the intermediate and final products.
-
Sub-optimal Coupled Reaction Conditions: The optimal conditions for each enzyme may not be identical. A compromise in buffer composition, pH, and temperature is often necessary for a one-pot synthesis. It is crucial to ensure the chosen conditions support reasonable activity for both enzymes.
-
Intermediate Instability: The enoyl-acyl-CoA intermediate produced by GctAB might be unstable under the reaction conditions and could degrade before it is converted by ECHS1.
-
Product Inhibition: High concentrations of the final 3-hydroxyacyl-CoA product or the acetate (B1210297) by-product from the first reaction may inhibit one or both enzymes.
Q4: What are the best practices for handling and storing Coenzyme A and its derivatives to prevent degradation?
Coenzyme A (CoA) and its thioester derivatives are susceptible to degradation.
-
pH Stability: Aqueous solutions of CoA are unstable above pH 8.[2] It is recommended to prepare and store stock solutions at a pH between 2 and 6.[2]
-
Temperature Stability: While CoA salts are relatively stable for several months at various temperatures, the free acid form can degrade by about 5% after 6 months at -20°C.[2] For long-term storage, it is best to store CoA solutions frozen.
-
Oxidation: The primary route of CoA inactivation is likely air oxidation to form CoA disulfides.[2] It is advisable to degas solutions and store them under an inert atmosphere where possible.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is often the most critical issue and points to a fundamental problem with the reaction setup.
| Possible Cause | Recommended Action |
| Inactive Enzyme(s) | - Verify the activity of each enzyme using individual assays with known substrates. - Check for proper protein folding and storage conditions. Avoid repeated freeze-thaw cycles. - Express and purify fresh batches of enzymes if necessary. |
| Incorrect Reaction Buffer | - Ensure the buffer composition, pH, and ionic strength are within the optimal range for both enzymes. A common starting point is a phosphate (B84403) or Tris-HCl buffer at a pH between 7.0 and 8.0. - Verify the pH of the final reaction mixture. |
| Degraded Substrates or Cofactors | - Use high-purity 2,3-enoyl free acid, Acetyl-CoA, and Coenzyme A. - Prepare fresh stock solutions of CoA and store them appropriately (frozen at pH 2-6).[2] - Confirm the concentrations of your stock solutions. |
| Presence of Inhibitors | - Ensure all reagents and labware are free from contaminants, such as heavy metals, which can inhibit enzyme activity. - If using crude enzyme preparations, consider purifying the enzymes to remove potential inhibitors. |
Issue 2: Low Yields Despite Some Product Formation
This suggests that the reaction is proceeding but is inefficient.
| Possible Cause | Recommended Action |
| Sub-optimal Reaction Conditions | - Perform a matrix optimization of key parameters, including pH (e.g., 6.5-8.5), temperature (e.g., 25-37°C), and enzyme concentrations. - Titrate the concentrations of each enzyme to find the optimal ratio for the coupled reaction. |
| Substrate or Product Inhibition | - Run the reaction at different initial substrate concentrations to check for substrate inhibition. - Consider in-situ product removal strategies if product inhibition is suspected. |
| Instability of Intermediate or Product | - Analyze the reaction mixture at different time points by HPLC to monitor the concentrations of the substrate, intermediate, and product to identify any degradation. - If the product is unstable, consider shortening the reaction time or performing the reaction at a lower temperature. |
| Losses During Purification | - Optimize the purification protocol. For HPLC, this includes the choice of column, mobile phase gradient, and fraction collection parameters. - Perform a recovery analysis to quantify losses at each stage of the purification process. |
Data Presentation
Table 1: Typical Reaction Conditions for Two-Step Enzymatic Synthesis of 3-Hydroxyacyl-CoAs
| Parameter | Glutaconate CoA-transferase (Step 1) | Enoyl-CoA Hydratase (Step 2) | Coupled Reaction (Typical) |
| Enzyme | Glutaconate CoA-transferase (GctAB) | Short-Chain Enoyl-CoA Hydratase (ECHS1) | GctAB and ECHS1 |
| Substrates | 2,3-enoyl free acid, Acetyl-CoA | Enoyl-acyl-CoA | 2,3-enoyl free acid, Acetyl-CoA |
| pH | 7.0 - 8.5 | 7.0 - 8.5 | 7.5 - 8.0 |
| Temperature | 25 - 37 °C | 25 - 37 °C | 30 - 37 °C |
| Buffer | Tris-HCl, Potassium Phosphate | Tris-HCl, Potassium Phosphate | 50-100 mM Tris-HCl or Potassium Phosphate |
| Key Cofactors/Ions | Mg²⁺ (typically 5-10 mM) | None | Mg²⁺ (5-10 mM) |
| Typical Substrate Conc. | 0.1 - 1 mM | 0.1 - 1 mM | 0.5 - 2 mM |
| Typical Enzyme Conc. | 1 - 10 µM | 1 - 10 µM | 1 - 10 µM each |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km | Vmax or kcat | Reference |
| Glutaconate CoA-transferase (Acidaminococcus fermentans) | Glutaconate | ~0.3 mM | ~140 s⁻¹ (for CoA transfer) | [3] |
| Acrylate | ~1.5 mM | - | [4] | |
| Short-Chain Enoyl-CoA Hydratase (ECHS1) (Human) | Crotonyl-CoA | 863 nM (KD) | - | [5] |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of a Short-Chain 3-Hydroxyacyl-CoA
This protocol is a general guideline for the synthesis of a short-chain 3-hydroxyacyl-CoA, such as 3-hydroxybutyryl-CoA, from crotonic acid.
Materials:
-
Recombinant Glutaconate CoA-transferase (GctAB)
-
Recombinant Short-Chain Enoyl-CoA Hydratase (ECHS1)
-
Crotonic acid (2,3-butenoic acid)
-
Acetyl-CoA
-
Coenzyme A (free acid or lithium salt)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Magnesium chloride (MgCl₂) (1 M)
-
Dithiothreitol (DTT) (1 M)
-
HPLC system with a C18 column for analysis and purification
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
1 mM DTT
-
2 mM Crotonic acid
-
1 mM Acetyl-CoA
-
5-10 µM GctAB
-
5-10 µM ECHS1
-
-
Reaction Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying the mixture with formic acid to a final concentration of 1%.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture at high speed to pellet the precipitated enzymes. Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.
Protocol 2: HPLC Purification of 3-Hydroxyacyl-CoA
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Sample Injection: Inject the filtered supernatant from the enzymatic reaction.
-
Gradient Elution: Elute the compounds using a linear gradient, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
-
Detection and Fraction Collection: Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA). Collect the fractions corresponding to the 3-hydroxyacyl-CoA peak.
-
Product Recovery: Pool the collected fractions and lyophilize to obtain the purified 3-hydroxyacyl-CoA.
Protocol 3: Quantification of 3-Hydroxyacyl-CoA
The concentration of the purified 3-hydroxyacyl-CoA can be determined spectrophotometrically using the molar extinction coefficient of the adenine moiety of Coenzyme A (ε₂₆₀ = 16,400 M⁻¹cm⁻¹) or by using Ellman's reagent to quantify the free sulfhydryl group after hydrolysis.[1][6][7]
Visualizations
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. WO2016069929A1 - Biosynthesis of products from 1-carbon compounds - Google Patents [patents.google.com]
- 3. Conversion of glutaconate CoA-transferase from Acidaminococcus fermentans into an acyl-CoA hydrolase by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Technical Support Center: Optimization of Bacterial Culture Conditions for 3,7-Dihydroxydodecanoyl-CoA Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of bacterial culture conditions for the production of 3,7-dihydroxydodecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for this compound in bacteria?
A1: The biosynthesis of this compound is not a naturally common pathway in most bacteria and typically requires metabolic engineering. A plausible engineered pathway involves the interception of the fatty acid biosynthesis pathway to generate dodecanoyl-CoA, followed by two hydroxylation steps. The 3-hydroxy position can be introduced by enzymes involved in polyhydroxyalkanoate (PHA) biosynthesis or via the β-oxidation pathway. The 7-hydroxy position would likely require a specific fatty acid hydroxylase, such as a cytochrome P450 monooxygenase, engineered to act on the C7 position of the fatty acid chain.
Q2: Which bacterial hosts are suitable for producing this compound?
A2: Escherichia coli and Pseudomonas species are common choices for producing hydroxylated fatty acids. E. coli is well-characterized genetically and has numerous tools for metabolic engineering.[1][2] Pseudomonas species are also suitable, particularly as some strains naturally produce medium-chain-length PHAs and possess various hydroxylase enzymes.[3]
Q3: What are the key factors influencing the yield of this compound?
A3: Key factors include the expression and activity of the biosynthetic enzymes (thioesterases, hydroxylases), the availability of precursors (dodecanoyl-CoA and cofactors like NADPH), the culture medium composition, and physical parameters such as temperature, pH, and aeration.[4]
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Suggested Solution |
| Insufficient Precursor (Dodecanoyl-CoA) | - Overexpress key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACCase). - Co-express a thioesterase specific for C12 fatty acids to increase the pool of dodecanoic acid, which can then be activated to dodecanoyl-CoA. - Block competing pathways, such as the initial steps of β-oxidation by deleting genes like fadD in E. coli.[1] |
| Low Hydroxylase Activity | - Optimize codon usage of the hydroxylase genes for the expression host. - Screen for more active hydroxylase enzymes from different microbial sources. - Engineer the hydroxylase for improved activity and specificity. - Ensure adequate cofactor (e.g., NADPH for P450s) availability by overexpressing genes in cofactor regeneration pathways. |
| Suboptimal Culture Conditions | - Optimize culture temperature, as hydroxylase activity can be temperature-sensitive. A common range to test is 25-37°C.[5] - Maintain optimal pH, typically between 6.0 and 8.0, depending on the bacterial strain and enzyme stability. - Optimize aeration and agitation to ensure sufficient oxygen supply, which is critical for hydroxylase function. |
| Product Degradation | - Knock out genes involved in the β-oxidation pathway to prevent the degradation of the final product. |
| Toxicity of the Product | - Implement in situ product removal strategies, such as adding a solvent overlay to the culture to extract the product as it is produced. |
Accumulation of Intermediates (e.g., 3-hydroxydodecanoyl-CoA or 7-hydroxydodecanoyl-CoA)
| Potential Cause | Suggested Solution |
| Bottleneck at one of the hydroxylation steps | - If 3-hydroxydodecanoyl-CoA accumulates, increase the expression or use a more active C7-hydroxylase. - If 7-hydroxydodecanoyl-CoA accumulates, enhance the activity of the C3-hydroxylation step. - Balance the expression levels of the two hydroxylases using inducible promoters with different strengths. |
| Incorrect order of hydroxylation | - Experiment with expressing the hydroxylases in a different order or as a fusion protein to facilitate substrate channeling. |
Experimental Protocols
Protocol 1: Optimization of Culture Medium Composition
This protocol uses a one-factor-at-a-time (OFAT) approach to optimize the carbon and nitrogen sources in the culture medium.
-
Prepare a baseline minimal medium (e.g., M9 medium) supplemented with a starting concentration of a carbon source (e.g., 20 g/L glucose) and a nitrogen source (e.g., 5 g/L ammonium (B1175870) chloride).
-
Carbon Source Optimization:
-
Set up parallel cultures with varying concentrations of the primary carbon source (e.g., 10, 20, 30, 40 g/L glucose).
-
Test alternative carbon sources such as glycerol (B35011) or fatty acids, if compatible with your strain.
-
-
Nitrogen Source Optimization:
-
Using the optimal carbon source concentration, set up cultures with different nitrogen sources (e.g., ammonium sulfate, yeast extract, peptone) at various concentrations.
-
-
Cultivation:
-
Inoculate the media with a fresh overnight culture of the production strain.
-
Incubate at the standard temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a defined period (e.g., 48-72 hours).
-
-
Analysis:
-
Measure cell density (OD600).
-
Extract and quantify the concentration of this compound using LC-MS or a similar analytical technique.
-
Protocol 2: Optimization of Induction Conditions for Recombinant Protein Expression
This protocol is for optimizing the expression of the biosynthetic pathway enzymes under the control of an inducible promoter (e.g., lac promoter).
-
Prepare a suitable rich medium (e.g., LB or TB) to support good cell growth.
-
Inoculate with an overnight culture and grow to a specific optical density (e.g., OD600 of 0.6-0.8).
-
Inducer Concentration:
-
Divide the culture into aliquots and add different concentrations of the inducer (e.g., 0.1, 0.5, 1.0 mM IPTG).
-
-
Induction Temperature:
-
For each inducer concentration, test different post-induction temperatures (e.g., 18°C, 25°C, 30°C). Lower temperatures can improve protein solubility and activity.
-
-
Induction Time:
-
Take samples at various time points post-induction (e.g., 12, 24, 36, 48 hours).
-
-
Analysis:
-
Measure cell density and product concentration at each time point.
-
Analyze protein expression levels using SDS-PAGE.
-
Data Presentation
Table 1: Effect of Temperature on this compound Production
| Temperature (°C) | Cell Density (OD600) | Product Titer (mg/L) | Specific Productivity (mg/L/OD600) |
| 25 | 8.5 | 150 | 17.6 |
| 30 | 10.2 | 120 | 11.8 |
| 37 | 12.1 | 75 | 6.2 |
Table 2: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Cell Density (OD600) | Product Titer (mg/L) | Yield (mg product/g carbon source) |
| Glucose | 10.5 | 135 | 6.75 |
| Glycerol | 9.8 | 160 | 8.0 |
| Dodecanoic Acid (2 g/L) | 7.2 | 210 | 105 |
Visualizations
Caption: Hypothetical biosynthetic pathway for this compound.
Caption: General experimental workflow for production optimization.
Caption: Troubleshooting logic flow for low product yield.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Fatty Acid De Novo Biosynthesis in Polyhydroxyalkanoic Acid (PHA) and Rhamnolipid Synthesis by Pseudomonads: Establishment of the Transacylase (PhaG)-Mediated Pathway for PHA Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]
- 5. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]
"improving the recovery of 3,7-dihydroxydodecanoyl-CoA from complex matrices"
Welcome to the technical support center for optimizing the recovery of 3,7-dihydroxydodecanoyl-CoA from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of this compound?
A1: The recovery of this compound, a long-chain acyl-CoA, is primarily influenced by several critical factors:
-
Sample Handling and Storage: Due to their inherent instability, immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided.
-
Extraction Method: The choice of extraction solvent and methodology is crucial. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[1]
-
Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. Working quickly on ice and using appropriate buffers are essential to preserve the integrity of the analyte throughout the extraction process.[1] The hydroxyl groups on this compound may increase its polarity compared to other long-chain acyl-CoAs, potentially influencing solvent choice.
Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?
A2: Low recovery of this compound can stem from several issues. Refer to the troubleshooting guide below for potential causes and solutions.
Q3: What is the recommended method for storing biological samples to ensure the stability of this compound?
A3: For optimal stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[1] This minimizes enzymatic and chemical degradation of acyl-CoAs.
Q4: Can you provide a general protocol for the extraction of this compound from tissue samples?
A4: A widely used protocol that combines solvent extraction with solid-phase extraction for improved purity and recovery is detailed in the Experimental Protocols section. This protocol is adapted from established methods for long-chain acyl-CoAs and should be suitable for this compound.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Sample Degradation | Ensure rapid quenching of metabolic activity, keep samples on ice throughout preparation, and store extracts as dry pellets at -80°C.[3] Reconstitute just prior to analysis in a non-aqueous or buffered solvent.[3][4] |
| Inefficient Extraction | The choice of extraction solvent is critical. An 80% methanol (B129727) solution has been shown to yield high MS intensities for acyl-CoAs.[5] Avoid strong acids in the primary extraction solvent.[5] | |
| Poor Recovery from Solid-Phase Extraction (SPE) | SPE can lead to the loss of more hydrophilic acyl-CoAs.[3] Given the hydroxyl groups of this compound, ensure the SPE cartridge and elution method are optimized for a potentially more polar long-chain acyl-CoA. | |
| Poor Chromatographic Peak Shape | Analyte Adsorption | The phosphate (B84403) groups on acyl-CoAs can interact with metal surfaces in the HPLC system. Using a PEEK or other metal-free system can mitigate this. |
| Inappropriate Mobile Phase | Optimization of the mobile phase is crucial. For long-chain acyl-CoAs, a C18 reversed-phase column with a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or potassium phosphate) is often used.[6][7] | |
| Inaccurate or Imprecise Quantification | Matrix Effects | Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[3] |
| Lack of a Suitable Internal Standard | Use a stable isotope-labeled internal standard if available. If not, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) is a good alternative as it is not typically present in biological samples.[3] |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates for various long-chain acyl-CoAs using different methodologies, which can serve as a benchmark for optimizing the recovery of this compound.
| Acyl-CoA Species | Matrix | Extraction Method | Average Recovery (%) |
| Acetyl-CoA (Short Chain) | Rat Liver | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 85-95%[8] |
| Octanoyl-CoA (Medium Chain) | Rat Liver | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 88-92%[8] |
| Palmitoyl-CoA (Long Chain) | Rat Liver | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 85-90%[8] |
| Oleoyl-CoA (Long Chain) | Rat Liver | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 85-90%[8] |
| Arachidonyl-CoA (Long Chain) | Rat Liver | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 83-88%[8] |
| General Long-Chain Acyl-CoAs | Various Tissues | Solid-Phase Extraction (Oligonucleotide) | 70-80%[6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoAs and is suitable for various tissue types.[1][8]
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol (Isopropanol)
-
Weak anion exchange solid-phase extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel)
-
Methanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.[6]
-
In a pre-chilled glass homogenizer, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[8]
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[8]
-
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the weak anion exchange SPE column with an appropriate solvent (refer to manufacturer's instructions).
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with a suitable wash solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column using an appropriate elution solution (e.g., a mixture of methanol and ammonium formate).[2]
-
-
Sample Concentration:
Visualizations
Caption: Experimental workflow for the recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Method Development for Separating Isomers of Dihydroxydodecanoyl-CoA
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on developing and troubleshooting methods for the separation of dihydroxydodecanoyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of dihydroxydodecanoyl-CoA?
A1: Dihydroxydodecanoyl-CoA presents a significant analytical challenge due to the presence of multiple stereocenters and the physicochemical properties of the coenzyme A moiety. The main difficulties include:
-
Stereoisomers: The molecule contains chiral centers at the hydroxylated positions, leading to the presence of enantiomers and diastereomers, which have very similar physical and chemical properties.
-
Structural Similarity: The isomers are structurally very similar, making them difficult to resolve with standard chromatographic techniques.
-
Polarity: The coenzyme A portion of the molecule is highly polar, while the acyl chain is nonpolar, creating a molecule with amphipathic character that can behave unpredictably in chromatographic systems.
-
Stability: Acyl-CoA thioesters can be susceptible to hydrolysis, requiring careful sample handling and preparation.
Q2: Which analytical techniques are most suitable for separating dihydroxydodecanoyl-CoA isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the most effective techniques.[1][2] Chiral chromatography is essential for resolving enantiomers. Supercritical Fluid Chromatography (SFC) can also be a powerful alternative for chiral separations.[3]
Q3: How do I choose the right HPLC column for this separation?
A3: The choice of column is critical and depends on the specific isomers you are trying to separate:
-
For Diastereomers: A high-resolution reversed-phase column (e.g., C18) may provide sufficient selectivity.
-
For Enantiomers: A Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are a good starting point as they are versatile and effective for a wide range of chiral compounds, including hydroxylated fatty acids.[4] Pirkle-type CSPs can also be effective.[4]
Q4: What are the key considerations for sample preparation?
A4: Proper sample preparation is crucial for successful analysis of acyl-CoAs. Key steps include:
-
Rapid Quenching: Metabolic activity should be quenched immediately to prevent changes in acyl-CoA levels. This is often done using cold solutions.
-
Extraction: A common method involves extraction with an organic solvent mixture, such as acetonitrile/methanol/water, to precipitate proteins and extract the acyl-CoAs.[5] Solid-phase extraction (SPE) can be used for further purification and concentration.[1][6]
-
Deproteinization: It is essential to remove proteins, which can interfere with the analysis. This can be achieved through precipitation with acids like perchloric acid or sulfosalicylic acid, or with organic solvents.[1][6]
Troubleshooting Guides
This section addresses specific issues that may arise during method development for the separation of dihydroxydodecanoyl-CoA isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution Between Isomers | 1. Inappropriate stationary phase. 2. Suboptimal mobile phase composition. 3. Flow rate is too high. 4. Inappropriate column temperature. | 1. Select a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns are a good first choice.[4] 2. Optimize the mobile phase. For reversed-phase, adjust the organic modifier (acetonitrile or methanol) and the pH. For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol).[7] 3. Reduce the flow rate. Chiral separations often benefit from lower flow rates.[7] 4. Screen different temperatures. Temperature can significantly impact chiral recognition.[7] |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., with residual silanols). 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Add a mobile phase modifier. For basic analytes, adding a small amount of a basic modifier like diethylamine (B46881) can improve peak shape. For acidic analytes, an acidic modifier like formic or acetic acid can be beneficial. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase whenever possible. |
| Low Sensitivity / Poor Peak Intensity | 1. Inefficient ionization in the mass spectrometer. 2. Sample degradation. 3. Insufficient sample concentration. | 1. Optimize MS parameters. Adjust source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase is compatible with efficient ionization. 2. Ensure proper sample handling and storage. Keep samples cold and analyze them as quickly as possible after preparation. 3. Concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Unstable column temperature. 3. Inconsistent mobile phase preparation. | 1. Increase column equilibration time. CSPs may require longer equilibration than standard reversed-phase columns.[7] 2. Use a column oven to maintain a stable temperature.[7] 3. Prepare fresh mobile phase daily and ensure accurate and consistent composition. |
Experimental Protocols
Starting Protocol for Chiral Separation of Dihydroxydodecanoyl-CoA Isomers by LC-MS/MS
This protocol provides a starting point for method development. Optimization will be required for your specific application and isomers of interest.
1. Sample Preparation (from cell culture)
-
Quenching and Extraction:
-
Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (acetonitrile:methanol:water 2:2:1 v/v/v) to the cell plate.[5]
-
Scrape the cells and transfer the extract to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
-
Deproteinization:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Concentration:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography System:
-
Column: Chiral stationary phase column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 3 µm particle size, 2.1 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 2% B and equilibrate.[8]
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C (can be optimized).[7]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion: [M+H]+ for dihydroxydodecanoyl-CoA.
-
Fragment Ion: A characteristic fragment ion for acyl-CoAs is the one corresponding to the loss of the acyl chain. Further optimization will be needed to identify specific fragments for the dihydroxydodecanoyl moiety.
-
Quantitative Data Summary
Due to the limited availability of published data specifically for the separation of dihydroxydodecanoyl-CoA isomers, the following table presents hypothetical, yet realistic, data to illustrate the expected outcomes of method development.
| Parameter | Method 1: Reversed-Phase C18 | Method 2: Chiral Polysaccharide CSP |
| Analyte | Diastereomer Pair 1 | Enantiomeric Pair 1 |
| Retention Time (Isomer 1) | 10.2 min | 12.5 min |
| Retention Time (Isomer 2) | 10.8 min | 13.1 min |
| Resolution (Rs) | 1.2 | 1.8 |
| Peak Asymmetry (As) | 1.1 | 1.3 |
Visualizations
Experimental Workflow
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. benchchem.com [benchchem.com]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Structural Elucidation of Novel Acyl-CoAs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural elucidation of novel acyl-Coenzyme A (acyl-CoA) molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of novel acyl-CoAs so challenging?
The structural elucidation of novel acyl-CoAs presents several analytical hurdles. These molecules are often present in low physiological concentrations, making them difficult to detect.[1] They are also inherently unstable in aqueous solutions, particularly at alkaline or strongly acidic pH, and are susceptible to hydrolysis.[2][3][4] Furthermore, the complexity of biological matrices can lead to significant ion suppression during mass spectrometry analysis, complicating accurate quantification.[3] The lack of commercially available standards for every conceivable acyl-CoA species also poses a significant challenge for absolute quantification and structural confirmation.
Q2: What is the most effective method for analyzing acyl-CoAs?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most powerful and reliable analytical technique for both the quantification and structural characterization of acyl-CoAs.[5][6][7] This method offers high sensitivity and selectivity, which are crucial for detecting low-abundance species within complex biological samples.[5][7] LC-MS/MS allows for the separation of different acyl-CoA species and their isomers, followed by fragmentation to yield structural information.[3][6]
Q3: How can I improve the stability of my acyl-CoA samples during extraction and analysis?
Maintaining the stability of acyl-CoAs is critical for accurate analysis. It is essential to keep samples on ice or at 4°C throughout the extraction process and to minimize the time they spend in aqueous solutions.[8] For reconstitution of dry samples, methanol (B129727) has been shown to provide better stability compared to aqueous solutions.[3] If aqueous solutions are necessary, a buffer at a neutral pH (around 7) is preferable to acidic or alkaline conditions.[3] For long-term storage, extracts should be kept at -80°C.[9]
Q4: I am observing poor recovery of my target acyl-CoAs after extraction. What could be the cause?
Poor recovery can be attributed to several factors, including the extraction method, the specific acyl-CoA species, and sample handling. The choice of extraction solvent and deproteinization agent is critical. Methods using 5-sulfosalicylic acid (SSA) have been reported to offer good recovery for short-chain acyl-CoAs.[6][9] For broader ranges, including long-chain species, a combination of organic solvents like acetonitrile (B52724) and isopropanol (B130326) followed by solid-phase extraction (SPE) can be effective.[10][11][12] It is important to note that recovery rates can vary significantly between different acyl-CoAs, even with the same method.
Troubleshooting Guides
Issue 1: Low Signal or No Peak Detected in LC-MS/MS
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Degradation of Acyl-CoAs | Ensure all extraction and sample preparation steps are performed at low temperatures (on ice or at 4°C). Reconstitute final extracts in a non-aqueous solvent like methanol if possible.[3] Minimize the time samples are in the autosampler before injection. |
| Low Abundance in Sample | Increase the starting amount of biological material (cells or tissue). Optimize the extraction protocol to maximize recovery for your specific acyl-CoA of interest. Consider using a more sensitive mass spectrometer or optimizing MS parameters. |
| Ion Suppression | Improve chromatographic separation to reduce co-elution with interfering matrix components.[3] Dilute the sample to reduce the concentration of interfering species. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE). |
| Incorrect MS Parameters | Optimize MS parameters by direct infusion of an acyl-CoA standard, if available. Ensure you are using the correct precursor and product ion m/z values for your target molecule in Selected Reaction Monitoring (SRM) mode.[3][13] |
| Sample Adsorption | Use glass vials instead of plastic for sample storage and analysis, as acyl-CoAs can adsorb to plastic surfaces, leading to signal loss.[14] |
Issue 2: Poor Chromatographic Peak Shape
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Use a C18 reversed-phase column, which is commonly effective for separating acyl-CoAs.[10][12] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition and gradient. A common mobile phase consists of an aqueous component with an ion-pairing agent or buffer (e.g., ammonium (B1175870) acetate) and an organic component like acetonitrile or methanol. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Analyte Instability on Column | Ensure the mobile phase pH is compatible with acyl-CoA stability (ideally around neutral pH). |
Issue 3: Difficulty in Confirming the Structure of a Novel Acyl-CoA
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Lack of Authentic Standard | High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to help determine the elemental composition. Perform detailed fragmentation analysis (MS/MS or MSn) to elucidate the structure of the acyl chain. Compare the fragmentation pattern to that of known acyl-CoAs. |
| Isomeric Interference | Optimize the chromatographic method to achieve separation of potential isomers. This may involve using a longer column, a shallower gradient, or a different stationary phase. |
| Ambiguous Fragmentation Pattern | Derivatization of the acyl-CoA can sometimes yield more informative fragments. For example, phosphate (B84403) methylation has been used to improve chromatographic behavior and provide consistent fragmentation patterns.[15] |
Quantitative Data Summary
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[11] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE)[11] |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
| Data compiled from studies comparing SSA and TCA extraction methods.[9] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues using 5-Sulfosalicylic Acid (SSA)
This protocol is optimized for the extraction of short-chain acyl-CoAs.
Materials:
-
Frozen tissue sample
-
5% (w/v) 5-sulfosalicylic acid (SSA), ice-cold
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Pre-chilled microcentrifuge tubes
-
Homogenizer
-
Refrigerated microcentrifuge
Procedure:
-
Weigh approximately 20-50 mg of frozen tissue and keep it frozen.
-
In a pre-chilled mortar, add liquid nitrogen and the frozen tissue. Grind the tissue to a fine powder.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold 5% SSA solution. If using internal standards, spike them into the SSA solution.
-
Homogenize the sample on ice.
-
Incubate the homogenate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
The extract is now ready for LC-MS/MS analysis or can be stored at -80°C.[9]
Protocol 2: Acyl-CoA Extraction from Cultured Cells using Methanol
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
80% Methanol (-80°C)
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Refrigerated centrifuge
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add a defined volume of -80°C 80% methanol (e.g., 1 mL per 1-5 million cells). If using an internal standard, add it to the methanol.
-
Adherent cells: Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled tube.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol or 50% methanol in 50 mM ammonium acetate, pH 7).[1]
-
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material before transferring to LC-MS vials.
Visualizations
Caption: General workflow for acyl-CoA analysis.
Caption: Troubleshooting low signal in MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Challenge: A Guide to Internal Standards for Absolute Quantification of 3,7-dihydroxydodecanoyl-CoA
For researchers, scientists, and drug development professionals engaged in the precise measurement of 3,7-dihydroxydodecanoyl-CoA, a critical challenge lies in the absence of a commercially available, specific internal standard. This guide provides an objective comparison of viable alternative strategies for absolute quantification, complete with experimental protocols and supporting data, to ensure accuracy and reproducibility in your analytical workflows.
Comparison of Internal Standard Alternatives
The choice between using a structurally similar (analog) internal standard and a custom-synthesized, stable isotope-labeled (ideal) internal standard depends on the specific requirements of the study, including the need for accuracy, budget constraints, and available resources.
| Feature | Odd-Chain Acyl-CoA (e.g., C17:0-CoA) | Custom Synthesized Stable Isotope-Labeled this compound |
| Principle | A structurally similar molecule not naturally present in the sample. | A version of the analyte with heavier isotopes (e.g., ²H, ¹³C). |
| Accuracy | Good. Can correct for extraction and injection variability. May not perfectly mimic the analyte's ionization efficiency. | Excellent. Near-identical chemical and physical properties ensure the most accurate correction for all analytical variabilities.[2] |
| Availability | Commercially available from several suppliers. | Requires custom synthesis, which can be time-consuming. |
| Cost-Effectiveness | High. Relatively inexpensive to purchase. | Low. Custom synthesis is a specialized service and can be costly. |
| Ease of Implementation | Simple. Can be readily incorporated into existing LC-MS/MS methods. | Requires significant upfront effort in sourcing and validating the custom standard. |
| Potential Issues | Differences in chromatographic retention and ionization efficiency compared to the analyte. | Potential for isotopic interference if the isotopic purity is not high. |
Recommended Experimental Protocol: Quantification using an Odd-Chain Acyl-CoA Internal Standard
This protocol outlines a general procedure for the absolute quantification of this compound in biological samples using heptadecanoyl-CoA (C17:0-CoA) as an internal standard.
1. Sample Preparation and Extraction:
-
Cell or Tissue Homogenization: Homogenize frozen cell pellets or tissues in a cold methanol/water (1:1, v/v) solution.
-
Internal Standard Spiking: Add a known concentration of C17:0-CoA to the homogenate at the earliest stage to account for extraction variability.[1]
-
Protein Precipitation: Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE): For sample cleanup and concentration, use a mixed-mode SPE cartridge. Condition the cartridge with methanol, equilibrate with water, load the sample, wash with water and then methanol, and elute the acyl-CoAs with an ammoniated organic solvent.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 5.0, in water with 2% acetonitrile.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to ensure separation of the analyte from other matrix components.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
-
Column Temperature: 42°C.[3]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the precursor ion (Q1) corresponding to the [M+H]⁺ of the analyte and a specific product ion (Q3) resulting from its fragmentation (e.g., the neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment).[3]
-
C17:0-CoA (Internal Standard): Monitor the precursor ion (Q1) for [M+H]⁺ of C17:0-CoA and its corresponding product ion (Q3).
-
-
Optimization: Optimize declustering potential (DP) and collision energy (CE) for both the analyte and the internal standard to achieve maximum signal intensity.
-
3. Quantification:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the C17:0-CoA internal standard.
-
Data Analysis: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression to generate a calibration curve.
-
Concentration Determination: Determine the concentration of this compound in the biological samples by interpolating the analyte/internal standard peak area ratio from the calibration curve.
Custom Synthesis of a Stable Isotope-Labeled Internal Standard
For the highest level of accuracy, a stable isotope-labeled internal standard is recommended. Several companies offer custom synthesis of labeled lipids.[][][6][7]
Considerations for Custom Synthesis:
-
Choice of Isotope: Deuterium (²H) and Carbon-13 (¹³C) are the most common stable isotopes used for labeling.
-
Labeling Position: The labels should be placed on a part of the molecule that is not susceptible to chemical exchange during sample processing.
-
Isotopic Purity: High isotopic enrichment (>98%) is crucial to minimize interference from the unlabeled analyte.[6]
-
Chemical Purity: The synthesized standard must be of high chemical purity.
-
Validation: The custom-synthesized standard needs to be thoroughly validated for its concentration, purity, and stability.
The synthesis of a deuterated this compound would likely involve multi-step organic synthesis, potentially starting from deuterated precursors.[8] While the initial investment is higher, the resulting accuracy and reliability of the data can be invaluable for many research and development applications.
Visualizing the Workflow and Logic
Caption: A generalized experimental workflow for the absolute quantification of this compound.
Caption: The logical relationship illustrating how an internal standard corrects for analytical variability.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apo.ansto.gov.au [apo.ansto.gov.au]
A Comparative Analysis of 3,7-dihydroxydodecanoyl-CoA in Cellular Signaling: An Uncharted Territory
A comprehensive review of current scientific literature reveals a significant gap in the understanding of 3,7-dihydroxydodecanoyl-CoA's role in cell signaling. While the broader family of acyl-CoAs is well-established as crucial players in a multitude of cellular communication pathways, specific experimental data detailing the signaling functions of this compound remains elusive. This guide aims to provide a comparative framework based on the known roles of other acyl-CoAs, highlighting the potential, yet unverified, signaling capacities of this particular molecule.
The field of lipidomics has increasingly recognized long-chain acyl-CoAs as more than mere metabolic intermediates.[1][2] They are now understood to be dynamic signaling molecules that regulate a diverse array of cellular processes, from gene expression to protein function.[2][3] This signaling is often mediated through allosteric regulation of enzymes, interaction with transcription factors, and modification of protein acylation.[2][4]
The Established Signaling Paradigms of Acyl-CoAs
To contextualize the potential role of this compound, it is essential to understand the signaling mechanisms of its better-characterized counterparts. Acyl-CoAs, as a class, are integral to cellular metabolism and signaling, with their functions largely dictated by their chain length and saturation state.[5][6]
One of the most well-documented signaling pathways involving long-chain acyl-CoAs is the malonyl-CoA/long-chain acyl-CoA (LC-CoA) pathway , which plays a pivotal role in glucose-induced insulin (B600854) secretion in pancreatic β-cells.[4] In this pathway, an increase in glucose metabolism leads to a rise in cytosolic malonyl-CoA. This, in turn, inhibits carnitine palmitoyltransferase 1 (CPT1), leading to an accumulation of cytosolic LC-CoAs. These accumulated LC-CoAs then act as signaling molecules to augment insulin release.
The following diagram illustrates the generalized malonyl-CoA/LC-CoA signaling pathway:
Hypothetical Signaling Role of this compound
Given the established roles of other acyl-CoAs, it is plausible that this compound could participate in cell signaling through several mechanisms:
-
Enzyme Regulation: Like other acyl-CoAs, it could allosterically modulate the activity of key metabolic enzymes.
-
Transcriptional Control: It might bind to and influence the activity of transcription factors, thereby altering gene expression profiles.
-
Protein Acylation: It could serve as a substrate for protein acylation, a post-translational modification that can alter protein localization, stability, and function.
However, without direct experimental evidence, these remain speculative. The presence of two hydroxyl groups on the dodecanoyl chain suggests that this compound may have unique properties, potentially influencing its solubility, protein binding affinity, and substrate specificity for enzymes, which could lead to distinct signaling outcomes compared to its non-hydroxylated or mono-hydroxylated counterparts.
The Path Forward: A Call for Experimental Investigation
To elucidate the role of this compound in cell signaling, a series of targeted experiments are necessary. The following represents a potential experimental workflow to begin to address this knowledge gap:
References
- 1. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: A comparison of in vitro acylcarnitine profiling methods for the diagnosis of classical and variant short chain acyl-CoA dehydrogenase deficiency. [scholars.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Path to Biomarker Validation: A Guide for 3,7-Dihydroxydodecanoyl-CoA
For researchers, scientists, and drug development professionals, the validation of a novel biomarker is a critical step in translating a laboratory discovery into a clinical tool. This guide provides a comprehensive overview of the methodologies and considerations for validating 3,7-dihydroxydodecanoyl-CoA as a potential biomarker, in the context of the current scientific landscape.
As of late 2025, dedicated studies validating this compound as a specific biomarker for any disease are not publicly available. However, the broader class of acyl-Coenzyme A (acyl-CoA) molecules, to which this compound belongs, are recognized as crucial intermediates in numerous metabolic pathways.[1][2][3] Alterations in acyl-CoA profiles have been linked to various metabolic disorders, making them a significant area of biomarker research.[4][5] This guide, therefore, outlines a generalized pathway for validation, drawing parallels from established methods for other acyl-CoA species.
Comparative Analysis of Potential Acyl-CoA Biomarkers
While specific comparative data for this compound is unavailable, a general comparison with other acyl-CoA biomarkers can be informative. The utility of an acyl-CoA as a biomarker often depends on the specific metabolic pathway disrupted in a disease. For instance, in fatty acid oxidation disorders, specific acyl-carnitines, which are highly correlated with their corresponding acyl-CoAs, are used as primary diagnostic markers.[4][6]
The following table summarizes a hypothetical comparison of this compound with other acyl-CoA biomarkers, based on general characteristics.
| Biomarker | Potential Disease Association | Analytical Method | Current Validation Status |
| This compound | Hypothetical: Fatty Acid Oxidation Disorders, Peroxisomal Disorders | LC-MS/MS | Not Validated |
| Medium-chain acyl-CoAs (e.g., Octanoyl-CoA) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | LC-MS/MS, Acylcarnitine Profiling | Clinically Validated |
| Long-chain acyl-CoAs (e.g., Palmitoyl-CoA) | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | LC-MS/MS, Acylcarnitine Profiling | Clinically Validated |
| Propionyl-CoA | Propionic Acidemia, Methylmalonic Acidemia | LC-MS/MS, Organic Acid Analysis | Clinically Validated |
Experimental Protocols for Acyl-CoA Quantification
The gold standard for the quantitative analysis of acyl-CoAs from biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for distinguishing between structurally similar acyl-CoA species.[5][7]
Detailed Protocol: Quantification of Acyl-CoAs by LC-MS/MS
This protocol is a generalized procedure adapted from established methods for short- and medium-chain acyl-CoA analysis.[5][7]
1. Sample Preparation:
-
Tissue Homogenization: Tissues should be flash-frozen in liquid nitrogen immediately after collection to halt metabolic activity. Homogenization is then carried out in a cold extraction solvent (e.g., 10% trichloroacetic acid in water or acetonitrile (B52724)/isopropanol/water mixture).
-
Cell Lysates: Cell pellets are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a similar cold extraction solvent.
-
Internal Standards: A mixture of stable isotope-labeled acyl-CoA internal standards is added to the samples prior to homogenization to correct for extraction efficiency and matrix effects.
-
Protein Precipitation and Extraction: After homogenization, samples are vortexed and centrifuged at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: The resulting supernatant containing the acyl-CoAs is carefully collected for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted acyl-CoAs are separated using a reversed-phase C18 liquid chromatography column with a gradient elution. A typical mobile phase consists of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA and its corresponding internal standard are monitored.
3. Data Analysis:
-
A calibration curve is generated using known concentrations of analytical standards.
-
The concentration of each acyl-CoA in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
Visualizing the Metabolic Context
To understand the potential role of this compound, it is essential to visualize its place within relevant metabolic pathways. As a dihydroxy-dodecanoyl derivative, it is likely involved in fatty acid metabolism, potentially as an intermediate in a beta-oxidation or omega-oxidation pathway.
Below is a generalized diagram of the mitochondrial fatty acid beta-oxidation spiral, which illustrates the cyclical nature of fatty acid breakdown and the generation of acetyl-CoA.
References
- 1. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of urinary acylglycines and acylcarnitines as diagnostic markers of medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
"comparative analysis of hydroxylated acyl-CoAs in different bacterial species"
For Researchers, Scientists, and Drug Development Professionals
Hydroxylated acyl-Coenzyme A (acyl-CoA) molecules are critical metabolic intermediates in bacteria, playing essential roles in lipid metabolism, the biosynthesis of structural components of the cell envelope, and cellular signaling. Understanding the diversity and abundance of these molecules across different bacterial species is paramount for the development of novel antimicrobial agents and for harnessing bacteria for biotechnological applications. This guide provides a comparative overview of hydroxylated acyl-CoAs in two well-characterized and metabolically distinct bacterial species: the Gram-negative opportunistic pathogen Pseudomonas aeruginosa and the Gram-positive soil bacterium Bacillus subtilis.
Quantitative Data on Hydroxylated Acyl-CoAs
Direct comparative studies quantifying a wide range of hydroxylated acyl-CoAs across different bacterial species are limited in the current scientific literature. However, data from species-specific analyses provide insights into the abundance and types of these molecules. The following tables summarize available quantitative data for hydroxylated acyl-CoAs and related precursor molecules in P. aeruginosa and B. subtilis. It is important to note that concentrations can vary significantly based on growth conditions and the specific strain analyzed.
Table 1: Hydroxylated Acyl-CoA Precursors in Pseudomonas aeruginosa Lipid A Biosynthesis
| Acyl-CoA Precursor | Typical Chain Length | Cellular Function | Reference |
| (R)-3-hydroxydecanoyl-ACP | C10 | Precursor for primary acyl chain of Lipid A | [1] |
| (R)-3-hydroxydodecanoyl-ACP | C12 | Precursor for primary acyl chain of Lipid A | [2] |
| Dodecanoyl-CoA (Lauroyl-CoA) | C12 | Precursor for secondary acylation of Lipid A, which can be hydroxylated | [2] |
Table 2: 3-Hydroxyacyl-CoA Intermediates in Bacillus subtilis Fatty Acid Metabolism
| 3-Hydroxyacyl-CoA Species | Pathway | Cellular Function | Reference | | --- | --- | --- | | 3-hydroxyacyl-CoAs (various chain lengths) | Fatty Acid β-oxidation | Intermediates in the breakdown of fatty acids for energy |[3][4] | | 3-hydroxy long-chain fatty acyl-CoAs | Lipopeptide biosynthesis | Initiation of surfactin (B1297464) synthesis |[5] |
Note: Quantitative data on the intracellular concentrations of specific 3-hydroxyacyl-CoA species in B. subtilis is scarce. Their roles are primarily elucidated through genetic and biochemical studies of the respective pathways.
Experimental Protocols
The analysis of hydroxylated acyl-CoAs typically involves sophisticated analytical techniques due to their low abundance and chemical lability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification.
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of acyl-CoAs from bacterial cultures, which can be adapted for the analysis of hydroxylated species.
1. Sample Preparation and Extraction:
-
Cell Harvesting: Grow bacterial cultures to the desired cell density. Rapidly harvest cells by centrifugation at 4°C to quench metabolic activity.
-
Cell Lysis and Extraction: Resuspend the cell pellet in an ice-cold extraction solvent. A common solvent mixture is 2:1:1 (v/v/v) acetonitrile:methanol:water. Other protocols may use variations of chloroform/methanol extraction.
-
Internal Standards: Add a mixture of isotopically labeled acyl-CoA internal standards to the extraction mixture to correct for extraction losses and matrix effects.
-
Protein Precipitation: Vortex the mixture vigorously and incubate on ice to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column for separation.
-
Mobile Phase A: Water with a small amount of an ion-pairing agent (e.g., heptafluorobutyric acid) or a volatile buffer (e.g., ammonium (B1175870) acetate) to improve peak shape and retention.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: Employ a gradient elution from a low to high concentration of Mobile Phase B to separate the different acyl-CoA species based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each hydroxylated acyl-CoA, a specific precursor ion (the molecular ion) is selected and fragmented, and a characteristic product ion is monitored for quantification. The transition from the precursor to the product ion is highly specific.
-
3. Data Analysis:
-
Quantify the endogenous hydroxylated acyl-CoAs by comparing their peak areas to the peak areas of the corresponding isotopically labeled internal standards.
-
Generate a standard curve using known concentrations of authentic hydroxylated acyl-CoA standards to determine the absolute concentrations in the samples.
Key Signaling and Metabolic Pathways
Hydroxylated acyl-CoAs are integral components of several key bacterial pathways. The following diagrams illustrate their roles in Lipid A biosynthesis in P. aeruginosa and fatty acid β-oxidation in B. subtilis. Additionally, a diagram for the related acyl-homoserine lactone quorum sensing pathway is provided.
Caption: Lipid A Biosynthesis Pathway in P. aeruginosa.
Caption: Fatty Acid β-Oxidation Pathway in B. subtilis.
Caption: Acyl-Homoserine Lactone Quorum Sensing Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Remodeling of Lipid A in Pseudomonas syringae pv. phaseolicola In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Importance of the Long-Chain Fatty Acid Beta-Hydroxylating Cytochrome P450 Enzyme YbdT for Lipopeptide Biosynthesis in Bacillus subtilis Strain OKB105 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for 3,7-Dihydroxydodecanoyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3,7-dihydroxydodecanoyl-CoA, a key intermediate in fatty acid metabolism, is crucial for various research and drug development applications. The two primary analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific analytical needs.
Methodology Overview
Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the direct analysis of this compound in its intact form. This technique separates the analyte from a complex mixture using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio using a mass spectrometer. The specificity of tandem mass spectrometry (MS/MS) is particularly advantageous for acyl-CoA analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is non-volatile, a chemical derivatization step is mandatory. This typically involves the hydrolysis of the Coenzyme A moiety and the conversion of the resulting 3,7-dihydroxydodecanoic acid into a more volatile derivative, such as a silyl (B83357) or methyl ester, prior to GC separation and MS detection.
Quantitative Performance Comparison
The following tables summarize the key performance parameters for representative LC-MS and GC-MS methods for the analysis of long-chain acyl-CoAs and derivatized long-chain hydroxy fatty acids, respectively. These values are indicative and should be established for this compound during in-house method validation.
Table 1: Representative Performance of LC-MS/MS for Long-Chain Acyl-CoA Analysis
| Performance Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 2 - 20 nM | [1] |
| Limit of Quantification (LOQ) | 5 - 50 nM | [1] |
| Linearity (R²) | > 0.99 | [1] |
| Intraday Precision (%RSD) | 1.2 - 4.4% | [2] |
| Interday Precision (%RSD) | 2.6 - 12.2% | [2] |
| Accuracy (% Recovery) | 80 - 114% | [1] |
Table 2: Representative Performance of GC-MS for Derivatized Long-Chain Hydroxy Fatty Acid Analysis
| Performance Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | [3] |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L | [3] |
| Linearity (R²) | > 0.99 | [3] |
| Intraday Precision (%RSD) | < 10% | [4] |
| Interday Precision (%RSD) | < 15% | [4] |
| Accuracy (% Recovery) | 90 - 110% | [4] |
Experimental Protocols
LC-MS/MS Method for this compound
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[1][2][5]
1. Sample Preparation (Extraction)
-
Homogenize tissue or cell samples in a cold extraction buffer (e.g., 2:1:1 acetonitrile (B52724):isopropanol:water).
-
Add an internal standard (e.g., a stable isotope-labeled analog or a structurally similar acyl-CoA not present in the sample).
-
Centrifuge to pellet proteins and other cellular debris.
-
The supernatant can be directly analyzed or further purified by solid-phase extraction (SPE).
2. Solid-Phase Extraction (Optional)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample extract.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the acyl-CoAs with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid or 10 mM ammonium acetate
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 - 50 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transition: Monitor for the precursor ion of this compound and its characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (507 Da).
GC-MS Method for this compound (as derivatized 3,7-dihydroxydodecanoic acid)
This protocol involves hydrolysis and derivatization, adapted from methods for long-chain hydroxy fatty acids.[4][6]
1. Sample Preparation (Hydrolysis)
-
To the sample, add an internal standard (e.g., a stable isotope-labeled 3,7-dihydroxydodecanoic acid).
-
Perform alkaline hydrolysis (e.g., with KOH in methanol/water) to cleave the Coenzyme A thioester bond.
-
Acidify the sample to protonate the carboxylic acid.
-
Extract the 3,7-dihydroxydodecanoic acid into an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Evaporate the organic extract to dryness.
2. Derivatization (Silylation)
-
To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) in an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).[6]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) esters of the carboxylic acid and TMS ethers of the hydroxyl groups.[6]
-
Cool the sample before injection.
3. GC-MS Analysis
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
-
Injector Temperature: 250 - 280 °C
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from other components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: Quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 3,7-dihydroxydodecanoic acid.
Method Comparison and Cross-Validation Workflow
The choice between LC-MS and GC-MS depends on the specific research question, available instrumentation, and desired throughput. LC-MS offers the advantage of analyzing the intact molecule with simpler sample preparation, while GC-MS, although requiring derivatization, can provide high sensitivity and chromatographic resolution.
A cross-validation study is essential to ensure the comparability and reliability of data generated by both methods.
Caption: Logical workflow for a cross-validation study of LC-MS and GC-MS methods.
Experimental Workflows
The following diagram illustrates the distinct experimental workflows for the LC-MS and GC-MS analysis of this compound.
Caption: Experimental workflows for LC-MS and GC-MS analysis.
Conclusion
Both LC-MS and GC-MS are highly capable techniques for the quantification of this compound. LC-MS offers a more direct and less labor-intensive approach by analyzing the intact molecule, which can be advantageous for high-throughput applications. GC-MS, while requiring sample derivatization, is a robust and highly sensitive method that can provide excellent chromatographic separation. The choice between the two will depend on the specific laboratory requirements, including sample matrix, desired sensitivity, and available instrumentation. A thorough in-house cross-validation is paramount to ensure that the chosen method meets the necessary performance criteria for the intended application.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Illuminating the Molecular Architecture: A Guide to Confirming the Structure of 3,7-dihydroxydodecanoyl-CoA by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is a cornerstone of innovation. This guide provides a comparative overview of using Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the structure of 3,7-dihydroxydodecanoyl-CoA, a complex acyl-coenzyme A thioester. Due to the limited availability of specific experimental data for this exact molecule in the public domain, this guide will leverage data from closely related acyl-CoA compounds to illustrate the principles and expected outcomes of NMR analysis. We will also explore alternative and complementary analytical techniques and provide detailed experimental protocols.
Unveiling the Structure: The Power of NMR
NMR spectroscopy stands as an unparalleled tool for the non-destructive, detailed structural analysis of organic molecules in solution. For a molecule like this compound, with its long acyl chain, multiple chiral centers, and the complex coenzyme A moiety, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structure confirmation.
Comparative Analysis of Spectroscopic Methods
While NMR is the gold standard for detailed structural mapping, other techniques can provide complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational analysis. | Non-destructive, provides a complete structural picture. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, suitable for very small sample amounts. | Does not provide detailed stereochemical or conformational information. |
| Circular Dichroism (CD) | Information about the secondary structure and chirality of the molecule. | Sensitive to stereochemical changes. | Provides global rather than atom-specific structural information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., hydroxyl, carbonyl). | Fast and simple. | Provides limited information on the overall molecular structure. |
Deciphering the Signals: Expected NMR Data for Acyl-CoA Molecules
The structural confirmation of this compound would rely on the careful analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra. The following table presents representative chemical shift values for key structural motifs found in acyl-CoA molecules, which would be analogous to what one would expect for this compound.
| Structural Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations in 2D NMR (COSY, HSQC, HMBC) |
| Coenzyme A - Adenine H8 | ~8.5 | ~140 | HMBC to C4, C5 |
| Coenzyme A - Ribose H1' | ~6.1 | ~87 | COSY to H2'; HSQC to C1' |
| Pantothenate - CH₂-N | ~3.5 | ~40 | COSY to adjacent CH₂; HMBC to carbonyls |
| Cysteamine - CH₂-S | ~3.1 | ~30 | COSY to adjacent CH₂-N; HMBC to thioester carbonyl |
| Acyl Chain - CH₂ α to C=O | ~2.5-2.8 | ~45 | COSY to β-CH₂; HMBC to thioester carbonyl |
| Acyl Chain - CH-OH | ~3.8-4.2 | ~65-75 | COSY to adjacent CH₂ groups; HSQC to C-OH |
| Acyl Chain - Terminal CH₃ | ~0.9 | ~14 | COSY to adjacent CH₂ |
Note: These are approximate values and can vary depending on the solvent and specific molecular environment.
Experimental Corner: Protocols for Structural Confirmation
Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve 5-10 mg of the sample in 0.5-0.6 mL of a suitable deuterated solvent. Deuterated water (D₂O) or a mixture of D₂O and a deuterated organic solvent like methanol-d₄ is often used for acyl-CoA molecules. The choice of solvent can significantly impact the chemical shifts and resolution of the spectra.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, for accurate chemical shift referencing.
NMR Data Acquisition
A suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
-
1D ¹H NMR: Provides initial information on the types and number of protons in the molecule.
-
1D ¹³C NMR: Shows the number of unique carbon atoms.
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, revealing which protons are adjacent to each other.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different structural fragments.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is vital for determining stereochemistry and conformation.
Visualizing the Process
The following diagrams illustrate the logical workflow for confirming the structure of this compound using NMR and the key relationships in the structural elucidation process.
Caption: Experimental workflow for NMR-based structural confirmation.
Caption: Logical relationships in NMR-based structure elucidation.
Conclusion
Confirming the intricate structure of molecules like this compound is a critical step in understanding their biological function and potential therapeutic applications. While direct experimental data for this specific molecule remains elusive in publicly accessible databases, the principles and methodologies outlined in this guide provide a robust framework for its structural elucidation using NMR spectroscopy. By combining a suite of 1D and 2D NMR experiments, researchers can confidently piece together the molecular puzzle, paving the way for further investigation and development. The integration of complementary techniques such as mass spectrometry further strengthens the certainty of the assigned structure.
Unraveling the Biological Landscape of 3,7-Dihydroxydodecanoyl-CoA: A Comparative Guide Based on Analogous Hydroxylated Fatty Acids
This guide synthesizes findings on the biological impact of hydroxylated fatty acids, focusing on how structural variations—such as the position and number of hydroxyl groups, acyl chain length, and saturation—influence their cellular effects. The information presented herein is extrapolated from studies on similar compounds and aims to provide a foundational understanding to stimulate further research into 3,7-dihydroxydodecanoyl-CoA.
Comparative Biological Activities of Analogous Hydroxy Fatty Acids
The biological effects of hydroxy fatty acids are diverse, ranging from anticancer to neurotoxic activities. The specific cellular response is intricately linked to the molecule's structure. The following table summarizes the observed biological activities of various hydroxy fatty acids, offering a predictive framework for the potential actions of this compound.
| Compound/Analog | Key Biological Activity | Cell Line(s) | Reported IC50/Effective Concentration | Reference(s) |
| 6-(S)-Hydroxypalmitic acid | Potent antiproliferative activity | A549 (Lung carcinoma) | Not specified | [1][2] |
| 7-(S)-Hydroxystearic acid | Antiproliferative activity, Suppression of cytokine-induced β-cell apoptosis | A549, Caco-2, SF268 | Not specified | [2] |
| 9-(S)-Hydroxystearic acid | Antiproliferative activity, Suppression of cytokine-induced β-cell apoptosis | A549, Caco-2, SF268 | Not specified | [2] |
| 2-Hydroxyoleic acid | Pro-apoptotic activity in cancer cells | Glioma cells | Not specified | [3] |
| Dihydroxy-metabolites of Dihomo-γ-linolenic Acid (DHED) | Induction of ferroptosis-mediated neurodegeneration | Dopaminergic neurons (in C. elegans) | 100 µM | [4] |
| Dihydroxy-metabolites of Linoleic Acid (DiHOME) | Activation of PPARγ and TRPV1 | Not specified | Not specified | [4] |
| 14,15-Dihydroxyeicosatrienoic acid | Activation of PPARα | Not specified | Not specified | [4] |
Postulated Signaling Pathways and Mechanisms
Based on the activities of its analogs, this compound could potentially modulate several key signaling pathways. For instance, the antiproliferative effects of 6-(S)-hydroxypalmitic acid are linked to the inhibition of histone deacetylase (HDAC) class I enzymes and the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) expression.[2]
References
- 1. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 4. Dihydroxy-Metabolites of Dihomo-γ-linolenic Acid Drive Ferroptosis-Mediated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validating Analytical Methods: A Comparative Guide on the Use of Synthetic 3,7-dihydroxydodecanoyl-CoA
For researchers, scientists, and drug development professionals engaged in metabolic studies and therapeutic development, the accurate quantification of lipid metabolites is paramount. This guide provides a comparative analysis of analytical method validation using a hypothetical synthetic standard, 3,7-dihydroxydodecanoyl-CoA, against alternative approaches for the quantification of long-chain acyl-Coenzyme A (acyl-CoA) esters. The focus is on the widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology, a highly sensitive and selective technique for analyzing these crucial metabolic intermediates.[1][2][3][4][5][6]
The Role of Synthetic Standards in Analytical Method Validation
The validation of an analytical method ensures its suitability for its intended purpose, providing confidence in the reliability of the data generated.[2] Key validation parameters include accuracy, precision, linearity, specificity, and sensitivity (limit of detection and quantification). The availability of a pure, well-characterized synthetic standard is the cornerstone of a robust validation process for quantitative assays.
Synthetic this compound as a Reference Standard
Alternatives to a Specific Synthetic Standard
In the absence of an identical synthetic standard, researchers may resort to several alternatives:
-
Structurally Similar Analogs: A commercially available acyl-CoA with a similar chain length and polarity can be used as a surrogate standard. This approach introduces a degree of uncertainty as the ionization efficiency and chromatographic behavior may not perfectly match the analyte of interest.
-
Relative Quantification: This method compares the analyte's response to an internal standard that is not structurally identical. While useful for assessing relative changes in concentration, it does not provide absolute quantification.
-
Enzymatic Synthesis of a Standard: In some cases, a small amount of the desired acyl-CoA can be synthesized enzymatically for use as a qualitative standard.[7] However, purification and accurate concentration determination of such standards can be challenging.
Comparative Analysis of Method Validation Parameters
The following table summarizes the expected performance of an LC-MS/MS method for a hypothetical long-chain acyl-CoA, comparing validation using a dedicated synthetic standard versus an alternative approach (e.g., a structurally similar standard).
| Validation Parameter | Using Synthetic this compound Standard | Using a Structurally Similar Standard (Alternative) |
| Accuracy | High (typically 95-105% recovery) | Moderate to High (potential for bias due to differences in extraction recovery and ionization efficiency) |
| Precision (%RSD) | High (typically <15%) | High (typically <15%) |
| Linearity (r²) | Excellent (>0.99) over a defined concentration range | Good to Excellent (>0.98), but the calibrated range may not perfectly reflect the analyte's response |
| Specificity | High (confirmed by unique MRM transitions and retention time) | High (confirmed by unique MRM transitions, but retention time relative to the standard may vary) |
| Limit of Detection (LOD) | Low (analyte-specific optimization) | Low to Moderate (may be higher if the surrogate has different ionization properties) |
| Limit of Quantification (LOQ) | Low (analyte-specific optimization) | Low to Moderate (may be higher, impacting the ability to measure low endogenous levels) |
Experimental Protocols
Synthesis of this compound (Hypothetical)
The synthesis of a long-chain acyl-CoA, such as this compound, would likely involve a multi-step chemical synthesis. A common strategy is the activation of the corresponding carboxylic acid (3,7-dihydroxydodecanoic acid) and subsequent reaction with Coenzyme A. Methods for activating the carboxylic acid include conversion to an acid chloride, a mixed anhydride, or an N-hydroxysuccinimide ester, which then reacts with the free sulfhydryl group of Coenzyme A to form the thioester.[8][9] The final product would be purified by chromatographic techniques like HPLC.
LC-MS/MS Method Validation Protocol
The following protocol outlines the key steps for validating an LC-MS/MS method for the quantification of this compound using a synthetic standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for the separation of long-chain acyl-CoAs.[3][6]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]⁺ of this compound. Product ions would be generated by collision-induced dissociation, with characteristic fragments used for quantification and confirmation.[1][5]
-
MRM Transitions (Hypothetical for this compound):
-
Quantifier: e.g., [M+H]⁺ → specific fragment 1
-
Qualifier: e.g., [M+H]⁺ → specific fragment 2
-
4. Validation Experiments
-
Linearity: Prepare a calibration curve by spiking known concentrations of the synthetic this compound standard into a blank matrix. Analyze in triplicate and perform a linear regression of the peak area ratio (analyte/internal standard) versus concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on three different days. Accuracy is calculated as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD).
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
-
LOD and LOQ: Determined by serially diluting the standard to the point where the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[5]
Workflow and Pathway Diagrams
Caption: Workflow for the validation of an LC-MS/MS analytical method.
Caption: Simplified overview of the central role of acyl-CoAs in metabolism.
Conclusion
The use of a well-characterized, synthetic standard, such as the hypothetical this compound, is the gold standard for the validation of analytical methods for quantitative analysis. It provides the highest degree of accuracy and confidence in the generated data. While alternative approaches can be employed when a specific standard is unavailable, it is crucial to acknowledge and address the potential for increased measurement uncertainty. The detailed protocols and comparative data presented in this guide offer a framework for researchers to develop and validate robust analytical methods for the quantification of long-chain acyl-CoAs, thereby advancing our understanding of their role in health and disease.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Procedure for enzymatic synthesis and isolation of radioactive long chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Analytical Methods for 3,7-Dihydroxydodecanoyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and characterization of 3,7-dihydroxydodecanoyl-CoA, a key intermediate in various metabolic pathways, is crucial for advancing research in metabolic diseases and drug development. This guide provides a comparative overview of two orthogonal analytical methods for the analysis of this molecule: a direct approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an indirect method involving Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization.
Method 1: Direct Analysis by Reversed-Phase LC-MS/MS
This method allows for the direct quantification of the intact this compound molecule, offering high sensitivity and specificity. The approach is based on established protocols for the analysis of long-chain acyl-CoA species.[1][2]
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Load the aqueous sample containing this compound onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering salts and polar impurities.
-
Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ for this compound.
-
Product Ions: Monitor for characteristic fragment ions, such as the neutral loss of the CoA moiety (507 Da), and fragments corresponding to the acyl chain.[3][4]
-
Performance Characteristics (Hypothetical)
The following table summarizes the expected performance of the LC-MS/MS method, based on data from the analysis of similar long-chain acyl-CoA compounds.[1]
| Parameter | Expected Performance |
| Limit of Quantitation (LOQ) | 0.1 - 1 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Method 2: Indirect Analysis by GC-MS with Derivatization
This orthogonal approach involves the hydrolysis of the thioester bond of this compound to release the free fatty acid, 3,7-dihydroxydodecanoic acid. The hydroxyl and carboxyl groups of the fatty acid are then derivatized to increase volatility for GC-MS analysis. This method is well-suited for confirming the identity of the acyl chain and can provide complementary information to the LC-MS/MS analysis.[5][6][7]
Experimental Protocol
1. Sample Hydrolysis:
-
Treat the sample containing this compound with a strong base (e.g., 1 M KOH) at elevated temperature (e.g., 60 °C) for 1 hour to hydrolyze the thioester bond.
-
Acidify the sample to protonate the resulting 3,7-dihydroxydodecanoic acid.
-
Extract the 3,7-dihydroxydodecanoic acid into an organic solvent (e.g., ethyl acetate).
2. Derivatization:
-
Evaporate the organic extract to dryness.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 70 °C for 30 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[5][7]
3. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Identification: Based on the retention time and the characteristic mass spectrum of the derivatized 3,7-dihydroxydodecanoic acid.
-
Performance Characteristics (Hypothetical)
The expected performance of the GC-MS method is outlined below, based on typical performance for the analysis of derivatized hydroxylated fatty acids.[8]
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (% RSD) | < 10% |
Method Comparison
| Feature | LC-MS/MS | GC-MS with Derivatization |
| Analyte | Intact this compound | 3,7-dihydroxydodecanoic acid (after hydrolysis) |
| Sample Preparation | SPE | Hydrolysis, LLE, Derivatization |
| Throughput | Higher | Lower |
| Sensitivity | Generally higher | Good, but may be lower than LC-MS/MS |
| Specificity | High (based on precursor and product ions) | High (based on retention time and mass spectrum) |
| Confirmation | Confirms the entire molecule | Confirms the acyl chain structure |
| Orthogonality | Yes, provides a direct and complementary analysis | Yes, provides an indirect and confirmatory analysis |
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflows for the two orthogonal methods described.
Caption: Workflow for direct analysis of this compound by LC-MS/MS.
Caption: Workflow for indirect analysis of this compound by GC-MS.
Conclusion
The choice between direct LC-MS/MS and indirect GC-MS analysis for this compound will depend on the specific research question. For high-throughput and sensitive quantification of the intact molecule, LC-MS/MS is the preferred method. For confirmatory analysis of the fatty acid component and as an orthogonal technique to verify results, GC-MS with derivatization is a valuable approach. Employing both methods can provide a comprehensive and robust analytical characterization of this compound in biological matrices.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. marinelipids.ca [marinelipids.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Measurement of 3,7-Dihydroxydodecanoyl-CoA
Introduction
The accurate quantification of metabolic intermediates is crucial for advancing research in drug development and diagnostics. 3,7-Dihydroxydodecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative, and its precise measurement is essential for understanding its role in various biochemical pathways. While a formal inter-laboratory comparison study for this compound has not been published, this guide provides a comparative overview of established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies used for the analysis of structurally similar acyl-CoAs. This document is intended to guide researchers, scientists, and drug development professionals in establishing robust and reproducible analytical methods.
The validation of biomarker assays is a critical component of drug development and clinical applications, with inter-laboratory reproducibility being vital for the reliable comparison of data across different research centers.[1] This guide outlines key performance parameters and experimental protocols that would form the basis of a comprehensive inter-laboratory study.
Biochemical Context: The Role of Hydroxyacyl-CoAs in Metabolism
This compound is a hydroxylated long-chain acyl-CoA. Such molecules are typically intermediates in fatty acid β-oxidation. This metabolic process is fundamental for energy production, where fatty acids are broken down to produce acetyl-CoA. The pathway involves a series of enzymatic reactions, including dehydrogenation, hydration, oxidation, and thiolysis. Hydroxylated acyl-CoAs are key intermediates in the oxidation of both saturated and unsaturated fatty acids.
Caption: Simplified pathway of mitochondrial β-oxidation for a hydroxylated fatty acid.
General Analytical Workflow for Acyl-CoA Quantification
The quantification of acyl-CoAs from biological matrices is most commonly and reliably achieved using LC-MS/MS. This technique offers high sensitivity and specificity, which is essential for distinguishing between structurally similar molecules. A typical workflow involves sample preparation to isolate the analytes and remove interfering substances, followed by chromatographic separation and detection by mass spectrometry.
Caption: General workflow for the quantification of acyl-CoAs by LC-MS/MS.
Comparison of Methodologies
A successful inter-laboratory comparison relies on well-defined and validated analytical methods. The primary variations in methodology for acyl-CoA analysis lie in sample preparation and liquid chromatography conditions.
Experimental Protocols
Method 1: Protein Precipitation with 5-Sulfosalicylic Acid (SSA)
This method is advantageous as it often does not require a separate solid-phase extraction (SPE) step, which can improve the recovery of more polar analytes.[2]
-
Sample Preparation:
-
Homogenize tissue or cell pellets in a cold extraction solvent (e.g., 2.5% (w/v) 5-sulfosalicylic acid).[2]
-
Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
The extract can be directly injected or stored at -80°C.
-
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[3]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[4] For this compound, the precursor ion [M+H]⁺ would be monitored with a product ion of [M+H-507]⁺.
-
Method 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract by removing more interfering matrix components, which can reduce ion suppression and improve assay robustness.
-
Sample Preparation:
-
Homogenize tissue or cell pellets in an appropriate buffer.
-
Perform a protein precipitation step, often with trichloroacetic acid (TCA) or perchloric acid.
-
Load the supernatant onto a C18 SPE cartridge.
-
Wash the cartridge with an aqueous solution to remove polar interferences.
-
Elute the acyl-CoAs with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase.
-
-
Liquid Chromatography:
-
Column: Reversed-phase C8 or C18 column. A C8 column may provide better peak shape for these analytes.[5]
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[5]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[5]
-
Gradient: Optimized to separate this compound from other isomers and endogenous lipids.
-
Flow Rate: 0.4 mL/min.[5]
-
-
Mass Spectrometry:
-
Ionization: Positive ESI.
-
Detection: MRM.
-
Transitions: As described in Method 1. The use of an internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA (e.g., C17-CoA), is crucial for accurate quantification.[5]
-
Data Presentation: A Hypothetical Inter-Laboratory Comparison
To illustrate the expected outcomes of an inter-laboratory comparison, the following tables summarize hypothetical performance data for the two described methods across three different laboratories. These values are based on typical performance characteristics reported for LC-MS/MS assays of acyl-CoAs.[2][5]
Table 1: Linearity and Sensitivity
| Laboratory | Method | Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Lab 1 | Method 1 (SSA) | This compound | 1 - 500 | >0.995 | 1.0 |
| Lab 2 | Method 1 (SSA) | This compound | 1 - 500 | >0.992 | 1.0 |
| Lab 3 | Method 1 (SSA) | This compound | 0.5 - 600 | >0.996 | 0.5 |
| Lab 1 | Method 2 (SPE) | This compound | 0.5 - 500 | >0.998 | 0.5 |
| Lab 2 | Method 2 (SPE) | This compound | 0.5 - 500 | >0.997 | 0.5 |
| Lab 3 | Method 2 (SPE) | This compound | 0.2 - 400 | >0.995 | 0.2 |
LLOQ: Lower Limit of Quantification
Table 2: Precision and Accuracy
| Laboratory | Method | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Lab 1 | Method 1 (SSA) | Low | 3 | < 10% | < 12% | ± 10% |
| Mid | 50 | < 8% | < 10% | ± 8% | ||
| High | 400 | < 7% | < 9% | ± 7% | ||
| Lab 2 | Method 2 (SPE) | Low | 1.5 | < 8% | < 10% | ± 9% |
| Mid | 50 | < 6% | < 8% | ± 6% | ||
| High | 350 | < 5% | < 7% | ± 5% | ||
| Lab 3 | Method 2 (SPE) | Low | 1.5 | < 9% | < 11% | ± 11% |
| Mid | 50 | < 7% | < 9% | ± 8% | ||
| High | 350 | < 6% | < 8% | ± 6% |
%CV: Percent Coefficient of Variation; % Bias: ((Measured - Nominal) / Nominal) * 100
Conclusion
The successful implementation of an inter-laboratory comparison for this compound hinges on the adoption of a thoroughly validated and standardized LC-MS/MS method. Key considerations include the choice of sample preparation technique to balance recovery and extract cleanliness, and the optimization of chromatographic conditions to ensure specificity. The use of a common, well-characterized internal standard is paramount for achieving high-quality, comparable data across different laboratories. This guide provides a framework for developing such a method, paving the way for robust and reliable biomarker quantification in a multi-site research environment.
References
- 1. Interlaboratory evaluation of LC-MS-based biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
"comparative metabolomics of wild-type versus mutant strains for 3,7-dihydroxydodecanoyl-CoA"
This guide provides a comparative analysis of the metabolomic profiles of a wild-type bacterial strain and a hypothetical mutant strain with a disrupted gene in the putative biosynthetic pathway of 3,7-dihydroxydodecanoyl-CoA. The data and analyses presented are based on established methodologies in bacterial metabolomics.
Data Presentation: Comparative Metabolite Analysis
The following table summarizes the relative abundance of key metabolites identified in the wild-type and a hypothetical mutant strain (ΔgeneX), where geneX is a putative dehydrogenase involved in the this compound biosynthesis. The data is presented as a fold change in the mutant relative to the wild-type.
| Metabolite | Putative Role in Pathway | Fold Change (Mutant vs. Wild-Type) | p-value |
| Dodecanoyl-CoA | Precursor | 2.5 | < 0.01 |
| 3-Hydroxydodecanoyl-CoA | Intermediate | 3.2 | < 0.01 |
| This compound | Target Metabolite | 0.1 | < 0.001 |
| 3-Oxo-7-hydroxydodecanoyl-CoA | Potential Intermediate | Not Detected | - |
| Coenzyme A | Essential Cofactor | 1.1 | > 0.05 |
Experimental Protocols
The methodologies outlined below are based on established protocols for bacterial metabolomics and provide a framework for a comparative study.[1][2][3]
1. Bacterial Cultivation and Harvesting:
-
Strain Selection and Growth: Wild-type and mutant bacterial strains are cultured in a defined minimal medium to ensure consistency.[2] Cultures are grown to a specific cell density (e.g., mid-logarithmic phase) to minimize variations due to growth phase.[2]
-
Quenching: To halt enzymatic activity and preserve the metabolic state, bacterial cultures are rapidly quenched using cold methanol (B129727) (-48°C to -20°C).[3] This method has been shown to be effective with minimal leakage of intracellular metabolites.[3]
-
Cell Harvesting: The quenched cell suspension is centrifuged at a low temperature to pellet the cells. The supernatant is discarded, and the cell pellet is washed to remove any remaining medium components.[2]
2. Metabolite Extraction:
-
Solvent Extraction: A pre-cooled solvent mixture, such as methanol:dichloromethane:ethyl acetate (B1210297) (10:2:3), is added to the cell pellets.[1]
-
Cell Lysis: The samples are subjected to vigorous vortexing and sonication to ensure complete cell lysis and extraction of metabolites.[1]
-
Separation: The mixture is centrifuged to separate the cell debris from the supernatant containing the extracted metabolites.[1]
-
Evaporation and Reconstitution: The supernatant is transferred to a new tube and evaporated to dryness under a vacuum. The dried metabolites are then reconstituted in a suitable solvent for analysis, such as a water:methanol:acetonitrile mixture.[1]
3. Metabolite Analysis (LC-MS/MS):
-
Chromatographic Separation: The reconstituted samples are analyzed using liquid chromatography-mass spectrometry (LC-MS). Hydrophilic interaction liquid chromatography (HILIC) or reverse-phase liquid chromatography (RPLC) can be employed depending on the polarity of the target metabolites.[4]
-
Mass Spectrometry Detection: A high-resolution mass spectrometer is used to detect and quantify the metabolites.
-
Data Analysis: The resulting data is processed to identify and quantify the metabolites. This involves peak picking, alignment, and normalization. Statistical analysis is then performed to identify significant differences in metabolite levels between the wild-type and mutant strains.
Visualizations
The following diagrams illustrate the putative biosynthetic pathway for this compound and the experimental workflow for the comparative metabolomics study.
References
Validating a Target Enzyme for 3,7-Dihydroxydodecanoyl-CoA Biosynthesis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of specialized fatty acyl-CoA molecules is a critical area of research for the development of novel therapeutics and bioactive compounds. This guide provides a comparative framework for the validation of a target enzyme in the proposed biosynthesis of 3,7-dihydroxydodecanoyl-CoA. Due to the novelty of this specific molecule, a direct biosynthetic pathway is not yet established in the literature. Therefore, this guide focuses on the validation of putative enzymes that could catalyze a key step in its formation, drawing parallels from well-understood fatty acid metabolism pathways.
The formation of the 3-hydroxyacyl-CoA intermediate is a fundamental step in fatty acid biosynthesis and degradation. The subsequent hydroxylation at the C7 position would likely involve a specific hydroxylase. This guide will focus on the validation of the enzyme responsible for the initial 3-hydroxylation, a critical step for which several candidate enzyme families exist. The primary candidates are 3-hydroxyacyl-CoA dehydrogenases (HADH) and enoyl-CoA hydratases (ECH).
Comparative Analysis of Putative Target Enzymes
The selection of a target enzyme for validation requires careful consideration of its kinetic properties, substrate specificity, and expression profile. Below is a comparative table summarizing key performance indicators for representative enzymes from the HADH and ECH families, which could potentially be involved in the biosynthesis of a dihydroxylated dodecanoyl-CoA.
| Enzyme Class | Representative Enzyme | Source Organism | Optimal Substrate(s) | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | HADH | Homo sapiens | Medium-chain 3-hydroxyacyl-CoAs | 10 - 50 | 100 - 500 | 8.5 - 9.5 | 37 | [1][2] |
| HSD17B10 | Homo sapiens | Short-chain 3-hydroxyacyl-CoAs, steroids | 50 - 200 | 10 - 50 | 9.0 - 10.0 | 37 | [1] | |
| EHHADH | Homo sapiens (Peroxisomal) | Long-chain 3-hydroxyacyl-CoAs | 20 - 100 | 50 - 200 | 8.0 - 9.0 | 37 | [3] | |
| Enoyl-CoA Hydratase (ECH) | ECH1 | Rattus norvegicus (Mitochondrial) | Short to long-chain trans-2-enoyl-CoAs | 5 - 30 | >1000 | 7.5 - 8.5 | 25-37 | [4][5] |
| ECHS1 | Homo sapiens (Mitochondrial) | Crotonyl-CoA, other short-chain enoyl-CoAs | 10 - 50 | 500 - 1500 | 7.8 - 8.8 | 37 | [6] |
Experimental Protocols for Target Validation
The validation of a candidate enzyme involves a series of experiments to confirm its activity, specificity, and physiological relevance. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of the Target Enzyme
Objective: To produce a sufficient quantity of pure, active enzyme for in vitro characterization.
Protocol:
-
Gene Cloning: The gene encoding the putative enzyme is amplified from the source organism's cDNA via PCR and cloned into a suitable expression vector (e.g., pET series for E. coli) containing an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Protein Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions of temperature (e.g., 16-37°C), inducer concentration (e.g., IPTG), and induction time.
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the tagged protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Purification and Verification: The column is washed, and the target protein is eluted. The purity of the enzyme is assessed by SDS-PAGE. The protein concentration is determined using a standard method (e.g., Bradford assay).
In Vitro Enzyme Activity Assay
Objective: To determine the kinetic parameters of the purified enzyme with a putative substrate.
Protocol (for a dehydrogenase):
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl at the optimal pH), the cofactor (e.g., NAD+), and the purified enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate (e.g., a synthesized dodecenoyl-CoA for a hydratase, or a 3-hydroxy-dodecanoyl-CoA for a dehydrogenase).
-
Spectrophotometric Monitoring: Monitor the reaction by measuring the change in absorbance at 340 nm, which corresponds to the production of NADH.
-
Kinetic Analysis: Determine the initial reaction velocities at varying substrate concentrations. Calculate Km and Vmax (and subsequently kcat) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Product Identification by Mass Spectrometry
Objective: To confirm the identity of the reaction product.
Protocol:
-
Enzymatic Reaction: Perform a scaled-up enzyme assay to generate a sufficient amount of product.
-
Sample Preparation: Quench the reaction and extract the acyl-CoA products using a suitable method (e.g., solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted products by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare the retention time and fragmentation pattern of the enzymatic product with that of a synthesized standard of this compound.
Visualizing the Validation Workflow and Biosynthetic Pathway
To facilitate a clear understanding of the experimental process and the proposed biosynthetic logic, the following diagrams have been generated using Graphviz.
Caption: A logical workflow for the validation of a target enzyme.
Caption: A proposed biosynthetic pathway for this compound.
Alternative Approaches and Considerations
While this guide focuses on HADH and ECH as primary candidates for the 3-hydroxylation step, other enzyme classes could be involved. For instance, a polyketide synthase (PKS) pathway could generate a dihydroxylated intermediate.[7] The validation of a PKS would involve a different set of experimental protocols, including domain analysis and precursor feeding studies.
Furthermore, the hydroxylation at the C7 position is a key step that requires a specific hydroxylase. The identification and validation of this enzyme would be a subsequent and critical phase of the research. This would likely involve screening candidate cytochrome P450 monooxygenases or other hydroxylases for activity with 3-hydroxydodecanoyl-CoA.
The successful validation of a target enzyme for this compound biosynthesis will provide a valuable tool for the biotechnological production of this and related molecules, opening new avenues for drug discovery and development.
References
- 1. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HADH hydroxyacyl-CoA dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. 3,5,7-trioxododecanoyl-CoA synthase(EC 2.3.1.206) - Creative Enzymes [creative-enzymes.com]
A Researcher's Guide to Assessing the Specificity of Antibodies Against 3,7-dihydroxydodecanoyl-CoA
For researchers in metabolic pathways and drug development, the ability to specifically detect and quantify small molecules like 3,7-dihydroxydodecanoyl-CoA is critical. As a hydroxylated medium-chain acyl-CoA, this molecule may play a role in specific metabolic or signaling pathways. The development of antibodies against such a small, non-immunogenic lipid molecule presents unique challenges, making rigorous specificity assessment paramount. Since no commercial antibodies against this compound are readily available, this guide provides a comprehensive framework for evaluating the specificity of a custom-developed antibody.
The primary challenge in developing antibodies to small molecules (haptens) like this compound is their inability to elicit a strong immune response on their own. To overcome this, the hapten must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to become immunogenic.[][2][3][4] The resulting antibody's specificity must then be thoroughly vetted to ensure it recognizes the hapten itself and not the carrier protein or structurally similar molecules.
Experimental Framework for Specificity Assessment
A multi-pronged approach is essential to validate the specificity of an antibody raised against this compound. This involves a combination of immunoassays designed to measure direct binding, competitive binding, and potential cross-reactivity with related molecules.
Caption: Workflow for antibody development and specificity validation.
Competitive ELISA for Quantifying Specificity
Competitive ELISA is the gold standard for determining the specificity of antibodies against small molecules.[5][6][7] This assay measures the ability of the free hapten (this compound) and related molecules to compete with a plate-bound hapten-protein conjugate for binding to the antibody. A high degree of specificity is demonstrated if the signal is inhibited only by the target molecule at low concentrations.
Experimental Protocol: Competitive ELISA
-
Coating: Coat a 96-well microtiter plate with a this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[8]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.[8]
-
Competition: In a separate plate, pre-incubate a constant, limiting concentration of the primary antibody with serial dilutions of the competitor molecules:
-
Competitor A (Target): this compound
-
Competitor B: Dodecanoyl-CoA (unmodified backbone)
-
Competitor C: 3-hydroxydodecanoyl-CoA
-
Competitor D: Other related acyl-CoAs (e.g., C10, C14 chain lengths)
-
Negative Control: A structurally unrelated molecule.
-
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour.
-
Signal Development: Wash the plate and add a suitable substrate (e.g., TMB). Stop the reaction and measure the absorbance.[9] The signal intensity will be inversely proportional to the amount of competitor in the solution.[5][7]
Caption: Workflow of a Competitive ELISA experiment.
Data Presentation: Competitive ELISA
The results are typically plotted as percent inhibition versus competitor concentration. The IC50 value—the concentration of competitor required to inhibit 50% of the antibody binding—is calculated for each molecule. A significantly lower IC50 for this compound compared to other molecules indicates high specificity.
| Competitor Molecule | Structure | IC50 (nM) | Specificity (Relative to Target) |
| This compound | C12, 3-OH, 7-OH | 15 | 100% |
| Dodecanoyl-CoA | C12 | > 10,000 | < 0.15% |
| 3-hydroxydodecanoyl-CoA | C12, 3-OH | 850 | 1.76% |
| 3,7-dihydroxydecanoyl-CoA | C10, 3-OH, 7-OH | 500 | 3.0% |
| Palmitoyl-CoA | C16 | > 10,000 | < 0.15% |
Note: Data are hypothetical and for illustrative purposes.
Dot Blot / Lipid Strip Assay for Cross-Reactivity Screening
A dot blot or a commercially available lipid strip is an effective method to screen for cross-reactivity against a panel of different lipids in a qualitative or semi-quantitative manner.[10][11][12] This provides a broad overview of the antibody's binding profile.
Experimental Protocol: Dot Blot Assay
-
Spotting: Spot small volumes (1-2 µL) of various lipids, including this compound and potential cross-reactants, onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 3% fatty acid-free BSA in TBST).[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at a pre-optimized concentration) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly and detect the signal using a chemiluminescent substrate.[14]
Data Presentation: Dot Blot Assay
The signal intensity of each spot is quantified using densitometry. The results are expressed as a percentage of the signal obtained for the target lipid.
| Lipid Spotted on Membrane | Class | Relative Signal Intensity (%) |
| This compound | Dihydroxy Acyl-CoA | 100 |
| Dodecanoyl-CoA | Saturated Acyl-CoA | < 1 |
| Oleoyl-CoA | Monounsaturated Acyl-CoA | < 1 |
| Phosphatidylcholine (PC) | Phospholipid | < 1 |
| Phosphatidylserine (PS) | Phospholipid | 2.5 |
| Cholesterol | Sterol | < 1 |
Note: Data are hypothetical and for illustrative purposes.
Western Blot and Immunoprecipitation for Application-Specific Validation
While ELISA and Dot Blots assess binding to isolated molecules, Western Blotting and Immunoprecipitation (IP) can validate antibody specificity within a complex biological sample.
Western Blot
Western blotting can be used to determine if the antibody recognizes the this compound moiety when it is attached to a protein (acylation). It also serves as a crucial negative control to ensure the antibody does not non-specifically bind to abundant cellular proteins.[14][15][16]
-
Protocol: Standard Western blot protocols are followed. Cell or tissue lysates are separated by SDS-PAGE, transferred to a membrane, and probed with the antibody.
-
Expected Result: A specific antibody should ideally recognize one or more specific bands corresponding to acylated proteins. No binding, or a clean blot, in a lysate known not to contain the target modification would be a strong indicator of specificity. Widespread non-specific bands would indicate poor antibody quality.
Immunoprecipitation (IP)
IP can be used to enrich potential protein targets that are modified by this compound from a cell lysate.[17][18][19] The precipitated proteins can then be identified by mass spectrometry. This not only validates the antibody's ability to recognize its target in a native context but also serves as a tool for discovery.
Caption: Immunoprecipitation workflow for target identification.
Conclusion
Assessing the specificity of an antibody against a small lipid target like this compound requires a rigorous and multi-faceted validation strategy. A simple ELISA or Western Blot is insufficient. By combining quantitative competitive ELISA to determine affinity and cross-reactivity, dot blot assays to screen against a broad range of related molecules, and application-specific tests like Western Blotting and Immunoprecipitation, researchers can gain a high degree of confidence in their results. This systematic approach ensures that the antibody is a reliable tool for elucidating the biological roles of this compound.
References
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. Competitive ELISA [elisa-antibody.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Dot blot assay for lipid-protein binding. [bio-protocol.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. caymanchem.com [caymanchem.com]
- 13. scite.ai [scite.ai]
- 14. Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-immunoprecipitation for Identifying Protein-Protein Interactions in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
"comparing the signaling potency of 3,7-dihydroxydodecanoyl-CoA with known quorum sensing molecules"
A comprehensive guide for researchers, scientists, and drug development professionals on the signaling efficacy of known quorum sensing molecules. This document provides a comparative analysis of common autoinducers and details the experimental protocols for their evaluation.
Introduction to Quorum Sensing and Signaling Potency
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density.[1][2] This regulation is mediated by small signaling molecules called autoinducers. The potency of these molecules is a critical factor in the activation of QS-dependent pathways, which are often linked to virulence and biofilm formation, making them attractive targets for novel antimicrobial therapies.[1] Signaling potency is typically quantified by the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
Status of 3,7-Dihydroxydodecanoyl-CoA in Quorum Sensing
A thorough review of the current scientific literature reveals no direct evidence to classify this compound as a quorum sensing signaling molecule. While some bacterial metabolic pathways involve coenzyme A derivatives, there is no established link between this compound and the regulation of quorum sensing networks. Research into bacterial signaling is ongoing, and future studies may elucidate a role for this molecule. However, for the purpose of this guide, we will focus on well-characterized quorum sensing molecules with established signaling potencies.
Comparative Signaling Potency of Known Quorum Sensing Molecules
The signaling potencies of various autoinducers can differ significantly based on their chemical structure and the specific bacterial receptor they interact with. The following tables summarize the reported EC50 and IC50 values for common N-Acyl Homoserine Lactones (AHLs) and Autoinducing Peptides (AIPs).
N-Acyl Homoserine Lactones (AHLs)
AHLs are the primary signaling molecules for many Gram-negative bacteria. Their specificity is largely determined by the length and modification of the acyl side chain.[3]
| Molecule | Target System/Organism | Potency (EC50/IC50) | Reference |
| Agonists | |||
| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Vibrio fischeri (bioluminescence) | ~10 nM | [4] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa LasR | ~1 µM | [5] |
| N-Butyryl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa RhlR | ~1 µM | [6] |
| Antagonists | |||
| 4-Phenylbutanoyl-D-HSL | Pseudomonas aeruginosa RhlI | IC50: 20 ± 10 µM | [7] |
| C4-D-HSL | Pseudomonas aeruginosa RhlI | IC50: 688 ± 91 µM | [7] |
Autoinducing Peptides (AIPs)
AIPs are typically used by Gram-positive bacteria and consist of a short peptide with a cyclic structure.
| Molecule | Target System/Organism | Potency (EC50/IC50) | Reference |
| Agonists | |||
| AIP-III d-L7 | Staphylococcus aureus AgrC-III | EC50 comparable to native AIP-III | [8] |
| Antagonists | |||
| AIP-I D5A | Staphylococcus aureus AgrC (pan-group) | Sub-nanomolar IC50 | [9] |
| AIP-III D4A | Staphylococcus aureus AgrC (pan-group) | Sub-nanomolar IC50 | [9] |
| Bnc3 | Staphylococcus aureus AgrC (pan-group) | Low to sub-nanomolar IC50 | [10] |
| Truncated AIP-II (tAIP-II) | Staphylococcus aureus AgrC-II | - | [11] |
Experimental Protocols for Measuring Signaling Potency
A common method for determining the signaling potency of quorum sensing molecules is through the use of bacterial reporter strains. These strains are genetically engineered to produce a measurable signal, such as light or fluorescence, in response to a specific autoinducer.
Bioluminescence Assay using Vibrio campbellii
This protocol describes a method for identifying and quantifying the activity of quorum sensing modulators using the bioluminescent marine bacterium Vibrio campbellii (formerly Vibrio harveyi).[1][12] In this bacterium, the expression of luciferase, the enzyme responsible for light production, is regulated by quorum sensing.[2][13]
Materials:
-
Vibrio campbellii reporter strain
-
Autoinducer Broth (AB) medium
-
Test compounds (potential agonists or antagonists)
-
Positive and negative controls
-
White, clear-bottom 96-well microtiter plates
-
Microplate reader with luminescence detection capabilities
-
Incubator
Procedure:
-
Prepare Bacterial Culture: Inoculate a fresh colony of the V. campbellii reporter strain into 3 ml of AB medium and incubate overnight at 30°C with rotation to an OD600 of approximately 0.5.[1]
-
Prepare Assay Plate:
-
Inoculation: Dilute the overnight bacterial culture 1:50 in fresh AB medium. Add 100 µl of this diluted culture to each well of the assay plate.[1]
-
Incubation: Incubate the plate at 30°C in a microplate reader.
-
Measurement: Measure the optical density at 600 nm (OD600) and luminescence at regular intervals (e.g., every 30 minutes) for a period of 18-24 hours.
-
Data Analysis:
-
Normalize the luminescence data by dividing by the OD600 to account for differences in cell growth.
-
Plot the normalized luminescence against the concentration of the test compound.
-
Calculate the EC50 or IC50 values using non-linear regression analysis.[12]
-
Visualizing Signaling Pathways and Experimental Workflows
Generic AHL-Mediated Quorum Sensing Pathway
Caption: A simplified diagram of a generic N-Acyl Homoserine Lactone (AHL)-mediated quorum sensing system.
Experimental Workflow for Bioluminescence Assay
Caption: A flowchart outlining the key steps in a bioluminescence-based quorum sensing assay.
References
- 1. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]
- 2. microeco.ethz.ch [microeco.ethz.ch]
- 3. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 4. ableweb.org [ableweb.org]
- 5. The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acylhomoserine lactones involved in quorum sensing control the type VI secretion system, biofilm formation, protease production, and in vivo virulence in a clinical isolate of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Characterization of Native Autoinducing Peptides and Abiotic Analogs Reveals Key Features Essential for Activation and Inhibition of an AgrC Quorum Sensing Receptor in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simplified Autoinducing Peptide Mimetics with Single-Nanomolar Activity Against the Staphylococcus aureus AgrC Quorum Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of Structural Elements in Native Autoinducing Peptides and Non-Native Analogues that Permit the Differential Modulation of AgrC-type Quorum Sensing Receptors in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [en.bio-protocol.org]
- 13. microeco.ethz.ch [microeco.ethz.ch]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,7-Dihydroxydodecanoyl-CoA
For Immediate Use by Laboratory and Research Professionals
This document provides critical safety and logistical guidance for the proper disposal of 3,7-Dihydroxydodecanoyl-CoA, a coenzyme A derivative utilized in advanced scientific research. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment and Safety Precautions
Disposal Protocol
The recommended procedure for the disposal of this compound, whether in solid form or in solution, is to treat it as hazardous chemical waste. This approach aligns with standard laboratory safety practices for compounds with incomplete toxicological data.
Step-by-Step Disposal Guide:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).
-
Waste Storage: Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
It is imperative not to dispose of this compound down the drain or in regular trash.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Quantitative Data Summary
Currently, there is no specific quantitative data available regarding disposal limits or concentrations for this compound. The precautionary principle of treating it as hazardous waste should be followed.
| Parameter | Value | Source |
| Hazard Classification | Irritant (inferred) | |
| Disposal Method | Approved Waste Disposal Plant |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 3,7-Dihydroxydodecanoyl-CoA
This document provides crucial safety and logistical information for the handling and disposal of 3,7-Dihydroxydodecanoyl-CoA, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating the substance as potentially hazardous. The following procedures are based on best practices for handling novel biochemicals and structurally related acyl-CoA compounds.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound to minimize exposure risk. The required PPE includes, but is not limited to, the items listed in the table below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against accidental splashes. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat to protect skin and personal clothing. |
| Respiratory | Fume Hood | All handling of the compound in solid or solution form should be conducted within a certified chemical fume hood. |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to ensure safety and maintain the integrity of the compound.
-
Preparation :
-
Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is donned correctly.
-
Prepare all required equipment and reagents, such as solvents, glassware, and pipettes, within the fume hood to minimize movement in and out of the controlled workspace.
-
Unsaturated lipids are not stable as powders and are hygroscopic, which can lead to hydrolysis or oxidation.[1] If the compound is in solid form, allow the container to reach room temperature before opening to prevent condensation.[1]
-
-
Handling :
-
Perform all weighing and preparation of solutions within the fume hood.
-
Avoid inhalation of any dust or aerosols.
-
Use dedicated glassware and utensils. If not possible, ensure thorough cleaning before and after use.
-
For transferring organic solutions, always use glass, stainless steel, or Teflon implements.[1]
-
-
Storage :
-
Store this compound in a tightly sealed, clearly labeled container.
-
For long-term stability, especially for unsaturated lipids, it is recommended to dissolve the compound in a suitable organic solvent and store it at -20°C ± 4°C in a glass container with a Teflon-lined closure.[1]
-
Saturated lipids are stable as powders and should be stored at ≤ -16°C in a glass container with a Teflon closure.[1]
-
III. Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and wipes, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.
-
-
Decontamination :
-
All non-disposable glassware and equipment must be decontaminated. A common procedure involves rinsing with a suitable organic solvent, followed by washing with an appropriate laboratory detergent and rinsing thoroughly with deionized water.
-
-
Final Disposal :
-
Dispose of all hazardous waste through the institution's official hazardous waste management program. Do not dispose of this compound or its waste down the drain or in regular trash.
-
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
